NVP-BAW2881
Beschreibung
Eigenschaften
IUPAC Name |
6-(2-aminopyrimidin-4-yl)oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c23-22(24,25)14-4-2-5-15(12-14)28-20(30)18-6-1-3-13-11-16(7-8-17(13)18)31-19-9-10-27-21(26)29-19/h1-12H,(H,28,30)(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLQJNIKDWEEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC(=NC=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVP-BAW2881: A Technical Guide on its Mechanism of Action as a VEGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of NVP-BAW2881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development.
Core Mechanism of Action
This compound is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family, playing a crucial role in inhibiting angiogenesis and inflammation.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic domain of VEGFRs, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.
The primary molecular targets of this compound are the three VEGFRs:
-
VEGFR-1 (Flt-1): Involved in the recruitment of hematopoietic precursor cells and modulation of angiogenesis.
-
VEGFR-2 (KDR/Flk-1): The major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1]
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]
By inhibiting these receptors, this compound effectively blocks the signaling initiated by their ligands, such as VEGF-A and VEGF-C.[1] This leads to a reduction in blood and lymphatic vessel formation and a decrease in vascular permeability, which are hallmarks of its anti-angiogenic and anti-inflammatory effects.[1][2]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical IC50 Values for this compound Against Key Tyrosine Kinases
| Target Kinase | IC50 (nM) | Source |
| VEGFR-2 (human) | 37 | [1] |
| VEGFR-2 | 9 | [3] |
| VEGFR-1 | 820 | [3] |
| VEGFR-3 | 420 | [3] |
| Tie2 | 650 | [1][3] |
| RET | 410 | [1][3] |
| c-RAF | sub-μM | [3] |
| B-RAF | sub-μM | [3] |
| ABL | sub-μM | [3] |
Table 2: Cellular IC50 Values for this compound
| Assay | Cell Type | IC50 (nM) | Source |
| VEGF-driven cellular receptor autophosphorylation | CHO cells | 4 | [3] |
| VEGF-A-induced phosphorylation of VEGFR-2 | HUVECs | 2.9 | [3] |
| VEGF-A-induced phosphorylation of VEGFR-2 | VEGFR-2-transfected CHO cells | 4.2 | [3] |
Signaling Pathway
This compound acts by blocking the phosphorylation of VEGFRs, which is the initial step in the signaling cascade. This inhibition prevents the activation of downstream pathways that are critical for angiogenesis and inflammation.
Caption: this compound inhibits VEGFR autophosphorylation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Assays
1. Endothelial Cell Proliferation Assay [3]
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).
-
Seeding: 1200 cells per well are seeded into fibronectin-coated 96-well plates.
-
Starvation: After 24 hours, cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours.
-
Treatment: Cells are incubated with medium alone (control), 20 ng/mL VEGF-A, or a combination of 20 ng/mL VEGF-A and this compound (1 nM to 1 μM). For LECs, proliferation is also assayed with 500 ng/mL VEGF-C. The final DMSO concentration is adjusted to 0.1% in all wells.
-
Incubation: 72 hours.
-
Quantification: Viable cells are quantified by incubating with 5-methylumbelliferylheptanoate for subsequent fluorescent measurement.
2. Endothelial Cell Tube Formation Assay [1]
-
Cells: HUVECs or LECs.
-
Procedure: Confluent monolayers of endothelial cells are overlaid with collagen type I (control) or collagen containing VEGF-A.
-
Treatment: For the treatment groups, the collagen with VEGF-A also contains this compound at concentrations of 10 nmol/L or 1 μmol/L.
-
Analysis: The formation of tube-like structures is observed and quantified.
Caption: Workflow for in vitro endothelial cell assays.
In Vivo Models
1. Transgenic Mouse Model of Psoriasis [1][3]
-
Animal Model: K14/VEGF-A transgenic mice, which develop a psoriasis-like skin phenotype.
-
Induction: A contact hypersensitivity response is induced in the ear skin of 8-week-old female mice.
-
Treatment: Starting on day 7 post-challenge, mice receive either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the vehicle alone.
-
Measurements: Ear thickness is measured every other day. On day 21, mice are sacrificed, and the weight of the ear and its draining lymph node is determined.
2. Acute Inflammation Models in Pigs [1]
-
UVB-Induced Erythema: A phototoxic inflammatory response is induced by UVB irradiation on the skin of domestic pigs. This compound is applied topically at 0, 3, and 6 hours after irradiation.
-
Contact Hypersensitivity (CHS): An acute CHS response is elicited in the skin.
-
VEGF-A-Induced Vascular Permeability: Pretreatment with topical this compound is performed before VEGF-A injection to assess its effect on vascular leakage.
-
Analysis: Clinical signs of inflammation, skin redness (reflectometry), and microperfusion are measured.
Preclinical Findings and Therapeutic Potential
In preclinical studies, this compound has demonstrated significant anti-inflammatory and anti-angiogenic effects. In a transgenic mouse model of psoriasis, it reduced the number of blood and lymphatic vessels, decreased leukocyte infiltration, and normalized the epidermal architecture.[1][2] Furthermore, in models of acute inflammation, topical application of this compound significantly inhibited VEGF-A-induced vascular permeability and reduced the inflammatory response to UVB irradiation and contact hypersensitivity.[1][2]
These findings suggest that VEGFR tyrosine kinase inhibitors like this compound may have therapeutic potential for the treatment of inflammatory skin disorders such as psoriasis, where vascular remodeling is a key pathological feature.[2]
Clinical Development
Based on the available search results, there is no specific information on clinical trials for this compound. The development of anti-angiogenic tyrosine kinase inhibitors is an active area of research in oncology and other diseases.[4][5][6]
Conclusion
This compound is a potent inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory properties demonstrated in preclinical models. Its mechanism of action, centered on the blockade of VEGFR signaling, makes it a compelling candidate for further investigation in diseases characterized by pathological angiogenesis and inflammation. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to build upon.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ⦠[incyteclinicaltrials.com]
NVP-BAW2881: A Technical Guide on its Mechanism of Action as a VEGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of NVP-BAW2881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development.
Core Mechanism of Action
This compound is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family, playing a crucial role in inhibiting angiogenesis and inflammation.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic domain of VEGFRs, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.
The primary molecular targets of this compound are the three VEGFRs:
-
VEGFR-1 (Flt-1): Involved in the recruitment of hematopoietic precursor cells and modulation of angiogenesis.
-
VEGFR-2 (KDR/Flk-1): The major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1]
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]
By inhibiting these receptors, this compound effectively blocks the signaling initiated by their ligands, such as VEGF-A and VEGF-C.[1] This leads to a reduction in blood and lymphatic vessel formation and a decrease in vascular permeability, which are hallmarks of its anti-angiogenic and anti-inflammatory effects.[1][2]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical IC50 Values for this compound Against Key Tyrosine Kinases
| Target Kinase | IC50 (nM) | Source |
| VEGFR-2 (human) | 37 | [1] |
| VEGFR-2 | 9 | [3] |
| VEGFR-1 | 820 | [3] |
| VEGFR-3 | 420 | [3] |
| Tie2 | 650 | [1][3] |
| RET | 410 | [1][3] |
| c-RAF | sub-μM | [3] |
| B-RAF | sub-μM | [3] |
| ABL | sub-μM | [3] |
Table 2: Cellular IC50 Values for this compound
| Assay | Cell Type | IC50 (nM) | Source |
| VEGF-driven cellular receptor autophosphorylation | CHO cells | 4 | [3] |
| VEGF-A-induced phosphorylation of VEGFR-2 | HUVECs | 2.9 | [3] |
| VEGF-A-induced phosphorylation of VEGFR-2 | VEGFR-2-transfected CHO cells | 4.2 | [3] |
Signaling Pathway
This compound acts by blocking the phosphorylation of VEGFRs, which is the initial step in the signaling cascade. This inhibition prevents the activation of downstream pathways that are critical for angiogenesis and inflammation.
Caption: this compound inhibits VEGFR autophosphorylation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Assays
1. Endothelial Cell Proliferation Assay [3]
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).
-
Seeding: 1200 cells per well are seeded into fibronectin-coated 96-well plates.
-
Starvation: After 24 hours, cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours.
-
Treatment: Cells are incubated with medium alone (control), 20 ng/mL VEGF-A, or a combination of 20 ng/mL VEGF-A and this compound (1 nM to 1 μM). For LECs, proliferation is also assayed with 500 ng/mL VEGF-C. The final DMSO concentration is adjusted to 0.1% in all wells.
-
Incubation: 72 hours.
-
Quantification: Viable cells are quantified by incubating with 5-methylumbelliferylheptanoate for subsequent fluorescent measurement.
2. Endothelial Cell Tube Formation Assay [1]
-
Cells: HUVECs or LECs.
-
Procedure: Confluent monolayers of endothelial cells are overlaid with collagen type I (control) or collagen containing VEGF-A.
-
Treatment: For the treatment groups, the collagen with VEGF-A also contains this compound at concentrations of 10 nmol/L or 1 μmol/L.
-
Analysis: The formation of tube-like structures is observed and quantified.
Caption: Workflow for in vitro endothelial cell assays.
In Vivo Models
1. Transgenic Mouse Model of Psoriasis [1][3]
-
Animal Model: K14/VEGF-A transgenic mice, which develop a psoriasis-like skin phenotype.
-
Induction: A contact hypersensitivity response is induced in the ear skin of 8-week-old female mice.
-
Treatment: Starting on day 7 post-challenge, mice receive either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the vehicle alone.
-
Measurements: Ear thickness is measured every other day. On day 21, mice are sacrificed, and the weight of the ear and its draining lymph node is determined.
2. Acute Inflammation Models in Pigs [1]
-
UVB-Induced Erythema: A phototoxic inflammatory response is induced by UVB irradiation on the skin of domestic pigs. This compound is applied topically at 0, 3, and 6 hours after irradiation.
-
Contact Hypersensitivity (CHS): An acute CHS response is elicited in the skin.
-
VEGF-A-Induced Vascular Permeability: Pretreatment with topical this compound is performed before VEGF-A injection to assess its effect on vascular leakage.
-
Analysis: Clinical signs of inflammation, skin redness (reflectometry), and microperfusion are measured.
Preclinical Findings and Therapeutic Potential
In preclinical studies, this compound has demonstrated significant anti-inflammatory and anti-angiogenic effects. In a transgenic mouse model of psoriasis, it reduced the number of blood and lymphatic vessels, decreased leukocyte infiltration, and normalized the epidermal architecture.[1][2] Furthermore, in models of acute inflammation, topical application of this compound significantly inhibited VEGF-A-induced vascular permeability and reduced the inflammatory response to UVB irradiation and contact hypersensitivity.[1][2]
These findings suggest that VEGFR tyrosine kinase inhibitors like this compound may have therapeutic potential for the treatment of inflammatory skin disorders such as psoriasis, where vascular remodeling is a key pathological feature.[2]
Clinical Development
Based on the available search results, there is no specific information on clinical trials for this compound. The development of anti-angiogenic tyrosine kinase inhibitors is an active area of research in oncology and other diseases.[4][5][6]
Conclusion
This compound is a potent inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory properties demonstrated in preclinical models. Its mechanism of action, centered on the blockade of VEGFR signaling, makes it a compelling candidate for further investigation in diseases characterized by pathological angiogenesis and inflammation. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to build upon.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ⦠[incyteclinicaltrials.com]
NVP-BAW2881: A Technical Guide to its Signaling Pathway and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, this compound effectively abrogates the signaling cascades responsible for angiogenesis, cell proliferation, and migration. This technical guide provides an in-depth overview of the this compound signaling pathway, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key in vitro experiments. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating VEGFR-mediated cellular processes and as a benchmark for the development of novel anti-angiogenic therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, such as tumor growth and metastasis. Vascular Endothelial Growth Factors (VEGFs) and their corresponding receptors (VEGFRs) are the primary mediators of angiogenesis. The binding of VEGF ligands to VEGFRs initiates a phosphorylation cascade that activates multiple downstream signaling pathways, ultimately leading to endothelial cell proliferation, migration, and tube formation.
This compound is a tyrosine kinase inhibitor that demonstrates high selectivity for the VEGFR family, including VEGFR-1, VEGFR-2, and VEGFR-3. Its ability to block the kinase activity of these receptors makes it a valuable pharmacological tool for studying the intricacies of angiogenic signaling and a potential candidate for therapeutic intervention in diseases characterized by aberrant angiogenesis.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs. This binding event prevents the autophosphorylation of the receptor upon VEGF ligand binding, thereby inhibiting the initiation of downstream signaling. The primary signaling pathways attenuated by this compound are the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. Inhibition of these pathways leads to a reduction in endothelial cell proliferation, migration, and the formation of capillary-like structures.
Figure 1. this compound inhibits VEGFR autophosphorylation and downstream signaling.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases, demonstrating its high potency and selectivity for the VEGFR family.
| Target | IC50 (nM) | Reference |
| VEGFR1 | 820 | [1] |
| VEGFR2 | 9 | [1] |
| VEGFR3 | 420 | [1] |
| Tie2 | 650 | [1] |
| RET | 410 | [1] |
| c-RAF | <1000 | [1] |
| B-RAF | <1000 | [1] |
| ABL | <1000 | [1] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
The cellular activity of this compound has been assessed by measuring its ability to inhibit the autophosphorylation of VEGFR-2 in different cell lines.
| Cell Line | Assay | IC50 (nM) | Reference |
| CHO (VEGFR-2 transfected) | Receptor Autophosphorylation | 4 | [1] |
| HUVECs | VEGFR-2 Phosphorylation | 2.9 | [1] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Endothelial Cell Proliferation Assay
This protocol details the methodology to assess the effect of this compound on VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
Fibronectin-coated 96-well plates
-
5-methylumbelliferylheptanoate
-
Fluorescence plate reader
Procedure:
-
Seed 1,200 HUVECs per well in fibronectin-coated 96-well plates in EGM.
-
After 24 hours, replace the medium with EGM containing 2% FBS and incubate for an additional 24 hours.
-
Prepare treatment conditions in fresh EGM with 2% FBS (eight wells per condition):
-
Medium alone (control)
-
20 ng/mL VEGF-A
-
20 ng/mL VEGF-A + varying concentrations of this compound (e.g., 1 nM to 1 µM)
-
-
Ensure the final DMSO concentration is 0.1% in all wells.
-
Incubate the cells for 72 hours.
-
Add 5-methylumbelliferylheptanoate to each well and incubate for a time sufficient for fluorescent product formation.
-
Quantify the number of viable cells by measuring fluorescence using a plate reader.
Figure 2. Workflow for the endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Transwell)
This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on VEGF-A-induced endothelial cell migration.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM)
-
FBS
-
Recombinant Human VEGF-A
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Starve HUVECs in EBM with 0.5% FBS for 4-6 hours.
-
In the lower chamber of a 24-well plate, add EBM with 0.5% FBS and 20 ng/mL VEGF-A.
-
Resuspend starved HUVECs in EBM with 0.5% FBS, with or without varying concentrations of this compound.
-
Seed 5 x 10^4 cells into the upper chamber of the transwell insert.
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with cold methanol for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow to air dry.
-
Elute the stain with a destaining solution and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.
Endothelial Cell Tube Formation Assay
This protocol outlines the procedure to assess the impact of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EBM
-
FBS
-
Recombinant Human VEGF-A
-
This compound
-
Growth factor-reduced Matrigel
-
96-well plates
-
Calcein AM (optional, for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EBM with 2% FBS.
-
Prepare cell suspensions containing:
-
Vehicle control
-
20 ng/mL VEGF-A
-
20 ng/mL VEGF-A + varying concentrations of this compound (e.g., 10 nM to 1 µM)
-
-
Seed 1.5 x 10^4 cells onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube formation using a microscope. For quantification, images can be captured and analyzed for parameters such as total tube length, number of junctions, and number of loops. Calcein AM can be used to fluorescently label the cells for easier visualization.
Conclusion
This compound is a powerful research tool for the investigation of VEGFR-mediated signaling pathways. Its high potency and selectivity make it an ideal compound for dissecting the roles of VEGFRs in angiogenesis and other cellular processes. The detailed protocols provided in this guide offer a robust framework for the in vitro evaluation of this compound and other potential anti-angiogenic agents. A thorough understanding of its mechanism of action and its effects on endothelial cell biology is crucial for its effective application in both basic research and preclinical drug development.
References
NVP-BAW2881: A Technical Guide to its Signaling Pathway and In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. By targeting the ATP-binding site of these receptors, this compound effectively abrogates the signaling cascades responsible for angiogenesis, cell proliferation, and migration. This technical guide provides an in-depth overview of the this compound signaling pathway, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key in vitro experiments. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating VEGFR-mediated cellular processes and as a benchmark for the development of novel anti-angiogenic therapies.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, such as tumor growth and metastasis. Vascular Endothelial Growth Factors (VEGFs) and their corresponding receptors (VEGFRs) are the primary mediators of angiogenesis. The binding of VEGF ligands to VEGFRs initiates a phosphorylation cascade that activates multiple downstream signaling pathways, ultimately leading to endothelial cell proliferation, migration, and tube formation.
This compound is a tyrosine kinase inhibitor that demonstrates high selectivity for the VEGFR family, including VEGFR-1, VEGFR-2, and VEGFR-3. Its ability to block the kinase activity of these receptors makes it a valuable pharmacological tool for studying the intricacies of angiogenic signaling and a potential candidate for therapeutic intervention in diseases characterized by aberrant angiogenesis.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs. This binding event prevents the autophosphorylation of the receptor upon VEGF ligand binding, thereby inhibiting the initiation of downstream signaling. The primary signaling pathways attenuated by this compound are the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. Inhibition of these pathways leads to a reduction in endothelial cell proliferation, migration, and the formation of capillary-like structures.
Figure 1. this compound inhibits VEGFR autophosphorylation and downstream signaling.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases, demonstrating its high potency and selectivity for the VEGFR family.
| Target | IC50 (nM) | Reference |
| VEGFR1 | 820 | [1] |
| VEGFR2 | 9 | [1] |
| VEGFR3 | 420 | [1] |
| Tie2 | 650 | [1] |
| RET | 410 | [1] |
| c-RAF | <1000 | [1] |
| B-RAF | <1000 | [1] |
| ABL | <1000 | [1] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
The cellular activity of this compound has been assessed by measuring its ability to inhibit the autophosphorylation of VEGFR-2 in different cell lines.
| Cell Line | Assay | IC50 (nM) | Reference |
| CHO (VEGFR-2 transfected) | Receptor Autophosphorylation | 4 | [1] |
| HUVECs | VEGFR-2 Phosphorylation | 2.9 | [1] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Endothelial Cell Proliferation Assay
This protocol details the methodology to assess the effect of this compound on VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
Fibronectin-coated 96-well plates
-
5-methylumbelliferylheptanoate
-
Fluorescence plate reader
Procedure:
-
Seed 1,200 HUVECs per well in fibronectin-coated 96-well plates in EGM.
-
After 24 hours, replace the medium with EGM containing 2% FBS and incubate for an additional 24 hours.
-
Prepare treatment conditions in fresh EGM with 2% FBS (eight wells per condition):
-
Medium alone (control)
-
20 ng/mL VEGF-A
-
20 ng/mL VEGF-A + varying concentrations of this compound (e.g., 1 nM to 1 µM)
-
-
Ensure the final DMSO concentration is 0.1% in all wells.
-
Incubate the cells for 72 hours.
-
Add 5-methylumbelliferylheptanoate to each well and incubate for a time sufficient for fluorescent product formation.
-
Quantify the number of viable cells by measuring fluorescence using a plate reader.
Figure 2. Workflow for the endothelial cell proliferation assay.
Endothelial Cell Migration Assay (Transwell)
This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on VEGF-A-induced endothelial cell migration.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM)
-
FBS
-
Recombinant Human VEGF-A
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Starve HUVECs in EBM with 0.5% FBS for 4-6 hours.
-
In the lower chamber of a 24-well plate, add EBM with 0.5% FBS and 20 ng/mL VEGF-A.
-
Resuspend starved HUVECs in EBM with 0.5% FBS, with or without varying concentrations of this compound.
-
Seed 5 x 10^4 cells into the upper chamber of the transwell insert.
-
Incubate for 4-6 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with cold methanol for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow to air dry.
-
Elute the stain with a destaining solution and measure the absorbance, or count the number of migrated cells in representative fields under a microscope.
Endothelial Cell Tube Formation Assay
This protocol outlines the procedure to assess the impact of this compound on the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
EBM
-
FBS
-
Recombinant Human VEGF-A
-
This compound
-
Growth factor-reduced Matrigel
-
96-well plates
-
Calcein AM (optional, for visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in EBM with 2% FBS.
-
Prepare cell suspensions containing:
-
Vehicle control
-
20 ng/mL VEGF-A
-
20 ng/mL VEGF-A + varying concentrations of this compound (e.g., 10 nM to 1 µM)
-
-
Seed 1.5 x 10^4 cells onto the solidified Matrigel.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube formation using a microscope. For quantification, images can be captured and analyzed for parameters such as total tube length, number of junctions, and number of loops. Calcein AM can be used to fluorescently label the cells for easier visualization.
Conclusion
This compound is a powerful research tool for the investigation of VEGFR-mediated signaling pathways. Its high potency and selectivity make it an ideal compound for dissecting the roles of VEGFRs in angiogenesis and other cellular processes. The detailed protocols provided in this guide offer a robust framework for the in vitro evaluation of this compound and other potential anti-angiogenic agents. A thorough understanding of its mechanism of action and its effects on endothelial cell biology is crucial for its effective application in both basic research and preclinical drug development.
References
NVP-BAW2881: A Potent VEGFR Tyrosine Kinase Inhibitor for Angiogenesis and Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, demonstrating significant anti-angiogenic and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating VEGFR-mediated signaling pathways in various physiological and pathological contexts, particularly in oncology and inflammatory diseases.
Core Compound Information
| Property | Value |
| Compound Name | This compound (also known as BAW2881) |
| Molecular Formula | C₂₂H₁₅F₃N₄O₂ |
| Molecular Weight | 424.38 g/mol |
| CAS Number | 861875-60-7 |
| Primary Target | VEGFR Tyrosine Kinase Family |
| Mechanism of Action | ATP-competitive inhibitor of VEGFR autophosphorylation |
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of the VEGFR family of receptor tyrosine kinases (RTKs), primarily VEGFR1, VEGFR2, and VEGFR3.[1][2][3] These receptors are critical mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).
The binding of VEGF ligands (e.g., VEGF-A, VEGF-C) to their respective receptors on the surface of endothelial cells triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.[4][5]
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR kinase domain. This prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and abrogating downstream signaling. The inhibition of these pathways underlies the observed anti-angiogenic and anti-inflammatory effects of the compound.[1][6]
Signaling Pathway
The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by this compound.
Caption: VEGFR signaling pathway and inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized against a panel of protein kinases. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Species | Assay Type |
| VEGFR2 (KDR) | 9 - 37 | Human | Biochemical Assay |
| VEGFR1 | 820 | Human | Biochemical Assay |
| VEGFR3 | 420 | Human | Biochemical Assay |
| Tie2 | 650 | Human | Biochemical Assay |
| RET | 410 | Human | Biochemical Assay |
| c-Kit | 45 - 72 | - | Biochemical Assay |
| PDGFRβ | 45 - 72 | - | Biochemical Assay |
| c-RAF | Sub-μM | - | Biochemical Assay |
| B-RAF | Sub-μM | - | Biochemical Assay |
| ABL | Sub-μM | - | Biochemical Assay |
Data compiled from multiple sources.[1][2][6][7]
Table 2: Cellular Activity
| Assay | Cell Line | IC₅₀ (nM) |
| VEGFR2 Autophosphorylation | CHO (transfected) | 4 - 4.2 |
| VEGFR2 Autophosphorylation | HUVEC | 2.9 |
| VEGF-A Induced Proliferation | HUVEC | < 1 |
Data compiled from multiple sources.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for the characterization of this compound.
In Vitro Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and lymphatic endothelial cells (LECs).
Materials:
-
HUVECs or LECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A or VEGF-C
-
This compound
-
Fibronectin-coated 96-well plates
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed HUVECs or LECs at a density of 1,200 cells per well in fibronectin-coated 96-well plates containing EGM-2 supplemented with 10% FBS.[7]
-
Starvation: After 24 hours, replace the medium with EGM-2 containing 2% FBS and incubate for an additional 24 hours.[7]
-
Treatment: Treat the cells with either:
-
Medium alone (negative control)
-
20 ng/mL VEGF-A (for HUVECs and LECs) or 500 ng/mL VEGF-C (for LECs) (positive control)[7]
-
VEGF-A or VEGF-C in combination with a serial dilution of this compound (e.g., 1 nM to 1 µM).[7]
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[7]
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]
-
Quantification: Assess cell viability using a suitable fluorescent or colorimetric reagent according to the manufacturer's instructions.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on VEGF-induced endothelial cell migration.
Materials:
-
HUVECs or LECs
-
Transwell inserts (e.g., 8 µm pore size)
-
Fibronectin
-
Endothelial Cell Basal Medium (EBM-2) with 0.1% BSA
-
Recombinant Human VEGF-A
-
This compound
-
Calcein AM or similar fluorescent dye
Procedure:
-
Chamber Coating: Coat the underside of the Transwell insert membrane with fibronectin.
-
Chemoattractant: Add EBM-2 containing 20 ng/mL VEGF-A to the lower chamber.
-
Cell Preparation: Resuspend serum-starved HUVECs or LECs in EBM-2 containing 0.1% BSA, with or without this compound at desired concentrations.
-
Cell Seeding: Seed the cells in the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several microscopic fields.
-
In Vitro Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs or LECs
-
Basement membrane matrix (e.g., Matrigel)
-
EBM-2
-
Recombinant Human VEGF-A
-
This compound
Procedure:
-
Matrix Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs or LECs onto the matrix in EBM-2 containing VEGF-A (e.g., 20 ng/mL) with or without this compound at various concentrations (e.g., 10 nM, 1 µM).[1][3]
-
Incubation: Incubate for 6-18 hours at 37°C.
-
Visualization and Quantification:
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.
-
In Vivo Psoriasis-like Skin Inflammation Model
This protocol describes the evaluation of this compound in a K14/VEGF-A transgenic mouse model of psoriasis.
Animals:
-
K14/VEGF-A transgenic mice (female, 8 weeks old)[7]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[7]
-
Vehicle for topical administration (e.g., 0.5% this compound in a suitable cream or gel base)[7]
-
Oxazolone (B7731731) (sensitizing and challenging agent)
Procedure:
-
Sensitization: Sensitize the mice by applying a solution of oxazolone to the abdomen.
-
Challenge: Five days after sensitization, challenge the right ear by topical application of oxazolone.[7]
-
Treatment:
-
Endpoints:
Visualizations
Experimental Workflow: In Vitro Proliferation Assay
Caption: Workflow for the in vitro endothelial cell proliferation assay.
Logical Relationship: this compound's Therapeutic Rationale in Psoriasis
Caption: Therapeutic rationale for this compound in psoriasis.
Conclusion
This compound is a valuable research tool for the investigation of VEGFR-mediated signaling in angiogenesis and inflammation. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it a suitable compound for preclinical studies in oncology, dermatology, and other fields where pathological angiogenesis and inflammation are key drivers of disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.
References
- 1. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promocell.com [promocell.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BAW2881: A Potent VEGFR Tyrosine Kinase Inhibitor for Angiogenesis and Inflammation Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, demonstrating significant anti-angiogenic and anti-inflammatory properties. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key biological data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a tool for investigating VEGFR-mediated signaling pathways in various physiological and pathological contexts, particularly in oncology and inflammatory diseases.
Core Compound Information
| Property | Value |
| Compound Name | This compound (also known as BAW2881) |
| Molecular Formula | C₂₂H₁₅F₃N₄O₂ |
| Molecular Weight | 424.38 g/mol |
| CAS Number | 861875-60-7 |
| Primary Target | VEGFR Tyrosine Kinase Family |
| Mechanism of Action | ATP-competitive inhibitor of VEGFR autophosphorylation |
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of the VEGFR family of receptor tyrosine kinases (RTKs), primarily VEGFR1, VEGFR2, and VEGFR3.[1][2][3] These receptors are critical mediators of angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).
The binding of VEGF ligands (e.g., VEGF-A, VEGF-C) to their respective receptors on the surface of endothelial cells triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.[4][5]
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR kinase domain. This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and abrogating downstream signaling. The inhibition of these pathways underlies the observed anti-angiogenic and anti-inflammatory effects of the compound.[1][6]
Signaling Pathway
The following diagram illustrates the VEGFR signaling pathway and the point of inhibition by this compound.
Caption: VEGFR signaling pathway and inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized against a panel of protein kinases. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Target Kinase | IC₅₀ (nM) | Species | Assay Type |
| VEGFR2 (KDR) | 9 - 37 | Human | Biochemical Assay |
| VEGFR1 | 820 | Human | Biochemical Assay |
| VEGFR3 | 420 | Human | Biochemical Assay |
| Tie2 | 650 | Human | Biochemical Assay |
| RET | 410 | Human | Biochemical Assay |
| c-Kit | 45 - 72 | - | Biochemical Assay |
| PDGFRβ | 45 - 72 | - | Biochemical Assay |
| c-RAF | Sub-μM | - | Biochemical Assay |
| B-RAF | Sub-μM | - | Biochemical Assay |
| ABL | Sub-μM | - | Biochemical Assay |
Data compiled from multiple sources.[1][2][6][7]
Table 2: Cellular Activity
| Assay | Cell Line | IC₅₀ (nM) |
| VEGFR2 Autophosphorylation | CHO (transfected) | 4 - 4.2 |
| VEGFR2 Autophosphorylation | HUVEC | 2.9 |
| VEGF-A Induced Proliferation | HUVEC | < 1 |
Data compiled from multiple sources.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for the characterization of this compound.
In Vitro Endothelial Cell Proliferation Assay
This assay measures the ability of this compound to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and lymphatic endothelial cells (LECs).
Materials:
-
HUVECs or LECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A or VEGF-C
-
This compound
-
Fibronectin-coated 96-well plates
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed HUVECs or LECs at a density of 1,200 cells per well in fibronectin-coated 96-well plates containing EGM-2 supplemented with 10% FBS.[7]
-
Starvation: After 24 hours, replace the medium with EGM-2 containing 2% FBS and incubate for an additional 24 hours.[7]
-
Treatment: Treat the cells with either:
-
Medium alone (negative control)
-
20 ng/mL VEGF-A (for HUVECs and LECs) or 500 ng/mL VEGF-C (for LECs) (positive control)[7]
-
VEGF-A or VEGF-C in combination with a serial dilution of this compound (e.g., 1 nM to 1 µM).[7]
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[7]
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[7]
-
Quantification: Assess cell viability using a suitable fluorescent or colorimetric reagent according to the manufacturer's instructions.
In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on VEGF-induced endothelial cell migration.
Materials:
-
HUVECs or LECs
-
Transwell inserts (e.g., 8 µm pore size)
-
Fibronectin
-
Endothelial Cell Basal Medium (EBM-2) with 0.1% BSA
-
Recombinant Human VEGF-A
-
This compound
-
Calcein AM or similar fluorescent dye
Procedure:
-
Chamber Coating: Coat the underside of the Transwell insert membrane with fibronectin.
-
Chemoattractant: Add EBM-2 containing 20 ng/mL VEGF-A to the lower chamber.
-
Cell Preparation: Resuspend serum-starved HUVECs or LECs in EBM-2 containing 0.1% BSA, with or without this compound at desired concentrations.
-
Cell Seeding: Seed the cells in the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several microscopic fields.
-
In Vitro Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs or LECs
-
Basement membrane matrix (e.g., Matrigel)
-
EBM-2
-
Recombinant Human VEGF-A
-
This compound
Procedure:
-
Matrix Coating: Coat the wells of a 96-well plate with the basement membrane matrix and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs or LECs onto the matrix in EBM-2 containing VEGF-A (e.g., 20 ng/mL) with or without this compound at various concentrations (e.g., 10 nM, 1 µM).[1][3]
-
Incubation: Incubate for 6-18 hours at 37°C.
-
Visualization and Quantification:
-
Visualize the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software.
-
In Vivo Psoriasis-like Skin Inflammation Model
This protocol describes the evaluation of this compound in a K14/VEGF-A transgenic mouse model of psoriasis.
Animals:
-
K14/VEGF-A transgenic mice (female, 8 weeks old)[7]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[7]
-
Vehicle for topical administration (e.g., 0.5% this compound in a suitable cream or gel base)[7]
-
Oxazolone (sensitizing and challenging agent)
Procedure:
-
Sensitization: Sensitize the mice by applying a solution of oxazolone to the abdomen.
-
Challenge: Five days after sensitization, challenge the right ear by topical application of oxazolone.[7]
-
Treatment:
-
Endpoints:
Visualizations
Experimental Workflow: In Vitro Proliferation Assay
Caption: Workflow for the in vitro endothelial cell proliferation assay.
Logical Relationship: this compound's Therapeutic Rationale in Psoriasis
Caption: Therapeutic rationale for this compound in psoriasis.
Conclusion
This compound is a valuable research tool for the investigation of VEGFR-mediated signaling in angiogenesis and inflammation. Its potent and selective inhibitory activity, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it a suitable compound for preclinical studies in oncology, dermatology, and other fields where pathological angiogenesis and inflammation are key drivers of disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in a research setting.
References
- 1. Topical Administration of a Multi-Targeted Kinase Inhibitor Suppresses Choroidal Neovascularization and Retinal Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promocell.com [promocell.com]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BAW2881: A Technical Guide to its Function and Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] Primarily targeting the VEGFR family, it has demonstrated significant anti-angiogenic and anti-inflammatory properties in preclinical studies.[1][2] This document provides a comprehensive overview of the function, activity, and experimental basis of this compound, consolidating available data into a technical resource for researchers in pharmacology and drug development.
Core Function and Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of VEGFRs, thereby blocking downstream signaling pathways. This inhibition prevents the activation of multiple cellular processes crucial for angiogenesis and inflammation.
Primary Molecular Targets
This compound demonstrates high selectivity for the VEGFR tyrosine kinase family, with inhibitory activity in the low nanomolar range.[1] Its primary targets include:
-
VEGFR-1 (Flt-1): Involved in endothelial cell migration and recruitment of hematopoietic precursors.
-
VEGFR-2 (KDR/Flk-1): The major mediator of VEGF-driven angiogenesis, promoting endothelial cell proliferation, migration, and survival.[1]
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]
The compound's anti-inflammatory effects are believed to be mediated through the combined inhibition of VEGFR-1 and VEGFR-2.[1] Furthermore, its ability to block VEGFR-3 suggests a role in modulating lymphatic vessel activity in inflammatory conditions.[1]
Signaling Pathway Inhibition
Vascular Endothelial Growth Factors (VEGFs), such as VEGF-A and VEGF-C, are key signaling proteins that bind to and activate their respective receptors on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that are crucial for angiogenesis and inflammation. This compound, by inhibiting the tyrosine kinase activity of VEGFRs, effectively blocks these downstream pathways. The simplified signaling pathway and the point of inhibition by this compound are illustrated in the diagram below.
Quantitative Data on Biological Activity
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nmol/L) | Species | Reference |
| VEGFR-2 (KDR) | 37 | Human | [1] |
| Tie2 | 650 | Not Specified | [1] |
| RET | 410 | Not Specified | [1] |
IC₅₀ values for a wider panel of other kinases were reported to be >10 µmol/L.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulant | IC₅₀ (nmol/L) | Reference |
| VEGF-A-induced Proliferation | HUVECs | VEGF-A | Potent inhibition at 1 nmol/L | [1] |
| VEGF-C-induced Proliferation | LECs | VEGF-C | Effective Blockade | [1] |
| VEGF-A-induced VEGFR-2 Phosphorylation | HUVECs | VEGF-A | 2.9 | MedChemExpress |
| VEGF-A-induced VEGFR-2 Phosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | MedChemExpress |
Preclinical Efficacy in Inflammatory Models
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.
In Vitro Anti-Angiogenic and Anti-Inflammatory Effects
-
Inhibition of Endothelial Cell Proliferation: this compound potently inhibited VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at a concentration of 1 nmol/L.[1]
-
Inhibition of Endothelial Cell Migration and Tube Formation: The compound effectively blocked the migration and tube formation of HUVECs and Lymphatic Endothelial Cells (LECs) in vitro.[1]
In Vivo Efficacy in Skin Inflammation Models
-
Psoriasis Mouse Model: In a transgenic mouse model of psoriasis, both oral and topical administration of this compound led to a reduction in blood and lymphatic vessel number, decreased infiltration of leukocytes, and normalization of the epidermal architecture.[1]
-
Acute Inflammation Models:
-
VEGF-A-Induced Vascular Permeability: Pretreatment with topical this compound significantly inhibited VEGF-A-induced vascular permeability in the skin of pigs and mice.[1][3]
-
UVB-Induced Erythema: Topical application of this compound after UVB irradiation in pigs resulted in a significant reduction in skin redness and microperfusion.[1]
-
Contact Hypersensitivity: The inflammatory response in a contact hypersensitivity model in pig skin was also reduced by topical this compound treatment.[1][3]
-
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are seeded in fibronectin-coated 96-well plates at a density of 1200 cells per well.
-
Serum Starvation: After 24 hours, the culture medium is replaced with a medium containing 2% fetal bovine serum, and the cells are incubated for an additional 24 hours.
-
Treatment: Cells are then incubated with either medium alone (control), medium containing 20 ng/mL VEGF-A (for HUVECs) or 500 ng/mL VEGF-C (for LECs), or a combination of the respective growth factor and varying concentrations of this compound (e.g., 1 nM to 1 µM). The final DMSO concentration is adjusted to 0.1% in all wells.
-
Incubation: The cells are incubated for 72 hours.
-
Quantification of Viable Cells: After the incubation period, 5-methylumbelliferylheptanoate is added to the cells for subsequent fluorescent quantification of viable cells.
In Vitro Tube Formation Assay
-
Cell Culture: HUVECs or LECs are grown to confluence.
-
Collagen Overlay: The confluent cell monolayers are overlaid with collagen type I.
-
Treatment Conditions: The collagen overlay contains either no additions (control), VEGF-A alone, or VEGF-A in combination with this compound (e.g., 10 nmol/L or 1 µmol/L).
-
Analysis: The formation of tube-like structures by the endothelial cells is observed and quantified.
In Vivo Psoriasis Mouse Model
-
Animal Model: A contact hypersensitivity response is induced in the ear skin of 8-week-old female K14/VEGF-A transgenic mice.
-
Sensitization and Challenge: Mice are sensitized, and 5 days later (day 0), the right ear is challenged by topical application of 10 µL of 1% oxazolone (B7731731) on each side.
-
Treatment Administration: Starting on day 7, mice receive either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the respective vehicles.
-
Efficacy Readouts:
-
Ear thickness is measured every other day using calipers.
-
On day 21, mice are sacrificed, and the weight of each ear and its draining retro-auricular lymph node is determined.
-
Immunohistological analysis is performed on ear sections to assess leukocytic infiltrates, epidermal hyperproliferation, and the number and size of blood and lymphatic vessels.
-
The workflow for the in vivo psoriasis model is depicted in the following diagram.
Summary and Future Directions
This compound is a well-characterized preclinical compound that effectively targets the VEGFR signaling axis, leading to potent anti-angiogenic and anti-inflammatory effects. Its efficacy in animal models of chronic and acute skin inflammation, such as psoriasis and contact hypersensitivity, highlights the therapeutic potential of VEGFR inhibition for inflammatory skin disorders.[1][3] The availability of both oral and topical formulations in these studies suggests flexibility in potential clinical applications.[1] To date, public records do not indicate that this compound has entered human clinical trials. Further investigation would be required to ascertain its safety and efficacy in human subjects. This technical guide provides a foundational resource for researchers interested in the continued exploration of this compound or similar VEGFR inhibitors for therapeutic purposes.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
NVP-BAW2881: A Technical Guide to its Function and Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective, low molecular weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] Primarily targeting the VEGFR family, it has demonstrated significant anti-angiogenic and anti-inflammatory properties in preclinical studies.[1][2] This document provides a comprehensive overview of the function, activity, and experimental basis of this compound, consolidating available data into a technical resource for researchers in pharmacology and drug development.
Core Function and Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of VEGFRs, thereby blocking downstream signaling pathways. This inhibition prevents the activation of multiple cellular processes crucial for angiogenesis and inflammation.
Primary Molecular Targets
This compound demonstrates high selectivity for the VEGFR tyrosine kinase family, with inhibitory activity in the low nanomolar range.[1] Its primary targets include:
-
VEGFR-1 (Flt-1): Involved in endothelial cell migration and recruitment of hematopoietic precursors.
-
VEGFR-2 (KDR/Flk-1): The major mediator of VEGF-driven angiogenesis, promoting endothelial cell proliferation, migration, and survival.[1]
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]
The compound's anti-inflammatory effects are believed to be mediated through the combined inhibition of VEGFR-1 and VEGFR-2.[1] Furthermore, its ability to block VEGFR-3 suggests a role in modulating lymphatic vessel activity in inflammatory conditions.[1]
Signaling Pathway Inhibition
Vascular Endothelial Growth Factors (VEGFs), such as VEGF-A and VEGF-C, are key signaling proteins that bind to and activate their respective receptors on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that are crucial for angiogenesis and inflammation. This compound, by inhibiting the tyrosine kinase activity of VEGFRs, effectively blocks these downstream pathways. The simplified signaling pathway and the point of inhibition by this compound are illustrated in the diagram below.
Quantitative Data on Biological Activity
The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nmol/L) | Species | Reference |
| VEGFR-2 (KDR) | 37 | Human | [1] |
| Tie2 | 650 | Not Specified | [1] |
| RET | 410 | Not Specified | [1] |
IC₅₀ values for a wider panel of other kinases were reported to be >10 µmol/L.[1]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulant | IC₅₀ (nmol/L) | Reference |
| VEGF-A-induced Proliferation | HUVECs | VEGF-A | Potent inhibition at 1 nmol/L | [1] |
| VEGF-C-induced Proliferation | LECs | VEGF-C | Effective Blockade | [1] |
| VEGF-A-induced VEGFR-2 Phosphorylation | HUVECs | VEGF-A | 2.9 | MedChemExpress |
| VEGF-A-induced VEGFR-2 Phosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | MedChemExpress |
Preclinical Efficacy in Inflammatory Models
This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models.
In Vitro Anti-Angiogenic and Anti-Inflammatory Effects
-
Inhibition of Endothelial Cell Proliferation: this compound potently inhibited VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at a concentration of 1 nmol/L.[1]
-
Inhibition of Endothelial Cell Migration and Tube Formation: The compound effectively blocked the migration and tube formation of HUVECs and Lymphatic Endothelial Cells (LECs) in vitro.[1]
In Vivo Efficacy in Skin Inflammation Models
-
Psoriasis Mouse Model: In a transgenic mouse model of psoriasis, both oral and topical administration of this compound led to a reduction in blood and lymphatic vessel number, decreased infiltration of leukocytes, and normalization of the epidermal architecture.[1]
-
Acute Inflammation Models:
-
VEGF-A-Induced Vascular Permeability: Pretreatment with topical this compound significantly inhibited VEGF-A-induced vascular permeability in the skin of pigs and mice.[1][3]
-
UVB-Induced Erythema: Topical application of this compound after UVB irradiation in pigs resulted in a significant reduction in skin redness and microperfusion.[1]
-
Contact Hypersensitivity: The inflammatory response in a contact hypersensitivity model in pig skin was also reduced by topical this compound treatment.[1][3]
-
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Endothelial Cell Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are seeded in fibronectin-coated 96-well plates at a density of 1200 cells per well.
-
Serum Starvation: After 24 hours, the culture medium is replaced with a medium containing 2% fetal bovine serum, and the cells are incubated for an additional 24 hours.
-
Treatment: Cells are then incubated with either medium alone (control), medium containing 20 ng/mL VEGF-A (for HUVECs) or 500 ng/mL VEGF-C (for LECs), or a combination of the respective growth factor and varying concentrations of this compound (e.g., 1 nM to 1 µM). The final DMSO concentration is adjusted to 0.1% in all wells.
-
Incubation: The cells are incubated for 72 hours.
-
Quantification of Viable Cells: After the incubation period, 5-methylumbelliferylheptanoate is added to the cells for subsequent fluorescent quantification of viable cells.
In Vitro Tube Formation Assay
-
Cell Culture: HUVECs or LECs are grown to confluence.
-
Collagen Overlay: The confluent cell monolayers are overlaid with collagen type I.
-
Treatment Conditions: The collagen overlay contains either no additions (control), VEGF-A alone, or VEGF-A in combination with this compound (e.g., 10 nmol/L or 1 µmol/L).
-
Analysis: The formation of tube-like structures by the endothelial cells is observed and quantified.
In Vivo Psoriasis Mouse Model
-
Animal Model: A contact hypersensitivity response is induced in the ear skin of 8-week-old female K14/VEGF-A transgenic mice.
-
Sensitization and Challenge: Mice are sensitized, and 5 days later (day 0), the right ear is challenged by topical application of 10 µL of 1% oxazolone on each side.
-
Treatment Administration: Starting on day 7, mice receive either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the respective vehicles.
-
Efficacy Readouts:
-
Ear thickness is measured every other day using calipers.
-
On day 21, mice are sacrificed, and the weight of each ear and its draining retro-auricular lymph node is determined.
-
Immunohistological analysis is performed on ear sections to assess leukocytic infiltrates, epidermal hyperproliferation, and the number and size of blood and lymphatic vessels.
-
The workflow for the in vivo psoriasis model is depicted in the following diagram.
Summary and Future Directions
This compound is a well-characterized preclinical compound that effectively targets the VEGFR signaling axis, leading to potent anti-angiogenic and anti-inflammatory effects. Its efficacy in animal models of chronic and acute skin inflammation, such as psoriasis and contact hypersensitivity, highlights the therapeutic potential of VEGFR inhibition for inflammatory skin disorders.[1][3] The availability of both oral and topical formulations in these studies suggests flexibility in potential clinical applications.[1] To date, public records do not indicate that this compound has entered human clinical trials. Further investigation would be required to ascertain its safety and efficacy in human subjects. This technical guide provides a foundational resource for researchers interested in the continued exploration of this compound or similar VEGFR inhibitors for therapeutic purposes.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
NVP-BAW2881 Target Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This document provides a comprehensive technical overview of the target profile of this compound, summarizing its biochemical activity, cellular effects, and in vivo efficacy in preclinical models of inflammation. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its mechanism of action and to support further research and development efforts.
Core Target Profile and Biochemical Activity
This compound is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family with high affinity, demonstrating IC50 values in the low nanomolar range. Its primary target is VEGFR-2 (also known as KDR), a key mediator of angiogenesis. The compound also shows activity against other VEGFR family members and select other kinases at higher concentrations.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Species | Notes |
| VEGFR-2 (KDR) | 9 | - | Potent inhibition. |
| Human VEGFR-2 (hVEGFR2) | 37 | Human | |
| VEGFR-1 | 820 | - | |
| VEGFR-3 | 420 | - | |
| Tie2 | 650 | - | Off-target activity. |
| RET | 410 | - | Off-target activity. |
| c-RAF | Sub-µM | - | Off-target activity. |
| B-RAF | Sub-µM | - | Off-target activity. |
| ABL | Sub-µM | - | Off-target activity. |
| Other Kinases | >10,000 | - | Highly selective over a wide panel of other kinases. |
Mechanism of Action: Inhibition of VEGFR Signaling
Vascular Endothelial Growth Factors (VEGFs) are crucial signaling proteins that regulate angiogenesis and lymphangiogenesis by binding to their respective receptors (VEGFRs) on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT and MAPK pathways, ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.
This compound exerts its anti-angiogenic and anti-inflammatory effects by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling. This blockade of VEGFR signaling disrupts the key cellular processes required for the formation of new blood and lymphatic vessels.
Caption: this compound Inhibition of VEGFR-2 Signaling Pathway.
In Vitro Cellular Activity
This compound has demonstrated potent inhibitory effects on key cellular functions of endothelial cells that are stimulated by VEGF.
Table 2: In Vitro Cellular Assay Data for this compound
| Assay | Cell Type | Stimulant | IC50 (nM) | Effect |
| VEGFR-2 Autophosphorylation | HUVECs | VEGF-A | 2.9 | Inhibition of receptor phosphorylation. |
| VEGFR-2 Autophosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | Inhibition of receptor phosphorylation. |
| Cell Proliferation | HUVECs | VEGF-A | <1 | Potent inhibition of proliferation. |
| Cell Proliferation | LECs | VEGF-C | - | Effective blockade of proliferation. |
| Cell Migration | HUVECs & LECs | VEGF-A | - | Inhibition of migration. |
| Tube Formation | HUVECs & LECs | VEGF-A | - | Inhibition of tube formation. |
Preclinical In Vivo Efficacy
The anti-inflammatory and anti-angiogenic properties of this compound have been evaluated in various animal models.
Table 3: Summary of In Vivo Efficacy of this compound
| Animal Model | Administration | Key Findings |
| Transgenic Mouse Model of Psoriasis | Oral & Topical | Reduced number of blood and lymphatic vessels, decreased infiltrating leukocytes, and normalized epidermal architecture. |
| Acute Inflammation (VEGF-A-induced vascular permeability) | Topical | Significantly inhibited vascular permeability in the skin of pigs and mice. |
| Acute Inflammation (UVB-induced erythema) | Topical | Significantly reduced signs of inflammation in pig skin. |
| Contact Hypersensitivity (CHS) Response | Oral & Topical | Reduced mean ear weight by 24% (topical) and 54% (oral) in mice. |
Experimental Protocols
Biochemical Kinase Assays
The inhibitory activity of this compound against various kinases was determined using biochemical assays. While the specific details of the assays for this compound are proprietary to Novartis, a general protocol for such assays involves:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the different concentrations of this compound.
-
Detection: The phosphorylation of the substrate is quantified, typically using methods such as radioactive phosphate (B84403) incorporation (e.g., [γ-³²P]ATP) or fluorescence-based detection.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Endothelial Cell Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are seeded into 96-well plates coated with fibronectin.
-
Serum Starvation: After 24 hours, the cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours to synchronize them.
-
Treatment: Cells are then incubated with medium alone (control), a growth factor (e.g., 20 ng/mL VEGF-A or 500 ng/mL VEGF-C), or a combination of the growth factor and varying concentrations of this compound (e.g., 1 nM to 1 µM). The final DMSO concentration is kept constant across all wells (e.g., 0.1%).
-
Incubation: The plates are incubated for 72 hours.
-
Quantification: Cell viability and proliferation are quantified using a fluorescent substrate such as 5-methylumbelliferylheptanoate.
Caption: Endothelial Cell Proliferation Assay Workflow.
In Vitro Tube Formation Assay
-
Cell Culture: Confluent monolayers of HUVECs or LECs are prepared.
-
Matrix Overlay: The cell monolayers are overlaid with collagen type I.
-
Treatment Conditions: The collagen matrix contains either no additives (control), VEGF-A alone, or VEGF-A in combination with different concentrations of this compound (e.g., 10 nM or 1 µM).
-
Incubation: The cells are incubated to allow for the formation of tube-like structures.
-
Analysis: The formation of capillary-like networks is visualized by microscopy and quantified.
In Vivo Contact Hypersensitivity (CHS) Model
-
Sensitization: 8-week-old female K14/VEGF-A transgenic mice are sensitized.
-
Challenge: Five days after sensitization, the right ear is challenged by topical application of an irritant (e.g., 10 µL of 1% oxazolone).
-
Treatment: Starting on day 7, mice receive once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the vehicle alone.
-
Measurement: Ear thickness is measured every other day.
-
Endpoint Analysis: On day 21, mice are sacrificed, and the weight of each ear and its draining lymph node is determined.
Caption: In Vivo Contact Hypersensitivity Model Workflow.
Conclusion
This compound is a potent and selective inhibitor of VEGFR tyrosine kinases, with a primary mechanism of action centered on the blockade of VEGF-induced signaling in endothelial cells. This activity translates to significant anti-angiogenic and anti-inflammatory effects in both in vitro and in vivo models. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for diseases characterized by pathological angiogenesis and inflammation, such as certain skin disorders. The detailed target profile and experimental methodologies provided herein serve as a valuable resource for the scientific community to further explore and develop this and similar targeted therapies.
NVP-BAW2881 Target Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. This document provides a comprehensive technical overview of the target profile of this compound, summarizing its biochemical activity, cellular effects, and in vivo efficacy in preclinical models of inflammation. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its mechanism of action and to support further research and development efforts.
Core Target Profile and Biochemical Activity
This compound is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family with high affinity, demonstrating IC50 values in the low nanomolar range. Its primary target is VEGFR-2 (also known as KDR), a key mediator of angiogenesis. The compound also shows activity against other VEGFR family members and select other kinases at higher concentrations.
Table 1: Biochemical Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Species | Notes |
| VEGFR-2 (KDR) | 9 | - | Potent inhibition. |
| Human VEGFR-2 (hVEGFR2) | 37 | Human | |
| VEGFR-1 | 820 | - | |
| VEGFR-3 | 420 | - | |
| Tie2 | 650 | - | Off-target activity. |
| RET | 410 | - | Off-target activity. |
| c-RAF | Sub-µM | - | Off-target activity. |
| B-RAF | Sub-µM | - | Off-target activity. |
| ABL | Sub-µM | - | Off-target activity. |
| Other Kinases | >10,000 | - | Highly selective over a wide panel of other kinases. |
Mechanism of Action: Inhibition of VEGFR Signaling
Vascular Endothelial Growth Factors (VEGFs) are crucial signaling proteins that regulate angiogenesis and lymphangiogenesis by binding to their respective receptors (VEGFRs) on the surface of endothelial cells. This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/AKT and MAPK pathways, ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.
This compound exerts its anti-angiogenic and anti-inflammatory effects by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling. This blockade of VEGFR signaling disrupts the key cellular processes required for the formation of new blood and lymphatic vessels.
Caption: this compound Inhibition of VEGFR-2 Signaling Pathway.
In Vitro Cellular Activity
This compound has demonstrated potent inhibitory effects on key cellular functions of endothelial cells that are stimulated by VEGF.
Table 2: In Vitro Cellular Assay Data for this compound
| Assay | Cell Type | Stimulant | IC50 (nM) | Effect |
| VEGFR-2 Autophosphorylation | HUVECs | VEGF-A | 2.9 | Inhibition of receptor phosphorylation. |
| VEGFR-2 Autophosphorylation | VEGFR-2 transfected CHO cells | VEGF-A | 4.2 | Inhibition of receptor phosphorylation. |
| Cell Proliferation | HUVECs | VEGF-A | <1 | Potent inhibition of proliferation. |
| Cell Proliferation | LECs | VEGF-C | - | Effective blockade of proliferation. |
| Cell Migration | HUVECs & LECs | VEGF-A | - | Inhibition of migration. |
| Tube Formation | HUVECs & LECs | VEGF-A | - | Inhibition of tube formation. |
Preclinical In Vivo Efficacy
The anti-inflammatory and anti-angiogenic properties of this compound have been evaluated in various animal models.
Table 3: Summary of In Vivo Efficacy of this compound
| Animal Model | Administration | Key Findings |
| Transgenic Mouse Model of Psoriasis | Oral & Topical | Reduced number of blood and lymphatic vessels, decreased infiltrating leukocytes, and normalized epidermal architecture. |
| Acute Inflammation (VEGF-A-induced vascular permeability) | Topical | Significantly inhibited vascular permeability in the skin of pigs and mice. |
| Acute Inflammation (UVB-induced erythema) | Topical | Significantly reduced signs of inflammation in pig skin. |
| Contact Hypersensitivity (CHS) Response | Oral & Topical | Reduced mean ear weight by 24% (topical) and 54% (oral) in mice. |
Experimental Protocols
Biochemical Kinase Assays
The inhibitory activity of this compound against various kinases was determined using biochemical assays. While the specific details of the assays for this compound are proprietary to Novartis, a general protocol for such assays involves:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the different concentrations of this compound.
-
Detection: The phosphorylation of the substrate is quantified, typically using methods such as radioactive phosphate incorporation (e.g., [γ-³²P]ATP) or fluorescence-based detection.
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Endothelial Cell Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are seeded into 96-well plates coated with fibronectin.
-
Serum Starvation: After 24 hours, the cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours to synchronize them.
-
Treatment: Cells are then incubated with medium alone (control), a growth factor (e.g., 20 ng/mL VEGF-A or 500 ng/mL VEGF-C), or a combination of the growth factor and varying concentrations of this compound (e.g., 1 nM to 1 µM). The final DMSO concentration is kept constant across all wells (e.g., 0.1%).
-
Incubation: The plates are incubated for 72 hours.
-
Quantification: Cell viability and proliferation are quantified using a fluorescent substrate such as 5-methylumbelliferylheptanoate.
Caption: Endothelial Cell Proliferation Assay Workflow.
In Vitro Tube Formation Assay
-
Cell Culture: Confluent monolayers of HUVECs or LECs are prepared.
-
Matrix Overlay: The cell monolayers are overlaid with collagen type I.
-
Treatment Conditions: The collagen matrix contains either no additives (control), VEGF-A alone, or VEGF-A in combination with different concentrations of this compound (e.g., 10 nM or 1 µM).
-
Incubation: The cells are incubated to allow for the formation of tube-like structures.
-
Analysis: The formation of capillary-like networks is visualized by microscopy and quantified.
In Vivo Contact Hypersensitivity (CHS) Model
-
Sensitization: 8-week-old female K14/VEGF-A transgenic mice are sensitized.
-
Challenge: Five days after sensitization, the right ear is challenged by topical application of an irritant (e.g., 10 µL of 1% oxazolone).
-
Treatment: Starting on day 7, mice receive once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups receive the vehicle alone.
-
Measurement: Ear thickness is measured every other day.
-
Endpoint Analysis: On day 21, mice are sacrificed, and the weight of each ear and its draining lymph node is determined.
Caption: In Vivo Contact Hypersensitivity Model Workflow.
Conclusion
This compound is a potent and selective inhibitor of VEGFR tyrosine kinases, with a primary mechanism of action centered on the blockade of VEGF-induced signaling in endothelial cells. This activity translates to significant anti-angiogenic and anti-inflammatory effects in both in vitro and in vivo models. The data presented in this technical guide underscore the potential of this compound as a therapeutic agent for diseases characterized by pathological angiogenesis and inflammation, such as certain skin disorders. The detailed target profile and experimental methodologies provided herein serve as a valuable resource for the scientific community to further explore and develop this and similar targeted therapies.
NVP-BAW2881: A Technical Guide to its Preclinical Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective, low-molecular-weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Developed by Novartis, this compound has demonstrated significant anti-angiogenic and anti-inflammatory properties in a range of preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. As of the latest available information, this compound has not been reported to have entered clinical trials.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and chronic inflammatory diseases.[1][2] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3][4] The binding of VEGF-A to its receptors, primarily VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature.[4][5] In chronic inflammatory skin diseases such as psoriasis, vascular remodeling is a prominent feature, suggesting that inhibition of angiogenesis could be a viable therapeutic strategy.[4] this compound was identified as a potent inhibitor of the VEGFR tyrosine kinase family and has been investigated for its therapeutic potential in inflammatory skin disorders.[4][6]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of VEGFR tyrosine kinases, thereby blocking the autophosphorylation and activation of the receptor upon ligand binding.[3] This inhibition effectively abrogates the downstream signaling pathways that mediate the pro-angiogenic and pro-inflammatory effects of VEGF.[3][6] The primary targets of this compound are the members of the VEGFR family, with the highest potency observed against VEGFR-2.[7]
Caption: this compound inhibits VEGFR-2 signaling.
Quantitative Data: In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against the VEGFR family of tyrosine kinases, as determined by biochemical assays. The compound also shows activity against other related kinases at higher concentrations.[6][7]
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 9 - 37 |
| VEGFR-3 | 420 |
| VEGFR-1 | 820 |
| Tie2 | 650 |
| RET | 410 |
| c-RAF | sub-μM |
| B-RAF | sub-μM |
| ABL | sub-μM |
| Data compiled from multiple sources.[6][7] |
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted to characterize the activity of this compound.
In Vitro Endothelial Cell Proliferation Assay
This assay was performed to determine the effect of this compound on VEGF-A-induced proliferation of endothelial cells.[3][6]
Caption: Workflow for the in vitro proliferation assay.
Detailed Protocol:
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).[6]
-
Seeding: 1200 cells per well were seeded into fibronectin-coated 96-well plates.[3]
-
Incubation: Cells were incubated for 24 hours, followed by a transfer to medium containing 2% fetal bovine serum (FBS) for an additional 24 hours of incubation.[3]
-
Treatment: Cells were then treated with either medium alone (control), 20 ng/mL of VEGF-A, or a combination of 20 ng/mL VEGF-A and varying concentrations of this compound (1 nM to 1 µM).[3]
-
Assay Duration: The cells were incubated for 72 hours post-treatment.[3]
-
Quantification: Cell viability was quantified using a fluorescent assay with 5-methylumbelliferylheptanoate.[3]
In Vitro Endothelial Cell Migration Assay
The effect of this compound on VEGF-A-induced endothelial cell migration was assessed using a modified Boyden chamber assay.[6]
Detailed Protocol:
-
Apparatus: A 48-well microchemotaxis chamber was used with a polyvinylpyrrolidone-free polycarbonate membrane (8-μm pores) coated with fibronectin.
-
Chemoattractant: The lower wells contained medium with 2% FBS and 20 ng/mL of VEGF-A.
-
Cell Suspension: HUVECs or LECs were suspended in medium with 2% FBS, with or without this compound.
-
Incubation: The chamber was incubated for 5 hours at 37°C.
-
Analysis: The membrane was removed, and non-migrated cells were wiped off. Migrated cells on the underside of the membrane were fixed and stained with a Diff-Quik staining kit. The number of migrated cells in five high-power fields was counted.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluated the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.[6]
Caption: Workflow for the in vitro tube formation assay.
Detailed Protocol:
-
Matrix: 24-well plates were coated with Matrigel.
-
Cell Seeding: Confluent monolayers of HUVECs or LECs were overlaid with collagen type I.[6]
-
Treatment: The collagen contained either no additions (control), VEGF-A alone, or VEGF-A in combination with this compound (10 nM or 1 µM).[6]
-
Incubation: The plates were incubated for 16 hours.
-
Analysis: The formation of capillary-like structures (tubes) was visualized by microscopy, and the total tube length and number of branch points were quantified.
In Vivo Mouse Model of Psoriasis
A transgenic mouse model of psoriasis (K14/VEGF-A TG mice) was used to evaluate the in vivo efficacy of this compound.[3][6]
Detailed Protocol:
-
Animal Model: 8-week-old female K14/VEGF-A transgenic mice, which develop a psoriasis-like skin inflammation.[6]
-
Induction of Inflammation: A contact hypersensitivity response was induced in the ear skin by sensitization and subsequent challenge with oxazolone.[3]
-
Treatment Regimen: Starting on day 7 post-challenge, mice received either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups received the vehicle alone.[3]
-
Endpoints: Ear thickness was measured every other day. On day 21, mice were sacrificed, and the weight of the ears and draining lymph nodes was determined. Ear tissue was also collected for immunohistological analysis.[3]
Summary of Preclinical Findings
-
In Vitro: this compound potently inhibited VEGF-A-induced proliferation, migration, and tube formation of both blood and lymphatic endothelial cells.[4][6]
-
In Vivo (Psoriasis Model): In a transgenic mouse model of psoriasis, both oral and topical administration of this compound reduced ear swelling, leukocyte infiltration, and the number and size of blood and lymphatic vessels in the inflamed skin. It also helped to normalize the epidermal architecture.[3][6]
-
In Vivo (Acute Inflammation): In models of acute inflammation in pigs and mice, topical pretreatment with this compound significantly inhibited VEGF-A-induced vascular permeability.[4][6] It also reduced the inflammatory response to UVB irradiation and contact hypersensitivity in pig skin.[6]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory effects in preclinical models. The data strongly suggest its potential as a therapeutic agent for inflammatory skin disorders such as psoriasis.[4][6] The compound effectively targets the vascular component of these diseases, a strategy that has received relatively little attention to date.[4]
Despite the promising preclinical data, there is no publicly available information on the progression of this compound into clinical trials. Further development of this or similar VEGFR inhibitors for topical or systemic treatment of inflammatory diseases would be a logical next step, contingent on a thorough evaluation of its safety and pharmacokinetic profiles in humans.
References
- 1. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 2. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. ClinPGx [clinpgx.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. corning.com [corning.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
NVP-BAW2881: A Technical Guide to its Preclinical Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-BAW2881 is a potent and selective, low-molecular-weight inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Developed by Novartis, this compound has demonstrated significant anti-angiogenic and anti-inflammatory properties in a range of preclinical in vitro and in vivo models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. As of the latest available information, this compound has not been reported to have entered clinical trials.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and chronic inflammatory diseases.[1][2] A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3][4] The binding of VEGF-A to its receptors, primarily VEGFR-2, on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new vasculature.[4][5] In chronic inflammatory skin diseases such as psoriasis, vascular remodeling is a prominent feature, suggesting that inhibition of angiogenesis could be a viable therapeutic strategy.[4] this compound was identified as a potent inhibitor of the VEGFR tyrosine kinase family and has been investigated for its therapeutic potential in inflammatory skin disorders.[4][6]
Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of VEGFR tyrosine kinases, thereby blocking the autophosphorylation and activation of the receptor upon ligand binding.[3] This inhibition effectively abrogates the downstream signaling pathways that mediate the pro-angiogenic and pro-inflammatory effects of VEGF.[3][6] The primary targets of this compound are the members of the VEGFR family, with the highest potency observed against VEGFR-2.[7]
Caption: this compound inhibits VEGFR-2 signaling.
Quantitative Data: In Vitro Inhibitory Activity
This compound demonstrates potent inhibitory activity against the VEGFR family of tyrosine kinases, as determined by biochemical assays. The compound also shows activity against other related kinases at higher concentrations.[6][7]
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | 9 - 37 |
| VEGFR-3 | 420 |
| VEGFR-1 | 820 |
| Tie2 | 650 |
| RET | 410 |
| c-RAF | sub-μM |
| B-RAF | sub-μM |
| ABL | sub-μM |
| Data compiled from multiple sources.[6][7] |
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted to characterize the activity of this compound.
In Vitro Endothelial Cell Proliferation Assay
This assay was performed to determine the effect of this compound on VEGF-A-induced proliferation of endothelial cells.[3][6]
Caption: Workflow for the in vitro proliferation assay.
Detailed Protocol:
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).[6]
-
Seeding: 1200 cells per well were seeded into fibronectin-coated 96-well plates.[3]
-
Incubation: Cells were incubated for 24 hours, followed by a transfer to medium containing 2% fetal bovine serum (FBS) for an additional 24 hours of incubation.[3]
-
Treatment: Cells were then treated with either medium alone (control), 20 ng/mL of VEGF-A, or a combination of 20 ng/mL VEGF-A and varying concentrations of this compound (1 nM to 1 µM).[3]
-
Assay Duration: The cells were incubated for 72 hours post-treatment.[3]
-
Quantification: Cell viability was quantified using a fluorescent assay with 5-methylumbelliferylheptanoate.[3]
In Vitro Endothelial Cell Migration Assay
The effect of this compound on VEGF-A-induced endothelial cell migration was assessed using a modified Boyden chamber assay.[6]
Detailed Protocol:
-
Apparatus: A 48-well microchemotaxis chamber was used with a polyvinylpyrrolidone-free polycarbonate membrane (8-μm pores) coated with fibronectin.
-
Chemoattractant: The lower wells contained medium with 2% FBS and 20 ng/mL of VEGF-A.
-
Cell Suspension: HUVECs or LECs were suspended in medium with 2% FBS, with or without this compound.
-
Incubation: The chamber was incubated for 5 hours at 37°C.
-
Analysis: The membrane was removed, and non-migrated cells were wiped off. Migrated cells on the underside of the membrane were fixed and stained with a Diff-Quik staining kit. The number of migrated cells in five high-power fields was counted.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluated the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.[6]
Caption: Workflow for the in vitro tube formation assay.
Detailed Protocol:
-
Matrix: 24-well plates were coated with Matrigel.
-
Cell Seeding: Confluent monolayers of HUVECs or LECs were overlaid with collagen type I.[6]
-
Treatment: The collagen contained either no additions (control), VEGF-A alone, or VEGF-A in combination with this compound (10 nM or 1 µM).[6]
-
Incubation: The plates were incubated for 16 hours.
-
Analysis: The formation of capillary-like structures (tubes) was visualized by microscopy, and the total tube length and number of branch points were quantified.
In Vivo Mouse Model of Psoriasis
A transgenic mouse model of psoriasis (K14/VEGF-A TG mice) was used to evaluate the in vivo efficacy of this compound.[3][6]
Detailed Protocol:
-
Animal Model: 8-week-old female K14/VEGF-A transgenic mice, which develop a psoriasis-like skin inflammation.[6]
-
Induction of Inflammation: A contact hypersensitivity response was induced in the ear skin by sensitization and subsequent challenge with oxazolone.[3]
-
Treatment Regimen: Starting on day 7 post-challenge, mice received either once-daily oral doses of 25 mg/kg this compound or twice-daily topical doses of 0.5% this compound for 14 days. Control groups received the vehicle alone.[3]
-
Endpoints: Ear thickness was measured every other day. On day 21, mice were sacrificed, and the weight of the ears and draining lymph nodes was determined. Ear tissue was also collected for immunohistological analysis.[3]
Summary of Preclinical Findings
-
In Vitro: this compound potently inhibited VEGF-A-induced proliferation, migration, and tube formation of both blood and lymphatic endothelial cells.[4][6]
-
In Vivo (Psoriasis Model): In a transgenic mouse model of psoriasis, both oral and topical administration of this compound reduced ear swelling, leukocyte infiltration, and the number and size of blood and lymphatic vessels in the inflamed skin. It also helped to normalize the epidermal architecture.[3][6]
-
In Vivo (Acute Inflammation): In models of acute inflammation in pigs and mice, topical pretreatment with this compound significantly inhibited VEGF-A-induced vascular permeability.[4][6] It also reduced the inflammatory response to UVB irradiation and contact hypersensitivity in pig skin.[6]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory effects in preclinical models. The data strongly suggest its potential as a therapeutic agent for inflammatory skin disorders such as psoriasis.[4][6] The compound effectively targets the vascular component of these diseases, a strategy that has received relatively little attention to date.[4]
Despite the promising preclinical data, there is no publicly available information on the progression of this compound into clinical trials. Further development of this or similar VEGFR inhibitors for topical or systemic treatment of inflammatory diseases would be a logical next step, contingent on a thorough evaluation of its safety and pharmacokinetic profiles in humans.
References
- 1. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 2. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. ClinPGx [clinpgx.org]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. corning.com [corning.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
NVP-BAW2881: A Technical Guide to a Potent VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NVP-BAW2881, a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor. It details the compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, inflammation, and drug discovery.
Chemical Structure and Properties
This compound, with the chemical name 6-((2-aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)-1-naphthamide, is a small molecule inhibitor belonging to the class of naphthamide derivatives.[1] Its core structure consists of a naphthalene (B1677914) ring system linked to a trifluoromethylphenyl group via an amide bond and to an aminopyrimidine moiety through an ether linkage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 861875-60-7 | [2] |
| Molecular Formula | C22H15F3N4O2 | [2] |
| Molecular Weight | 424.38 g/mol | [2] |
| Canonical SMILES | Nc1nccc(Oc2ccc3cccc(C(=O)Nc4cccc(c4)C(F)(F)F)c3c2)n1 | [1] |
| Solubility | Soluble in DMSO | [2] |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of VEGFR tyrosine kinases, with high selectivity for VEGFR2.[2] The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is crucial for angiogenesis—the formation of new blood vessels. This process is fundamental in tumor growth and is also implicated in various inflammatory diseases. This compound exerts its therapeutic effects by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| VEGFR1 | 820 | [2] |
| VEGFR2 | 9 | [2] |
| VEGFR3 | 420 | [2] |
| Tie2 | 650 | [2] |
| c-Kit | 45-72 | [3][4] |
| PDGFRβ | 45-72 | [3][4] |
| RET | 410 | [2] |
| c-RAF | Sub-µM | [1] |
| B-RAF | Sub-µM | [1] |
| ABL | Sub-µM | [1] |
VEGFR2 Signaling Pathway Inhibition
The diagram below illustrates the canonical VEGFR2 signaling pathway and the point of inhibition by this compound. Upon binding of VEGF-A, VEGFR2 dimerizes and autophosphorylates, activating multiple downstream pathways including the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival. This compound prevents the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
VEGFR2 signaling pathway and the inhibitory action of this compound.
Key Preclinical Studies and Experimental Protocols
This compound has demonstrated significant efficacy in various preclinical models, both in vitro and in vivo. These studies have highlighted its potential as a therapeutic agent for diseases characterized by excessive angiogenesis and inflammation.
In Vitro Endothelial Cell Proliferation Assay
This assay evaluates the ability of this compound to inhibit the proliferation of endothelial cells stimulated by VEGF-A.
Experimental Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Serum Starvation: The culture medium is replaced with a low-serum medium (e.g., 2% fetal bovine serum) for 24 hours to synchronize the cell cycle.
-
Treatment: Cells are treated with varying concentrations of this compound (typically ranging from 1 nM to 1 µM) in the presence of a proliferation-inducing concentration of VEGF-A (e.g., 20 ng/mL). Control wells receive either medium alone or VEGF-A without the inhibitor.
-
Incubation: The plates are incubated for 72 hours.
-
Proliferation Assessment: Cell viability and proliferation are quantified using a standard method such as the MTT assay or by measuring fluorescence after adding a viability dye like 5-methylumbelliferylheptanoate.
Workflow for the in vitro endothelial cell proliferation assay.
In Vivo Mouse Model of Psoriasis
This model is used to assess the anti-inflammatory and anti-angiogenic effects of this compound in a disease context characterized by skin inflammation and vascular remodeling.
Experimental Protocol:
-
Model Induction: A psoriasis-like skin inflammation is induced in mice, for example, by topical application of imiquimod (B1671794) cream on the shaved back or ear for several consecutive days.
-
Treatment Administration: this compound is administered to the mice, either orally (e.g., 25 mg/kg daily) or topically (e.g., 0.5% solution twice daily), starting after the onset of inflammation. A control group receives the vehicle alone.
-
Monitoring: Disease progression is monitored by measuring parameters such as ear thickness, skin erythema, and scaling.
-
Histological Analysis: At the end of the treatment period, skin samples are collected for histological analysis to assess changes in epidermal thickness, immune cell infiltration, and blood and lymphatic vessel density.
Workflow for the in vivo mouse model of psoriasis.
In Vivo VEGF-A-Induced Vascular Permeability Assay (Miles Assay)
This assay directly measures the ability of this compound to inhibit the increase in vascular permeability induced by VEGF-A.
Experimental Protocol:
-
Dye Injection: Mice are intravenously injected with a dye that binds to serum albumin, such as Evans Blue.
-
Treatment and Induction: this compound is administered (e.g., topically or systemically) prior to the intradermal injection of VEGF-A into a specific skin site (e.g., the ear or shaved back). A control site is injected with saline.
-
Dye Extravasation: The mice are observed for a defined period (e.g., 30 minutes) to allow for the extravasation of the dye-albumin complex into the interstitial space at the site of increased vascular permeability.
-
Quantification: The amount of extravasated dye is quantified by excising the skin at the injection sites and extracting the dye for spectrophotometric analysis. The reduction in dye leakage in this compound-treated animals compared to controls indicates the inhibitory effect on vascular permeability.
Workflow for the in vivo VEGF-A-induced vascular permeability assay.
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR2, demonstrating significant anti-angiogenic and anti-inflammatory properties in preclinical models. Its well-defined mechanism of action and efficacy in relevant disease models make it a promising candidate for further investigation as a therapeutic agent for cancer and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating its evaluation and potential application in future studies.
References
NVP-BAW2881: A Technical Guide to a Potent VEGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of NVP-BAW2881, a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor. It details the compound's chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, inflammation, and drug discovery.
Chemical Structure and Properties
This compound, with the chemical name 6-((2-aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)-1-naphthamide, is a small molecule inhibitor belonging to the class of naphthamide derivatives.[1] Its core structure consists of a naphthalene ring system linked to a trifluoromethylphenyl group via an amide bond and to an aminopyrimidine moiety through an ether linkage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 861875-60-7 | [2] |
| Molecular Formula | C22H15F3N4O2 | [2] |
| Molecular Weight | 424.38 g/mol | [2] |
| Canonical SMILES | Nc1nccc(Oc2ccc3cccc(C(=O)Nc4cccc(c4)C(F)(F)F)c3c2)n1 | [1] |
| Solubility | Soluble in DMSO | [2] |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of VEGFR tyrosine kinases, with high selectivity for VEGFR2.[2] The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that is crucial for angiogenesis—the formation of new blood vessels. This process is fundamental in tumor growth and is also implicated in various inflammatory diseases. This compound exerts its therapeutic effects by blocking the ATP-binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| VEGFR1 | 820 | [2] |
| VEGFR2 | 9 | [2] |
| VEGFR3 | 420 | [2] |
| Tie2 | 650 | [2] |
| c-Kit | 45-72 | [3][4] |
| PDGFRβ | 45-72 | [3][4] |
| RET | 410 | [2] |
| c-RAF | Sub-µM | [1] |
| B-RAF | Sub-µM | [1] |
| ABL | Sub-µM | [1] |
VEGFR2 Signaling Pathway Inhibition
The diagram below illustrates the canonical VEGFR2 signaling pathway and the point of inhibition by this compound. Upon binding of VEGF-A, VEGFR2 dimerizes and autophosphorylates, activating multiple downstream pathways including the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival. This compound prevents the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
VEGFR2 signaling pathway and the inhibitory action of this compound.
Key Preclinical Studies and Experimental Protocols
This compound has demonstrated significant efficacy in various preclinical models, both in vitro and in vivo. These studies have highlighted its potential as a therapeutic agent for diseases characterized by excessive angiogenesis and inflammation.
In Vitro Endothelial Cell Proliferation Assay
This assay evaluates the ability of this compound to inhibit the proliferation of endothelial cells stimulated by VEGF-A.
Experimental Protocol:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Serum Starvation: The culture medium is replaced with a low-serum medium (e.g., 2% fetal bovine serum) for 24 hours to synchronize the cell cycle.
-
Treatment: Cells are treated with varying concentrations of this compound (typically ranging from 1 nM to 1 µM) in the presence of a proliferation-inducing concentration of VEGF-A (e.g., 20 ng/mL). Control wells receive either medium alone or VEGF-A without the inhibitor.
-
Incubation: The plates are incubated for 72 hours.
-
Proliferation Assessment: Cell viability and proliferation are quantified using a standard method such as the MTT assay or by measuring fluorescence after adding a viability dye like 5-methylumbelliferylheptanoate.
Workflow for the in vitro endothelial cell proliferation assay.
In Vivo Mouse Model of Psoriasis
This model is used to assess the anti-inflammatory and anti-angiogenic effects of this compound in a disease context characterized by skin inflammation and vascular remodeling.
Experimental Protocol:
-
Model Induction: A psoriasis-like skin inflammation is induced in mice, for example, by topical application of imiquimod cream on the shaved back or ear for several consecutive days.
-
Treatment Administration: this compound is administered to the mice, either orally (e.g., 25 mg/kg daily) or topically (e.g., 0.5% solution twice daily), starting after the onset of inflammation. A control group receives the vehicle alone.
-
Monitoring: Disease progression is monitored by measuring parameters such as ear thickness, skin erythema, and scaling.
-
Histological Analysis: At the end of the treatment period, skin samples are collected for histological analysis to assess changes in epidermal thickness, immune cell infiltration, and blood and lymphatic vessel density.
Workflow for the in vivo mouse model of psoriasis.
In Vivo VEGF-A-Induced Vascular Permeability Assay (Miles Assay)
This assay directly measures the ability of this compound to inhibit the increase in vascular permeability induced by VEGF-A.
Experimental Protocol:
-
Dye Injection: Mice are intravenously injected with a dye that binds to serum albumin, such as Evans Blue.
-
Treatment and Induction: this compound is administered (e.g., topically or systemically) prior to the intradermal injection of VEGF-A into a specific skin site (e.g., the ear or shaved back). A control site is injected with saline.
-
Dye Extravasation: The mice are observed for a defined period (e.g., 30 minutes) to allow for the extravasation of the dye-albumin complex into the interstitial space at the site of increased vascular permeability.
-
Quantification: The amount of extravasated dye is quantified by excising the skin at the injection sites and extracting the dye for spectrophotometric analysis. The reduction in dye leakage in this compound-treated animals compared to controls indicates the inhibitory effect on vascular permeability.
Workflow for the in vivo VEGF-A-induced vascular permeability assay.
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR2, demonstrating significant anti-angiogenic and anti-inflammatory properties in preclinical models. Its well-defined mechanism of action and efficacy in relevant disease models make it a promising candidate for further investigation as a therapeutic agent for cancer and inflammatory disorders. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating its evaluation and potential application in future studies.
References
NVP-BAW2881: A Comprehensive Technical Guide on its Interaction with Endothelial Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of NVP-BAW2881, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. It details the compound's mechanism of action, its effects on endothelial cell functions, and the experimental methodologies used to ascertain these effects. The information is intended to serve as a core technical resource for professionals engaged in research and development in related fields.
Introduction: The Role of this compound in Modulating Endothelial Function
Vascular remodeling, including angiogenesis (the formation of new blood vessels) and lymphangiogenesis, is a critical process in both normal physiological functions and various pathological conditions such as tumor growth and chronic inflammatory disorders.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of these processes.[3][4][5][6] this compound is a small-molecule inhibitor that selectively targets VEGF receptor (VEGFR) tyrosine kinases, thereby blocking the signaling cascade initiated by VEGF.[1][2] By inhibiting key functions of endothelial cells, this compound has demonstrated significant anti-angiogenic and anti-inflammatory activities in both in vitro and in vivo models.[1][2]
Mechanism of Action: Inhibition of the VEGF Signaling Pathway
The biological effects of the VEGF family of proteins are mediated primarily through three receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[3][5][7] Upon binding of a VEGF ligand (like VEGF-A), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.[7] This activation initiates a cascade of downstream signaling pathways critical for endothelial cell function.
This compound exerts its effect by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain, preventing autophosphorylation and subsequent signal transduction.[1][8] This blockade effectively neutralizes the cellular responses to VEGF, including proliferation, migration, and survival. The primary targets are VEGFR-1, VEGFR-2, and VEGFR-3, making it a comprehensive inhibitor of the main VEGF signaling axes.[1]
Quantitative Data: Kinase Inhibition Profile
This compound is a potent inhibitor of VEGFR-2, with high selectivity against a panel of other kinases. Its inhibitory concentrations (IC50) highlight its specificity for the VEGF receptor family.
| Target Kinase | IC50 Value (nM) |
| VEGFR-2 | 9 [8] |
| VEGFR-3 | 420[8] |
| VEGFR-1 | 820[8] |
| RET | 410[8] |
| Tie-2 | 650[8] |
| c-RAF | Sub-μM[8] |
| B-RAF | Sub-μM[8] |
| ABL | Sub-μM[8] |
| VEGF-driven cellular receptor autophosphorylation in CHO cells | 4[8] |
| VEGF-A-induced phosphorylation of VEGFR-2 in HUVECs | 2.9[8] |
Table 1: IC50 values of this compound against various protein kinases. The data demonstrates high potency against VEGFR-2.
Effects on Endothelial Cell Function (In Vitro)
This compound has been shown to effectively inhibit key processes in endothelial cells that are fundamental to angiogenesis and inflammation.
| Endothelial Cell Function | Cell Type | Stimulus | This compound Concentration | Observed Effect |
| Proliferation | HUVECs | VEGF-A (20 ng/mL) | 1 nM | Potent inhibition of VEGF-A-induced proliferation.[1] |
| Migration | HUVECs | VEGF-A | Not specified | Potent inhibition of VEGF-A-induced migration.[1] |
| Tube Formation | HUVECs | VEGF-A | 10 nM - 1 µM | Significant inhibition of the formation of tube-like structures.[1] |
| Tube Formation | LECs | VEGF-A | 10 nM - 1 µM | Significant inhibition of the formation of tube-like structures.[1] |
| Vascular Permeability | In vivo (mice, pigs) | VEGF-A | Topical Pretreatment | Significant inhibition of VEGF-A-induced vascular permeability.[1][2] |
Table 2: Summary of the in vitro effects of this compound on endothelial cell functions.
These findings demonstrate that this compound comprehensively blocks the primary pro-angiogenic activities of endothelial cells stimulated by VEGF-A.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound.
5.1. Endothelial Cell Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of endothelial cells in response to VEGF-A.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial growth medium. For the assay, cells are seeded in multi-well plates and grown to sub-confluence.
-
Starvation: Prior to stimulation, cells are serum-starved for 24 hours in a medium containing 2% fetal bovine serum to synchronize their cell cycle.
-
Treatment: Cells are incubated with medium alone (control), medium with VEGF-A (e.g., 20 ng/mL), or medium containing VEGF-A plus varying concentrations of this compound (e.g., 1 nM to 1 µM). The final DMSO concentration is normalized across all wells (e.g., 0.1%).
-
Incubation: The cells are incubated for 72 hours to allow for proliferation.
-
Quantification: Cell viability and proliferation are quantified using a fluorescent method. Cells are incubated with 5-methylumbelliferylheptanoate, and the resulting fluorescence is measured to determine the number of viable cells.[8]
5.2. In Vitro Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Preparation: A layer of collagen type I is prepared in multi-well plates.
-
Cell Seeding: Confluent monolayers of HUVECs or Lymphatic Endothelial Cells (LECs) are established.
-
Treatment: The cell monolayers are overlaid with one of the following:
-
Collagen type I only (Control)
-
Collagen containing VEGF-A
-
Collagen containing VEGF-A in combination with this compound (e.g., 10 nM or 1 µM).
-
-
Incubation: The plates are incubated for a sufficient period to allow for the formation of tube-like structures in the positive control group.
-
Analysis: The formation of networks of tube-like structures is observed and quantified by microscopy. The total length or number of branch points of the tubes is measured to assess the degree of angiogenesis.[1]
In Vivo Anti-Inflammatory and Anti-Angiogenic Effects
The efficacy of this compound observed in vitro translates to significant anti-inflammatory and anti-angiogenic effects in animal models.
-
Psoriasis Model: In a transgenic mouse model of psoriasis, a condition characterized by vascular remodeling, treatment with this compound led to a reduction in the number of blood and lymphatic vessels, decreased infiltration of leukocytes, and a normalization of the epidermal architecture.[1][2]
-
Acute Inflammation Models: Topical application of this compound demonstrated strong anti-inflammatory effects. It significantly inhibited VEGF-A-induced vascular permeability in the skin of mice and pigs.[1][2] Furthermore, it reduced the inflammatory response caused by UV-B irradiation and contact hypersensitivity in pig skin.[1][2]
These in vivo results underscore the therapeutic potential of inhibiting VEGFR signaling to treat inflammatory skin disorders and other conditions driven by pathological angiogenesis.[1]
Conclusion
This compound is a potent and selective inhibitor of VEGF receptor tyrosine kinases that effectively disrupts the core functions of endothelial cells. By blocking VEGF-induced proliferation, migration, and tube formation, it acts as a strong anti-angiogenic agent. Its demonstrated efficacy in reducing vascular permeability and inflammation in preclinical models highlights its potential as a therapeutic agent for a range of diseases, including chronic inflammatory conditions like psoriasis and cancer, where pathological vascular remodeling is a key feature. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling pathways induced by vascular endothelial growth factor (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
NVP-BAW2881: A Comprehensive Technical Guide on its Interaction with Endothelial Cell Biology
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of NVP-BAW2881, a potent vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor. It details the compound's mechanism of action, its effects on endothelial cell functions, and the experimental methodologies used to ascertain these effects. The information is intended to serve as a core technical resource for professionals engaged in research and development in related fields.
Introduction: The Role of this compound in Modulating Endothelial Function
Vascular remodeling, including angiogenesis (the formation of new blood vessels) and lymphangiogenesis, is a critical process in both normal physiological functions and various pathological conditions such as tumor growth and chronic inflammatory disorders.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of these processes.[3][4][5][6] this compound is a small-molecule inhibitor that selectively targets VEGF receptor (VEGFR) tyrosine kinases, thereby blocking the signaling cascade initiated by VEGF.[1][2] By inhibiting key functions of endothelial cells, this compound has demonstrated significant anti-angiogenic and anti-inflammatory activities in both in vitro and in vivo models.[1][2]
Mechanism of Action: Inhibition of the VEGF Signaling Pathway
The biological effects of the VEGF family of proteins are mediated primarily through three receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[3][5][7] Upon binding of a VEGF ligand (like VEGF-A), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains.[7] This activation initiates a cascade of downstream signaling pathways critical for endothelial cell function.
This compound exerts its effect by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain, preventing autophosphorylation and subsequent signal transduction.[1][8] This blockade effectively neutralizes the cellular responses to VEGF, including proliferation, migration, and survival. The primary targets are VEGFR-1, VEGFR-2, and VEGFR-3, making it a comprehensive inhibitor of the main VEGF signaling axes.[1]
Quantitative Data: Kinase Inhibition Profile
This compound is a potent inhibitor of VEGFR-2, with high selectivity against a panel of other kinases. Its inhibitory concentrations (IC50) highlight its specificity for the VEGF receptor family.
| Target Kinase | IC50 Value (nM) |
| VEGFR-2 | 9 [8] |
| VEGFR-3 | 420[8] |
| VEGFR-1 | 820[8] |
| RET | 410[8] |
| Tie-2 | 650[8] |
| c-RAF | Sub-μM[8] |
| B-RAF | Sub-μM[8] |
| ABL | Sub-μM[8] |
| VEGF-driven cellular receptor autophosphorylation in CHO cells | 4[8] |
| VEGF-A-induced phosphorylation of VEGFR-2 in HUVECs | 2.9[8] |
Table 1: IC50 values of this compound against various protein kinases. The data demonstrates high potency against VEGFR-2.
Effects on Endothelial Cell Function (In Vitro)
This compound has been shown to effectively inhibit key processes in endothelial cells that are fundamental to angiogenesis and inflammation.
| Endothelial Cell Function | Cell Type | Stimulus | This compound Concentration | Observed Effect |
| Proliferation | HUVECs | VEGF-A (20 ng/mL) | 1 nM | Potent inhibition of VEGF-A-induced proliferation.[1] |
| Migration | HUVECs | VEGF-A | Not specified | Potent inhibition of VEGF-A-induced migration.[1] |
| Tube Formation | HUVECs | VEGF-A | 10 nM - 1 µM | Significant inhibition of the formation of tube-like structures.[1] |
| Tube Formation | LECs | VEGF-A | 10 nM - 1 µM | Significant inhibition of the formation of tube-like structures.[1] |
| Vascular Permeability | In vivo (mice, pigs) | VEGF-A | Topical Pretreatment | Significant inhibition of VEGF-A-induced vascular permeability.[1][2] |
Table 2: Summary of the in vitro effects of this compound on endothelial cell functions.
These findings demonstrate that this compound comprehensively blocks the primary pro-angiogenic activities of endothelial cells stimulated by VEGF-A.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the efficacy of this compound.
5.1. Endothelial Cell Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of endothelial cells in response to VEGF-A.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in standard endothelial growth medium. For the assay, cells are seeded in multi-well plates and grown to sub-confluence.
-
Starvation: Prior to stimulation, cells are serum-starved for 24 hours in a medium containing 2% fetal bovine serum to synchronize their cell cycle.
-
Treatment: Cells are incubated with medium alone (control), medium with VEGF-A (e.g., 20 ng/mL), or medium containing VEGF-A plus varying concentrations of this compound (e.g., 1 nM to 1 µM). The final DMSO concentration is normalized across all wells (e.g., 0.1%).
-
Incubation: The cells are incubated for 72 hours to allow for proliferation.
-
Quantification: Cell viability and proliferation are quantified using a fluorescent method. Cells are incubated with 5-methylumbelliferylheptanoate, and the resulting fluorescence is measured to determine the number of viable cells.[8]
5.2. In Vitro Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Preparation: A layer of collagen type I is prepared in multi-well plates.
-
Cell Seeding: Confluent monolayers of HUVECs or Lymphatic Endothelial Cells (LECs) are established.
-
Treatment: The cell monolayers are overlaid with one of the following:
-
Collagen type I only (Control)
-
Collagen containing VEGF-A
-
Collagen containing VEGF-A in combination with this compound (e.g., 10 nM or 1 µM).
-
-
Incubation: The plates are incubated for a sufficient period to allow for the formation of tube-like structures in the positive control group.
-
Analysis: The formation of networks of tube-like structures is observed and quantified by microscopy. The total length or number of branch points of the tubes is measured to assess the degree of angiogenesis.[1]
In Vivo Anti-Inflammatory and Anti-Angiogenic Effects
The efficacy of this compound observed in vitro translates to significant anti-inflammatory and anti-angiogenic effects in animal models.
-
Psoriasis Model: In a transgenic mouse model of psoriasis, a condition characterized by vascular remodeling, treatment with this compound led to a reduction in the number of blood and lymphatic vessels, decreased infiltration of leukocytes, and a normalization of the epidermal architecture.[1][2]
-
Acute Inflammation Models: Topical application of this compound demonstrated strong anti-inflammatory effects. It significantly inhibited VEGF-A-induced vascular permeability in the skin of mice and pigs.[1][2] Furthermore, it reduced the inflammatory response caused by UV-B irradiation and contact hypersensitivity in pig skin.[1][2]
These in vivo results underscore the therapeutic potential of inhibiting VEGFR signaling to treat inflammatory skin disorders and other conditions driven by pathological angiogenesis.[1]
Conclusion
This compound is a potent and selective inhibitor of VEGF receptor tyrosine kinases that effectively disrupts the core functions of endothelial cells. By blocking VEGF-induced proliferation, migration, and tube formation, it acts as a strong anti-angiogenic agent. Its demonstrated efficacy in reducing vascular permeability and inflammation in preclinical models highlights its potential as a therapeutic agent for a range of diseases, including chronic inflammatory conditions like psoriasis and cancer, where pathological vascular remodeling is a key feature. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling pathways induced by vascular endothelial growth factor (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VEGF Pathway: From Signaling Cascade to Inhibition via Luminex Multiplex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 7. Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
NVP-BAW2881: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NVP-BAW2881, a potent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, and its utility in angiogenesis research. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the investigation of its anti-angiogenic properties.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and chronic inflammation.[1][2][3][4][5] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis.[1][6][7][8][9] this compound is a small molecule inhibitor that primarily targets the VEGFR tyrosine kinase family, making it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.[10]
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[10] This inhibition blocks the downstream signaling cascades initiated by VEGF-A and VEGF-C, which are crucial for endothelial cell proliferation, migration, and tube formation.[10] While highly selective for VEGFRs, this compound also shows activity against other tyrosine kinases such as Tie2 and RET at higher concentrations.[10][11]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) | Source |
| Human VEGFR-2 (KDR) | 37 | [10] |
| VEGFR-2 (in CHO cells) | 4 | [11] |
| VEGFR-2 (in HUVECs) | 2.9 | [11] |
| Tie2 | 650 | [10][11] |
| RET | 410 | [10][11] |
Table 2: Cellular Effects of this compound on Endothelial Cells
| Assay | Cell Type | Treatment | Observed Effect | Source |
| Proliferation | HUVEC | 1 nmol/L this compound + VEGF-A | Potent inhibition of VEGF-A-induced proliferation | [10] |
| Proliferation | LEC | This compound + VEGF-C | Effective blockade of VEGF-C-induced proliferation | [10] |
| Tube Formation | HUVEC & LEC | 10 nmol/L or 1 µmol/L this compound + VEGF-A | Significant inhibition of VEGF-A-induced tube-like structure formation | [10] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the VEGF signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells in response to VEGF stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs)
-
Fibronectin-coated 96-well plates
-
Endothelial cell growth medium with 2% fetal bovine serum (FBS)
-
Recombinant human VEGF-A or VEGF-C
-
This compound
-
DMSO (vehicle control)
-
Cell proliferation reagent (e.g., 5-methylumbelliferylheptanoate)
-
Fluorescence plate reader
Protocol:
-
Seed 1,200 HUVECs or LECs per well in fibronectin-coated 96-well plates.
-
After 24 hours, replace the medium with endothelial cell growth medium containing 2% FBS and incubate for an additional 24 hours.
-
Prepare treatment conditions in triplicate:
-
Medium alone (control)
-
20 ng/mL VEGF-A (for HUVECs) or 500 ng/mL VEGF-C (for LECs)
-
VEGF-A or VEGF-C plus a serial dilution of this compound (e.g., 1 nM to 1 µM)
-
-
Ensure the final DMSO concentration is 0.1% in all wells.
-
Incubate the cells for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Quantify viable cells by measuring fluorescence using a plate reader.
In Vitro Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs or LECs
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
This compound
-
DMSO (vehicle control)
-
24-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 24-well plate with the basement membrane matrix and allow it to solidify at 37°C for 30 minutes.
-
Resuspend HUVECs or LECs in endothelial cell growth medium containing the following conditions:
-
Medium alone (control)
-
VEGF-A
-
VEGF-A plus different concentrations of this compound (e.g., 10 nM and 1 µM)
-
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-6 hours at 37°C.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points using image analysis software.
In Vivo Vascular Permeability Assay (Modified Miles Assay)
This in vivo assay evaluates the effect of topical this compound on VEGF-A-induced vascular leakage.
Materials:
-
Mice
-
Recombinant human VEGF-A
-
This compound formulated for topical application
-
Evans blue dye
-
Anesthetic
-
Spectrophotometer
Protocol:
-
Anesthetize the mice.
-
Topically apply this compound or vehicle control to the dorsal skin.
-
After a defined pretreatment period, inject Evans blue dye intravenously.
-
Immediately after dye injection, intradermally inject VEGF-A into the pretreated skin areas.
-
After a specified time (e.g., 30 minutes), euthanize the mice and excise the skin at the injection sites.
-
Extract the extravasated Evans blue dye from the skin samples.
-
Quantify the amount of dye by measuring the absorbance using a spectrophotometer.
References
- 1. mdpi.com [mdpi.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lungevity.org [lungevity.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
NVP-BAW2881: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NVP-BAW2881, a potent vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, and its utility in angiogenesis research. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the investigation of its anti-angiogenic properties.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and chronic inflammation.[1][2][3][4][5] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of angiogenesis.[1][6][7][8][9] this compound is a small molecule inhibitor that primarily targets the VEGFR tyrosine kinase family, making it a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.[10]
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the tyrosine kinase activity of all three VEGFRs: VEGFR-1, VEGFR-2, and VEGFR-3.[10] This inhibition blocks the downstream signaling cascades initiated by VEGF-A and VEGF-C, which are crucial for endothelial cell proliferation, migration, and tube formation.[10] While highly selective for VEGFRs, this compound also shows activity against other tyrosine kinases such as Tie2 and RET at higher concentrations.[10][11]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) | Source |
| Human VEGFR-2 (KDR) | 37 | [10] |
| VEGFR-2 (in CHO cells) | 4 | [11] |
| VEGFR-2 (in HUVECs) | 2.9 | [11] |
| Tie2 | 650 | [10][11] |
| RET | 410 | [10][11] |
Table 2: Cellular Effects of this compound on Endothelial Cells
| Assay | Cell Type | Treatment | Observed Effect | Source |
| Proliferation | HUVEC | 1 nmol/L this compound + VEGF-A | Potent inhibition of VEGF-A-induced proliferation | [10] |
| Proliferation | LEC | This compound + VEGF-C | Effective blockade of VEGF-C-induced proliferation | [10] |
| Tube Formation | HUVEC & LEC | 10 nmol/L or 1 µmol/L this compound + VEGF-A | Significant inhibition of VEGF-A-induced tube-like structure formation | [10] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the VEGF signaling pathway. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-angiogenic effects of this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells in response to VEGF stimulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs)
-
Fibronectin-coated 96-well plates
-
Endothelial cell growth medium with 2% fetal bovine serum (FBS)
-
Recombinant human VEGF-A or VEGF-C
-
This compound
-
DMSO (vehicle control)
-
Cell proliferation reagent (e.g., 5-methylumbelliferylheptanoate)
-
Fluorescence plate reader
Protocol:
-
Seed 1,200 HUVECs or LECs per well in fibronectin-coated 96-well plates.
-
After 24 hours, replace the medium with endothelial cell growth medium containing 2% FBS and incubate for an additional 24 hours.
-
Prepare treatment conditions in triplicate:
-
Medium alone (control)
-
20 ng/mL VEGF-A (for HUVECs) or 500 ng/mL VEGF-C (for LECs)
-
VEGF-A or VEGF-C plus a serial dilution of this compound (e.g., 1 nM to 1 µM)
-
-
Ensure the final DMSO concentration is 0.1% in all wells.
-
Incubate the cells for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Quantify viable cells by measuring fluorescence using a plate reader.
In Vitro Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs or LECs
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
This compound
-
DMSO (vehicle control)
-
24-well plates
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a 24-well plate with the basement membrane matrix and allow it to solidify at 37°C for 30 minutes.
-
Resuspend HUVECs or LECs in endothelial cell growth medium containing the following conditions:
-
Medium alone (control)
-
VEGF-A
-
VEGF-A plus different concentrations of this compound (e.g., 10 nM and 1 µM)
-
-
Seed the cells onto the solidified matrix.
-
Incubate for 4-6 hours at 37°C.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length or number of branch points using image analysis software.
In Vivo Vascular Permeability Assay (Modified Miles Assay)
This in vivo assay evaluates the effect of topical this compound on VEGF-A-induced vascular leakage.
Materials:
-
Mice
-
Recombinant human VEGF-A
-
This compound formulated for topical application
-
Evans blue dye
-
Anesthetic
-
Spectrophotometer
Protocol:
-
Anesthetize the mice.
-
Topically apply this compound or vehicle control to the dorsal skin.
-
After a defined pretreatment period, inject Evans blue dye intravenously.
-
Immediately after dye injection, intradermally inject VEGF-A into the pretreated skin areas.
-
After a specified time (e.g., 30 minutes), euthanize the mice and excise the skin at the injection sites.
-
Extract the extravasated Evans blue dye from the skin samples.
-
Quantify the amount of dye by measuring the absorbance using a spectrophotometer.
References
- 1. mdpi.com [mdpi.com]
- 2. saudijournals.com [saudijournals.com]
- 3. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lungevity.org [lungevity.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mode of action and clinical impact of VEGF signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
NVP-BAW2881: Application Notes and Protocols for In Vivo Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, demonstrating significant efficacy in preclinical models of psoriasis.[1][2] By targeting the VEGF/VEGFR signaling pathway, which is a key driver of angiogenesis and inflammation in psoriatic lesions, this compound offers a promising therapeutic strategy.[3][4][5] These application notes provide detailed protocols for the use of this compound in the K14/VEGF-A transgenic mouse model of psoriasis, along with a summary of its in vivo efficacy.
Mechanism of Action
This compound primarily targets the kinase activity of VEGFRs, inhibiting downstream signaling cascades responsible for endothelial cell proliferation, migration, and tube formation.[1] In the context of psoriasis, elevated levels of VEGF-A contribute to the characteristic vascular remodeling, including increased numbers of tortuous blood and lymphatic vessels, and leukocyte infiltration.[1][3] this compound effectively blocks these pathological processes, leading to a normalization of the epidermal architecture and a reduction in inflammatory infiltrates.[1]
Signaling Pathway
The following diagram illustrates the VEGF signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Data
The efficacy of this compound has been demonstrated in the K14/VEGF-A transgenic mouse model, which develops a chronic, psoriasis-like skin inflammation.[1] Both oral and topical administration of this compound have shown significant therapeutic effects.
| Efficacy Parameter | Oral Administration (25 mg/kg, daily) | Topical Administration (0.5%, twice daily) | Reference |
| Reduction in Ear Swelling | Significant reduction observed within 5 days | Significant reduction observed within 7 days | [1] |
| Leukocyte Infiltration (CD45+ Area) | Significantly reduced | Significantly reduced | [1] |
| Lymphatic Vessel Size | Markedly reduced | Markedly reduced | [1] |
| Blood Vessel Number (upper dermis) | Significantly reduced | Significantly reduced | [1] |
Experimental Protocols
K14/VEGF-A Transgenic Mouse Model of Psoriasis
This protocol describes the induction of a psoriasis-like phenotype and subsequent treatment with this compound.
Materials:
-
K14/VEGF-A transgenic mice (hemizygous or homozygous)[1]
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for topical administration (e.g., acetone/olive oil mixture)
-
Anesthetic for animal procedures
-
Calipers for ear thickness measurement
-
Reagents for tissue processing and immunohistochemistry (e.g., antibodies against CD45, LYVE-1, MECA-32)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize K14/VEGF-A transgenic mice to the facility for at least one week before the experiment.
-
Induction of Psoriasis-like Inflammation (Optional but recommended for chronic models): A contact hypersensitivity response can be induced to create a more robust and chronic inflammatory phenotype.[1]
-
Group Allocation: Randomly divide mice into the following groups:
-
Vehicle control (oral or topical)
-
This compound oral administration (e.g., 25 mg/kg, once daily)
-
This compound topical administration (e.g., 0.5% solution, twice daily)
-
-
Treatment Administration:
-
Oral: Administer this compound or vehicle by oral gavage.
-
Topical: Apply a defined volume of the this compound solution or vehicle to the affected skin area (e.g., the ear).
-
-
Monitoring and Measurements:
-
Measure ear thickness at regular intervals (e.g., every other day) using calipers.
-
Clinically score the severity of the skin inflammation (erythema, scaling, thickness).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect the inflamed skin tissue.
-
Process the tissue for histological analysis (H&E staining) to assess epidermal thickness, and inflammatory cell infiltrates.
-
Perform immunohistochemistry to quantify leukocyte infiltration (e.g., CD45), blood vessels (e.g., MECA-32), and lymphatic vessels (e.g., LYVE-1).[1]
-
Data Analysis and Interpretation
Quantitative analysis of the collected data is crucial for evaluating the efficacy of this compound. Statistical analysis, such as t-tests or ANOVA, should be performed to compare the treatment groups with the vehicle control. A significant reduction in ear thickness, leukocyte infiltration, and vascularization in the this compound-treated groups compared to the control group would indicate a positive therapeutic effect.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for psoriasis by targeting the underlying mechanisms of angiogenesis and inflammation. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound in in vivo models of psoriasis. The use of the K14/VEGF-A transgenic mouse model, in conjunction with the described experimental procedures, will facilitate the evaluation of this and other VEGF receptor inhibitors for the treatment of inflammatory skin diseases.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antivascular endothelial growth factor‐A therapy: a novel personalized treatment approach for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VEGF-Trap decreases CD4+ T cells and Th17 cytokines improving psoriasis-like skin inflammation in KC-Tie2 mice - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BAW2881: Application Notes and Protocols for In Vivo Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, demonstrating significant efficacy in preclinical models of psoriasis.[1][2] By targeting the VEGF/VEGFR signaling pathway, which is a key driver of angiogenesis and inflammation in psoriatic lesions, this compound offers a promising therapeutic strategy.[3][4][5] These application notes provide detailed protocols for the use of this compound in the K14/VEGF-A transgenic mouse model of psoriasis, along with a summary of its in vivo efficacy.
Mechanism of Action
This compound primarily targets the kinase activity of VEGFRs, inhibiting downstream signaling cascades responsible for endothelial cell proliferation, migration, and tube formation.[1] In the context of psoriasis, elevated levels of VEGF-A contribute to the characteristic vascular remodeling, including increased numbers of tortuous blood and lymphatic vessels, and leukocyte infiltration.[1][3] this compound effectively blocks these pathological processes, leading to a normalization of the epidermal architecture and a reduction in inflammatory infiltrates.[1]
Signaling Pathway
The following diagram illustrates the VEGF signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy Data
The efficacy of this compound has been demonstrated in the K14/VEGF-A transgenic mouse model, which develops a chronic, psoriasis-like skin inflammation.[1] Both oral and topical administration of this compound have shown significant therapeutic effects.
| Efficacy Parameter | Oral Administration (25 mg/kg, daily) | Topical Administration (0.5%, twice daily) | Reference |
| Reduction in Ear Swelling | Significant reduction observed within 5 days | Significant reduction observed within 7 days | [1] |
| Leukocyte Infiltration (CD45+ Area) | Significantly reduced | Significantly reduced | [1] |
| Lymphatic Vessel Size | Markedly reduced | Markedly reduced | [1] |
| Blood Vessel Number (upper dermis) | Significantly reduced | Significantly reduced | [1] |
Experimental Protocols
K14/VEGF-A Transgenic Mouse Model of Psoriasis
This protocol describes the induction of a psoriasis-like phenotype and subsequent treatment with this compound.
Materials:
-
K14/VEGF-A transgenic mice (hemizygous or homozygous)[1]
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for topical administration (e.g., acetone/olive oil mixture)
-
Anesthetic for animal procedures
-
Calipers for ear thickness measurement
-
Reagents for tissue processing and immunohistochemistry (e.g., antibodies against CD45, LYVE-1, MECA-32)
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Acclimatize K14/VEGF-A transgenic mice to the facility for at least one week before the experiment.
-
Induction of Psoriasis-like Inflammation (Optional but recommended for chronic models): A contact hypersensitivity response can be induced to create a more robust and chronic inflammatory phenotype.[1]
-
Group Allocation: Randomly divide mice into the following groups:
-
Vehicle control (oral or topical)
-
This compound oral administration (e.g., 25 mg/kg, once daily)
-
This compound topical administration (e.g., 0.5% solution, twice daily)
-
-
Treatment Administration:
-
Oral: Administer this compound or vehicle by oral gavage.
-
Topical: Apply a defined volume of the this compound solution or vehicle to the affected skin area (e.g., the ear).
-
-
Monitoring and Measurements:
-
Measure ear thickness at regular intervals (e.g., every other day) using calipers.
-
Clinically score the severity of the skin inflammation (erythema, scaling, thickness).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect the inflamed skin tissue.
-
Process the tissue for histological analysis (H&E staining) to assess epidermal thickness, and inflammatory cell infiltrates.
-
Perform immunohistochemistry to quantify leukocyte infiltration (e.g., CD45), blood vessels (e.g., MECA-32), and lymphatic vessels (e.g., LYVE-1).[1]
-
Data Analysis and Interpretation
Quantitative analysis of the collected data is crucial for evaluating the efficacy of this compound. Statistical analysis, such as t-tests or ANOVA, should be performed to compare the treatment groups with the vehicle control. A significant reduction in ear thickness, leukocyte infiltration, and vascularization in the this compound-treated groups compared to the control group would indicate a positive therapeutic effect.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for psoriasis by targeting the underlying mechanisms of angiogenesis and inflammation. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound in in vivo models of psoriasis. The use of the K14/VEGF-A transgenic mouse model, in conjunction with the described experimental procedures, will facilitate the evaluation of this and other VEGF receptor inhibitors for the treatment of inflammatory skin diseases.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antivascular endothelial growth factor‐A therapy: a novel personalized treatment approach for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VEGF-Trap decreases CD4+ T cells and Th17 cytokines improving psoriasis-like skin inflammation in KC-Tie2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BAW2881 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It primarily targets VEGFR-1, VEGFR-2 (also known as KDR), and VEGFR-3, playing a critical role in blocking the signaling pathways that lead to angiogenesis (the formation of new blood vessels) and lymphangiogenesis.[1] These processes are crucial not only in tumor growth and metastasis but also in inflammatory diseases.[3][4][5][6] In a cell culture setting, this compound is a valuable tool for studying the effects of VEGFR inhibition on various cellular functions, particularly in endothelial cells. This document provides detailed protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligands, such as VEGF-A and VEGF-C.[1][2] The blockade of receptor phosphorylation subsequently inhibits downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and tube formation.[1][3]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Target | IC50 Value (nM) | Assay Type | Reference |
| VEGFR-2 (KDR) | 9 | Biochemical Assay | [2] |
| VEGFR-2 (KDR), human | 37 | Biochemical Assay | [1] |
| VEGFR-1 | 820 | Biochemical Assay | [2] |
| VEGFR-3 | 420 | Biochemical Assay | [2] |
| Tie2 | 650 | Biochemical Assay | [1][2] |
| RET | 410 | Biochemical Assay | [1][2] |
| VEGFR-2 Phosphorylation | 2.9 | Cellular Assay (HUVECs) | [2] |
| VEGFR-2 Phosphorylation | 4.2 | Cellular Assay (CHO cells) | [2] |
| VEGF-A Induced Proliferation | ~1 | Cellular Assay (HUVECs) | [1] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution: this compound is typically supplied as a powder.[2] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C for up to 3 years or at -80°C for longer-term storage.[2] Avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Experimental Workflow
The following diagram outlines a general workflow for conducting cell culture experiments with this compound.
Detailed Methodologies
Endothelial Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on VEGF-A-induced endothelial cell proliferation. Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are suitable for this assay.[1][2]
Materials:
-
HUVECs or LECs
-
Endothelial Cell Growth Medium (supplemented)
-
Low-serum medium (e.g., 2% Fetal Bovine Serum)[2]
-
Fibronectin-coated 96-well plates[2]
-
VEGF-A (recombinant human or mouse)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate, CellTiter-Glo®, or similar)[2]
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Seeding: Seed HUVECs or LECs at a density of 1,200 cells per well in a fibronectin-coated 96-well plate.[2]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.[2]
-
Serum Starvation: Replace the growth medium with low-serum (2% FBS) medium and incubate for an additional 24 hours.[2]
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. A suggested concentration range is 1 nM to 1 µM.[2] Also, prepare a solution of VEGF-A (e.g., 20 ng/mL).[2]
-
Experimental Groups (in octuplicate): [2]
-
Medium alone (negative control)
-
VEGF-A (20 ng/mL) alone (positive control)
-
VEGF-A (20 ng/mL) + varying concentrations of this compound (1 nM, 10 nM, 100 nM, 1 µM)
-
Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%).[2]
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
Quantification: Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, if using 5-methylumbelliferylheptanoate, incubate for a specified time before measuring fluorescence.[2]
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the VEGF-A-treated positive control.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.[1][3]
Materials:
-
HUVECs or LECs
-
Endothelial Cell Growth Medium
-
Matrigel® or a similar basement membrane extract
-
VEGF-A
-
This compound stock solution
-
Pre-chilled 96-well plate
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Suspension Preparation: Harvest HUVECs and resuspend them in low-serum medium at a density of 1-2 x 10^5 cells/mL.
-
Treatment Groups: Prepare cell suspensions containing:
-
Vehicle control (DMSO)
-
VEGF-A (e.g., 50 ng/mL) + Vehicle
-
VEGF-A + this compound (e.g., 10 nM and 1 µM)[1]
-
-
Cell Seeding: Add 100 µL of the appropriate cell suspension to each well on top of the solidified Matrigel®.
-
Incubation: Incubate the plate for 4-18 hours at 37°C. The optimal time should be determined empirically.
-
Imaging and Analysis: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using software like ImageJ.
Western Blotting for VEGFR-2 Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on its primary target, VEGFR-2.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
VEGF-A
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture: Grow HUVECs to near confluency in 6-well plates.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes. This short stimulation time is critical to capture the peak of receptor phosphorylation.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.
-
Densitometry: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This compound is a powerful research tool for investigating the roles of VEGFR signaling in various biological processes. The protocols provided here offer a framework for utilizing this compound to study its effects on endothelial cell proliferation, tube formation, and the direct inhibition of VEGFR-2 phosphorylation. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental conditions.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways mediating resistance to vascular endothelial growth factor-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-BAW2881 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It primarily targets VEGFR-1, VEGFR-2 (also known as KDR), and VEGFR-3, playing a critical role in blocking the signaling pathways that lead to angiogenesis (the formation of new blood vessels) and lymphangiogenesis.[1] These processes are crucial not only in tumor growth and metastasis but also in inflammatory diseases.[3][4][5][6] In a cell culture setting, this compound is a valuable tool for studying the effects of VEGFR inhibition on various cellular functions, particularly in endothelial cells. This document provides detailed protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding site of the VEGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligands, such as VEGF-A and VEGF-C.[1][2] The blockade of receptor phosphorylation subsequently inhibits downstream signaling cascades, leading to the suppression of endothelial cell proliferation, migration, and tube formation.[1][3]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Target | IC50 Value (nM) | Assay Type | Reference |
| VEGFR-2 (KDR) | 9 | Biochemical Assay | [2] |
| VEGFR-2 (KDR), human | 37 | Biochemical Assay | [1] |
| VEGFR-1 | 820 | Biochemical Assay | [2] |
| VEGFR-3 | 420 | Biochemical Assay | [2] |
| Tie2 | 650 | Biochemical Assay | [1][2] |
| RET | 410 | Biochemical Assay | [1][2] |
| VEGFR-2 Phosphorylation | 2.9 | Cellular Assay (HUVECs) | [2] |
| VEGFR-2 Phosphorylation | 4.2 | Cellular Assay (CHO cells) | [2] |
| VEGF-A Induced Proliferation | ~1 | Cellular Assay (HUVECs) | [1] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution: this compound is typically supplied as a powder.[2] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C for up to 3 years or at -80°C for longer-term storage.[2] Avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Experimental Workflow
The following diagram outlines a general workflow for conducting cell culture experiments with this compound.
Detailed Methodologies
Endothelial Cell Proliferation Assay
This protocol is designed to assess the inhibitory effect of this compound on VEGF-A-induced endothelial cell proliferation. Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs) are suitable for this assay.[1][2]
Materials:
-
HUVECs or LECs
-
Endothelial Cell Growth Medium (supplemented)
-
Low-serum medium (e.g., 2% Fetal Bovine Serum)[2]
-
Fibronectin-coated 96-well plates[2]
-
VEGF-A (recombinant human or mouse)
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate, CellTiter-Glo®, or similar)[2]
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Cell Seeding: Seed HUVECs or LECs at a density of 1,200 cells per well in a fibronectin-coated 96-well plate.[2]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.[2]
-
Serum Starvation: Replace the growth medium with low-serum (2% FBS) medium and incubate for an additional 24 hours.[2]
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. A suggested concentration range is 1 nM to 1 µM.[2] Also, prepare a solution of VEGF-A (e.g., 20 ng/mL).[2]
-
Experimental Groups (in octuplicate): [2]
-
Medium alone (negative control)
-
VEGF-A (20 ng/mL) alone (positive control)
-
VEGF-A (20 ng/mL) + varying concentrations of this compound (1 nM, 10 nM, 100 nM, 1 µM)
-
Ensure the final DMSO concentration is consistent across all wells (≤ 0.1%).[2]
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
Quantification: Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, if using 5-methylumbelliferylheptanoate, incubate for a specified time before measuring fluorescence.[2]
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the VEGF-A-treated positive control.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.[1][3]
Materials:
-
HUVECs or LECs
-
Endothelial Cell Growth Medium
-
Matrigel® or a similar basement membrane extract
-
VEGF-A
-
This compound stock solution
-
Pre-chilled 96-well plate
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Suspension Preparation: Harvest HUVECs and resuspend them in low-serum medium at a density of 1-2 x 10^5 cells/mL.
-
Treatment Groups: Prepare cell suspensions containing:
-
Vehicle control (DMSO)
-
VEGF-A (e.g., 50 ng/mL) + Vehicle
-
VEGF-A + this compound (e.g., 10 nM and 1 µM)[1]
-
-
Cell Seeding: Add 100 µL of the appropriate cell suspension to each well on top of the solidified Matrigel®.
-
Incubation: Incubate the plate for 4-18 hours at 37°C. The optimal time should be determined empirically.
-
Imaging and Analysis: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using software like ImageJ.
Western Blotting for VEGFR-2 Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on its primary target, VEGFR-2.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Serum-free medium
-
VEGF-A
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture: Grow HUVECs to near confluency in 6-well plates.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes. This short stimulation time is critical to capture the peak of receptor phosphorylation.
-
Cell Lysis: Immediately place the plate on ice, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.
-
Densitometry: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This compound is a powerful research tool for investigating the roles of VEGFR signaling in various biological processes. The protocols provided here offer a framework for utilizing this compound to study its effects on endothelial cell proliferation, tube formation, and the direct inhibition of VEGFR-2 phosphorylation. Researchers should optimize concentrations and incubation times based on their specific cell types and experimental conditions.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathways mediating resistance to vascular endothelial growth factor-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BAW2881: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It has demonstrated significant anti-angiogenic and anti-inflammatory properties in both in vitro and in vivo studies.[1][3] These characteristics make it a valuable tool for research in oncology, inflammation, and angiogenesis-dependent diseases. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound primarily targets the VEGFR tyrosine kinase family, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[1] By blocking the activity of VEGFR-1, VEGFR-2, and VEGFR-3, this compound effectively suppresses both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[1] The compound has been shown to inhibit VEGF-A-induced phosphorylation of VEGFR-2 in Human Umbilical Vein Endothelial Cells (HUVECs).[2] While highly selective for VEGFRs, it also shows activity against Tie2 and RET at higher concentrations.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 9 - 37 |
| VEGFR1 | 820 |
| VEGFR3 | 420 |
| Tie2 | 650 |
| RET | 410 |
| c-RAF | sub-µM |
| B-RAF | sub-µM |
| ABL | sub-µM |
| Data compiled from multiple sources.[1][2] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | IC50 (nM) |
| HUVECs | VEGF-A-induced VEGFR-2 phosphorylation | 2.9 |
| VEGFR-2 transfected CHO cells | VEGF-A-induced VEGFR-2 phosphorylation | 4.2 |
| Data compiled from MedChemExpress product information.[2] |
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR signaling pathways.
Experimental Protocols
In Vitro Assays
This protocol is designed to assess the inhibitory effect of this compound on VEGF-A-induced proliferation of endothelial cells.[1][2]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs)
-
Fibronectin-coated 96-well plates
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)
Procedure:
-
Seed 1,200 HUVECs or LECs per well in fibronectin-coated 96-well plates.[2]
-
After 24 hours, replace the medium with medium containing 2% FBS and incubate for an additional 24 hours.[2]
-
Prepare treatment conditions (eight wells per condition):[2]
-
Medium alone (control)
-
Medium with 20 ng/mL VEGF-A
-
Medium with 20 ng/mL VEGF-A and varying concentrations of this compound (e.g., 1 nM to 1 µM)
-
-
Ensure the final DMSO concentration is 0.1% in all wells.[2]
-
Incubate the cells for 72 hours.[2]
-
Quantify viable cells using a suitable fluorescence-based assay.[2]
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[1]
Materials:
-
HUVECs or LECs
-
Collagen Type I
-
Recombinant human VEGF-A
-
This compound
-
Culture plates
Procedure:
-
Grow HUVECs or LECs to confluence.[1]
-
Prepare collagen gels:
-
Control: Collagen type I
-
VEGF-A: Collagen containing VEGF-A
-
Treatment: Collagen with VEGF-A and this compound (e.g., 10 nM or 1 µM)
-
-
Overlay the confluent cell monolayers with the prepared collagen gels.[1]
-
Incubate and monitor for the formation of tube-like structures.
-
Capture images at specified time points and quantify tube formation (e.g., tube length, branch points).
Caption: Workflow for the endothelial cell tube formation assay.
In Vivo Models
This model assesses the anti-inflammatory efficacy of this compound in a chronic skin inflammation setting.[1][2]
Animals:
Procedure:
-
Sensitization (Day -5): Sensitize mice with oxazolone (B7731731) on the belly and paws.[1]
-
Challenge (Day 0): Challenge the right ear by topical application of 10 µL of 1% oxazolone on each side.[2]
-
Treatment (Day 7-21):
-
Measurements:
-
Analysis: Perform immunohistological analysis on ear sections to assess blood and lymphatic vessel density and leukocyte infiltration.[1]
This acute model evaluates the ability of this compound to inhibit VEGF-A-induced vascular leakage.[1]
Animals:
-
Mice or domestic pigs[1]
Procedure (Mouse Model):
-
Pretreatment: Topically apply this compound to a shaved area of skin for 2 hours.[1]
-
Dye Injection: Intravenously inject Evans Blue dye.[1]
-
Induction: Intradermally inject VEGF-A into the pretreated skin area. As controls, inject histamine (B1213489) or Platelet-Activating Factor (PAF) into separate sites.[1]
-
Analysis: After a set time, excise the skin and measure the extravasation of Evans Blue spectrophotometrically.[1]
Caption: Workflow for the VEGF-A-induced vascular permeability assay.
Conclusion
This compound is a versatile research tool for investigating the roles of VEGFR signaling in various physiological and pathological processes. The protocols outlined above provide a foundation for studying its anti-angiogenic and anti-inflammatory effects. Researchers should adapt these methodologies to their specific experimental needs and institutional guidelines.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BAW2881: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It has demonstrated significant anti-angiogenic and anti-inflammatory properties in both in vitro and in vivo studies.[1][3] These characteristics make it a valuable tool for research in oncology, inflammation, and angiogenesis-dependent diseases. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound primarily targets the VEGFR tyrosine kinase family, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[1] By blocking the activity of VEGFR-1, VEGFR-2, and VEGFR-3, this compound effectively suppresses both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels).[1] The compound has been shown to inhibit VEGF-A-induced phosphorylation of VEGFR-2 in Human Umbilical Vein Endothelial Cells (HUVECs).[2] While highly selective for VEGFRs, it also shows activity against Tie2 and RET at higher concentrations.[1][2]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| VEGFR2 (KDR) | 9 - 37 |
| VEGFR1 | 820 |
| VEGFR3 | 420 |
| Tie2 | 650 |
| RET | 410 |
| c-RAF | sub-µM |
| B-RAF | sub-µM |
| ABL | sub-µM |
| Data compiled from multiple sources.[1][2] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | IC50 (nM) |
| HUVECs | VEGF-A-induced VEGFR-2 phosphorylation | 2.9 |
| VEGFR-2 transfected CHO cells | VEGF-A-induced VEGFR-2 phosphorylation | 4.2 |
| Data compiled from MedChemExpress product information.[2] |
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR signaling pathways.
Experimental Protocols
In Vitro Assays
This protocol is designed to assess the inhibitory effect of this compound on VEGF-A-induced proliferation of endothelial cells.[1][2]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs)
-
Fibronectin-coated 96-well plates
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)
Procedure:
-
Seed 1,200 HUVECs or LECs per well in fibronectin-coated 96-well plates.[2]
-
After 24 hours, replace the medium with medium containing 2% FBS and incubate for an additional 24 hours.[2]
-
Prepare treatment conditions (eight wells per condition):[2]
-
Medium alone (control)
-
Medium with 20 ng/mL VEGF-A
-
Medium with 20 ng/mL VEGF-A and varying concentrations of this compound (e.g., 1 nM to 1 µM)
-
-
Ensure the final DMSO concentration is 0.1% in all wells.[2]
-
Incubate the cells for 72 hours.[2]
-
Quantify viable cells using a suitable fluorescence-based assay.[2]
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.[1]
Materials:
-
HUVECs or LECs
-
Collagen Type I
-
Recombinant human VEGF-A
-
This compound
-
Culture plates
Procedure:
-
Grow HUVECs or LECs to confluence.[1]
-
Prepare collagen gels:
-
Control: Collagen type I
-
VEGF-A: Collagen containing VEGF-A
-
Treatment: Collagen with VEGF-A and this compound (e.g., 10 nM or 1 µM)
-
-
Overlay the confluent cell monolayers with the prepared collagen gels.[1]
-
Incubate and monitor for the formation of tube-like structures.
-
Capture images at specified time points and quantify tube formation (e.g., tube length, branch points).
Caption: Workflow for the endothelial cell tube formation assay.
In Vivo Models
This model assesses the anti-inflammatory efficacy of this compound in a chronic skin inflammation setting.[1][2]
Animals:
Procedure:
-
Sensitization (Day -5): Sensitize mice with oxazolone on the belly and paws.[1]
-
Challenge (Day 0): Challenge the right ear by topical application of 10 µL of 1% oxazolone on each side.[2]
-
Treatment (Day 7-21):
-
Measurements:
-
Analysis: Perform immunohistological analysis on ear sections to assess blood and lymphatic vessel density and leukocyte infiltration.[1]
This acute model evaluates the ability of this compound to inhibit VEGF-A-induced vascular leakage.[1]
Animals:
-
Mice or domestic pigs[1]
Procedure (Mouse Model):
-
Pretreatment: Topically apply this compound to a shaved area of skin for 2 hours.[1]
-
Dye Injection: Intravenously inject Evans Blue dye.[1]
-
Induction: Intradermally inject VEGF-A into the pretreated skin area. As controls, inject histamine or Platelet-Activating Factor (PAF) into separate sites.[1]
-
Analysis: After a set time, excise the skin and measure the extravasation of Evans Blue spectrophotometrically.[1]
Caption: Workflow for the VEGF-A-induced vascular permeability assay.
Conclusion
This compound is a versatile research tool for investigating the roles of VEGFR signaling in various physiological and pathological processes. The protocols outlined above provide a foundation for studying its anti-angiogenic and anti-inflammatory effects. Researchers should adapt these methodologies to their specific experimental needs and institutional guidelines.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BAW2881: Application Notes and Protocols for Topical Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] It effectively blocks the activity of all three VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial mediators of angiogenesis and lymphangiogenesis.[1] By inhibiting these receptors, this compound has demonstrated significant anti-inflammatory and anti-angiogenic effects in both in vitro and in vivo models of skin inflammation, such as psoriasis.[1][3][4] These characteristics make it a promising candidate for the topical treatment of various inflammatory skin disorders.[3][4]
This document provides detailed application notes and protocols for the topical administration of this compound, based on preclinical research findings. It includes a summary of its mechanism of action, quantitative data on its efficacy, and step-by-step experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the tyrosine kinase activity of VEGFRs.[1] Vascular Endothelial Growth Factors (VEGFs) are key signaling proteins that stimulate the formation of blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis).[1][5] In inflammatory skin conditions, there is often an upregulation of VEGF, leading to increased vascular permeability, tissue swelling, and the infiltration of inflammatory cells.[1]
By binding to the ATP-binding site of the VEGFR tyrosine kinase domain, this compound blocks the autophosphorylation and activation of the receptor upon VEGF binding.[6][7] This inhibition disrupts the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby reducing inflammation and vascular remodeling associated with skin diseases.[1][3][4]
Caption: Mechanism of action of this compound in inhibiting VEGFR signaling.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Type/Assay | Reference |
| Human VEGFR-2 (KDR) | 37 nmol/L | Biochemical Assay | [1] |
| Mouse VEGFR-2 | 9 nmol/L | Biochemical Assay | [2] |
| Human VEGFR-1 | 820 nmol/L | Biochemical Assay | [2] |
| Human VEGFR-3 | 420 nmol/L | Biochemical Assay | [2] |
| Tie2 | 650 nmol/L | Biochemical Assay | [1][2] |
| RET | 410 nmol/L | Biochemical Assay | [1][2] |
| VEGF-A-induced HUVEC Proliferation | ~1 nmol/L | Cell-based Assay | [1] |
| VEGF-C-induced LEC Proliferation | Potently Inhibited | Cell-based Assay | [1] |
| VEGF-A-induced HUVEC Tube Formation | Significant inhibition at 10 nmol/L | Cell-based Assay | [1] |
| VEGF-A-induced LEC Tube Formation | Significant inhibition at 10 nmol/L | Cell-based Assay | [1] |
Table 2: In Vivo Efficacy of Topical this compound
| Animal Model | Treatment | Outcome | Result | Reference |
| Mouse Model of Psoriasis | 0.5% this compound twice daily for 14 days | Ear Thickness | Significant Reduction | [1][2] |
| Mouse Model of Psoriasis | 0.5% this compound twice daily for 14 days | Ear Weight | Significant Reduction | [1][2] |
| Mouse Model of Psoriasis | 0.5% this compound twice daily for 14 days | Draining Lymph Node Weight | Significant Reduction | [1][2] |
| VEGF-A-Induced Vascular Permeability (Mouse) | 0.5% this compound pretreatment for 2 hours | Evans Blue Extravasation | 41% Reduction (P < 0.001) | [1] |
| VEGF-A-Induced Vascular Permeability (Pig) | 0.5% this compound pretreatment | Dye Extravasation | Significant Inhibition | [1][3] |
| UV-B Induced Inflammation (Pig) | Topical this compound | Inflammatory Response | Reduction | [3][4] |
| Contact Hypersensitivity (Pig) | Topical this compound | Inflammatory Response | Reduction | [3][4] |
Experimental Protocols
Protocol 1: Preparation of 0.5% this compound Topical Solution
This protocol is based on the vehicle used in the mouse model of psoriasis.[1][2]
Materials:
-
This compound (powder form)
-
Olive Oil
-
Sterile, light-protected container
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the required amounts: To prepare a 0.5% (w/v) solution, weigh 5 mg of this compound for every 1 mL of final solution volume.
-
Dissolve this compound:
-
In a suitable container, add the weighed this compound powder.
-
Add acetone to dissolve the powder. The ratio of acetone to olive oil used in the cited studies was 4:1 (v/v).[1] Therefore, for a final volume of 1 mL, add 0.8 mL of acetone.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the powder is completely dissolved.
-
-
Add Olive Oil:
-
To the acetone-NVP-BAW2881 solution, add the corresponding volume of olive oil (0.2 mL for a 1 mL final volume).
-
Mix vigorously to ensure a homogenous solution.
-
-
Storage: Store the final solution in a sterile, light-protected container at an appropriate temperature as determined by the stability of this compound.
Caption: Workflow for preparing 0.5% this compound topical solution.
Protocol 2: Topical Administration in a Mouse Model of Psoriasis-like Skin Inflammation
This protocol describes the topical application of this compound in a K14/VEGF-A transgenic mouse model with oxazolone-induced contact hypersensitivity.[1][2]
Animal Model:
-
8-week-old female K14/VEGF-A transgenic mice.
Experimental Timeline:
-
Day -5: Sensitization. Apply oxazolone (B7731731) (e.g., 2% in acetone/olive oil) to the shaved abdomen (50 µl) and each paw (5 µl).[1]
-
Day 0: Challenge. Apply oxazolone (e.g., 1%) topically to both sides of the right ear (10 µl per side).[1][2]
-
Day 7 to Day 21: Treatment.
-
Measurements: Measure ear thickness every other day using calipers.[1][2]
-
Day 21: Endpoint Analysis.
Caption: Experimental workflow for topical this compound in a mouse psoriasis model.
Protocol 3: In Vitro Endothelial Cell Proliferation Assay
This protocol is to assess the inhibitory effect of this compound on VEGF-induced endothelial cell proliferation.[1][2]
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Lymphatic Endothelial Cells (LECs)
Materials:
-
HUVECs or LECs
-
Fibronectin-coated 96-well plates
-
Endothelial cell growth medium with 2% fetal bovine serum
-
VEGF-A and/or VEGF-C
-
This compound
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed 1,200 HUVECs or LECs per well in fibronectin-coated 96-well plates.[2]
-
Starvation: After 24 hours, replace the medium with endothelial cell growth medium containing 2% fetal bovine serum and incubate for another 24 hours.[2]
-
Treatment:
-
Prepare treatment media for the following conditions (8 wells per condition):
-
Medium alone (control)
-
Medium with 20 ng/mL VEGF-A
-
Medium with 20 ng/mL VEGF-A and varying concentrations of this compound (e.g., 1 nM to 1 µM)
-
For LECs, also include a condition with 500 ng/mL VEGF-C.[2]
-
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[2]
-
Replace the starvation medium with the respective treatment media.
-
-
Incubation: Incubate the plates for 72 hours.[2]
-
Quantification:
Conclusion
This compound is a potent VEGFR tyrosine kinase inhibitor with significant potential for the topical treatment of inflammatory skin diseases. The provided protocols for formulation and in vivo application, along with the summarized quantitative data, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound. These guidelines should be adapted and optimized based on specific experimental needs and institutional protocols.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BAW2881: Application Notes and Protocols for Topical Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2] It effectively blocks the activity of all three VEGFRs (VEGFR-1, VEGFR-2, and VEGFR-3), which are crucial mediators of angiogenesis and lymphangiogenesis.[1] By inhibiting these receptors, this compound has demonstrated significant anti-inflammatory and anti-angiogenic effects in both in vitro and in vivo models of skin inflammation, such as psoriasis.[1][3][4] These characteristics make it a promising candidate for the topical treatment of various inflammatory skin disorders.[3][4]
This document provides detailed application notes and protocols for the topical administration of this compound, based on preclinical research findings. It includes a summary of its mechanism of action, quantitative data on its efficacy, and step-by-step experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the tyrosine kinase activity of VEGFRs.[1] Vascular Endothelial Growth Factors (VEGFs) are key signaling proteins that stimulate the formation of blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis).[1][5] In inflammatory skin conditions, there is often an upregulation of VEGF, leading to increased vascular permeability, tissue swelling, and the infiltration of inflammatory cells.[1]
By binding to the ATP-binding site of the VEGFR tyrosine kinase domain, this compound blocks the autophosphorylation and activation of the receptor upon VEGF binding.[6][7] This inhibition disrupts the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby reducing inflammation and vascular remodeling associated with skin diseases.[1][3][4]
Caption: Mechanism of action of this compound in inhibiting VEGFR signaling.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Type/Assay | Reference |
| Human VEGFR-2 (KDR) | 37 nmol/L | Biochemical Assay | [1] |
| Mouse VEGFR-2 | 9 nmol/L | Biochemical Assay | [2] |
| Human VEGFR-1 | 820 nmol/L | Biochemical Assay | [2] |
| Human VEGFR-3 | 420 nmol/L | Biochemical Assay | [2] |
| Tie2 | 650 nmol/L | Biochemical Assay | [1][2] |
| RET | 410 nmol/L | Biochemical Assay | [1][2] |
| VEGF-A-induced HUVEC Proliferation | ~1 nmol/L | Cell-based Assay | [1] |
| VEGF-C-induced LEC Proliferation | Potently Inhibited | Cell-based Assay | [1] |
| VEGF-A-induced HUVEC Tube Formation | Significant inhibition at 10 nmol/L | Cell-based Assay | [1] |
| VEGF-A-induced LEC Tube Formation | Significant inhibition at 10 nmol/L | Cell-based Assay | [1] |
Table 2: In Vivo Efficacy of Topical this compound
| Animal Model | Treatment | Outcome | Result | Reference |
| Mouse Model of Psoriasis | 0.5% this compound twice daily for 14 days | Ear Thickness | Significant Reduction | [1][2] |
| Mouse Model of Psoriasis | 0.5% this compound twice daily for 14 days | Ear Weight | Significant Reduction | [1][2] |
| Mouse Model of Psoriasis | 0.5% this compound twice daily for 14 days | Draining Lymph Node Weight | Significant Reduction | [1][2] |
| VEGF-A-Induced Vascular Permeability (Mouse) | 0.5% this compound pretreatment for 2 hours | Evans Blue Extravasation | 41% Reduction (P < 0.001) | [1] |
| VEGF-A-Induced Vascular Permeability (Pig) | 0.5% this compound pretreatment | Dye Extravasation | Significant Inhibition | [1][3] |
| UV-B Induced Inflammation (Pig) | Topical this compound | Inflammatory Response | Reduction | [3][4] |
| Contact Hypersensitivity (Pig) | Topical this compound | Inflammatory Response | Reduction | [3][4] |
Experimental Protocols
Protocol 1: Preparation of 0.5% this compound Topical Solution
This protocol is based on the vehicle used in the mouse model of psoriasis.[1][2]
Materials:
-
This compound (powder form)
-
Acetone
-
Olive Oil
-
Sterile, light-protected container
-
Analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the required amounts: To prepare a 0.5% (w/v) solution, weigh 5 mg of this compound for every 1 mL of final solution volume.
-
Dissolve this compound:
-
In a suitable container, add the weighed this compound powder.
-
Add acetone to dissolve the powder. The ratio of acetone to olive oil used in the cited studies was 4:1 (v/v).[1] Therefore, for a final volume of 1 mL, add 0.8 mL of acetone.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the powder is completely dissolved.
-
-
Add Olive Oil:
-
To the acetone-NVP-BAW2881 solution, add the corresponding volume of olive oil (0.2 mL for a 1 mL final volume).
-
Mix vigorously to ensure a homogenous solution.
-
-
Storage: Store the final solution in a sterile, light-protected container at an appropriate temperature as determined by the stability of this compound.
Caption: Workflow for preparing 0.5% this compound topical solution.
Protocol 2: Topical Administration in a Mouse Model of Psoriasis-like Skin Inflammation
This protocol describes the topical application of this compound in a K14/VEGF-A transgenic mouse model with oxazolone-induced contact hypersensitivity.[1][2]
Animal Model:
-
8-week-old female K14/VEGF-A transgenic mice.
Experimental Timeline:
-
Day -5: Sensitization. Apply oxazolone (e.g., 2% in acetone/olive oil) to the shaved abdomen (50 µl) and each paw (5 µl).[1]
-
Day 0: Challenge. Apply oxazolone (e.g., 1%) topically to both sides of the right ear (10 µl per side).[1][2]
-
Day 7 to Day 21: Treatment.
-
Measurements: Measure ear thickness every other day using calipers.[1][2]
-
Day 21: Endpoint Analysis.
Caption: Experimental workflow for topical this compound in a mouse psoriasis model.
Protocol 3: In Vitro Endothelial Cell Proliferation Assay
This protocol is to assess the inhibitory effect of this compound on VEGF-induced endothelial cell proliferation.[1][2]
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Lymphatic Endothelial Cells (LECs)
Materials:
-
HUVECs or LECs
-
Fibronectin-coated 96-well plates
-
Endothelial cell growth medium with 2% fetal bovine serum
-
VEGF-A and/or VEGF-C
-
This compound
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed 1,200 HUVECs or LECs per well in fibronectin-coated 96-well plates.[2]
-
Starvation: After 24 hours, replace the medium with endothelial cell growth medium containing 2% fetal bovine serum and incubate for another 24 hours.[2]
-
Treatment:
-
Prepare treatment media for the following conditions (8 wells per condition):
-
Medium alone (control)
-
Medium with 20 ng/mL VEGF-A
-
Medium with 20 ng/mL VEGF-A and varying concentrations of this compound (e.g., 1 nM to 1 µM)
-
For LECs, also include a condition with 500 ng/mL VEGF-C.[2]
-
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).[2]
-
Replace the starvation medium with the respective treatment media.
-
-
Incubation: Incubate the plates for 72 hours.[2]
-
Quantification:
Conclusion
This compound is a potent VEGFR tyrosine kinase inhibitor with significant potential for the topical treatment of inflammatory skin diseases. The provided protocols for formulation and in vivo application, along with the summarized quantitative data, offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound. These guidelines should be adapted and optimized based on specific experimental needs and institutional protocols.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BAW2881 solution preparation for experiments
Application Notes and Protocols for NVP-BAW2881
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of this compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in various experimental settings. The information is intended to guide researchers in accurately preparing solutions and applying this compound in cell-based assays and in vivo studies.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₅F₃N₄O₂ | [1] |
| Molecular Weight | 424.38 g/mol | [1][2] |
| CAS Number | 861875-60-7 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Primary Target | VEGFR2 | [1][2] |
| Pathway | Protein Tyrosine Kinase/RTK | [1] |
Inhibitory Activity
This compound is a highly selective inhibitor of the VEGFR family, demonstrating potent activity against VEGFR2. Its inhibitory concentrations (IC₅₀) against various kinases are detailed below.
| Target | IC₅₀ (nM) | Reference |
| VEGFR2 | 9 | [1][2] |
| VEGF-driven cellular receptor autophosphorylation in CHO cells | 4 | [1][2] |
| VEGF-A-induced phosphorylation of VEGFR-2 in HUVECs | 2.9 | [1][2] |
| VEGF-A-induced phosphorylation of VEGFR-2 in VEGFR-2-transfected CHO cells | 4.2 | [1][2] |
| VEGFR3 | 420 | [1] |
| RET | 410 | [1][3] |
| Tie2 | 650 | [1][3] |
| VEGFR1 | 820 | [1] |
This compound also inhibits other kinases such as c-RAF, B-RAF, and ABL at sub-micromolar concentrations[1].
Solution Preparation Protocols
Proper preparation of this compound solutions is critical for experimental success. The following protocols provide guidance for both in vitro and in vivo applications.
In Vitro Stock Solution Preparation
For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex or gently warm the solution to ensure complete dissolution. This compound is soluble in DMSO at ≥ 33 mg/mL (77.76 mM)[1][2]. It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility[2][4].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years[1][2].
Stock Solution Dilution Table (for 1 mg this compound):
| Desired Concentration | Volume of DMSO to Add |
| 1 mM | 2.3564 mL |
| 5 mM | 0.4713 mL |
| 10 mM | 0.2356 mL |
In Vivo Formulation Preparation
For animal studies, this compound can be formulated for oral or topical administration.
Oral Administration Formulation:
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
-
Dissolve the this compound powder in the vehicle solution. Add each solvent one by one to ensure proper mixing[1].
-
The solubility in this vehicle is ≥ 2.5 mg/mL[1].
Topical Administration Formulation:
A 0.5% (w/v) solution can be prepared for topical application in animal models[3]. The specific vehicle for this formulation may vary depending on the experimental design.
Experimental Protocols
The following are detailed protocols for key experiments where this compound is commonly used.
Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).
Materials:
-
HUVECs or LECs
-
Fibronectin-coated 96-well plates
-
Cell culture medium (e.g., LEC medium with 2% fetal bovine serum)
-
VEGF-A or VEGF-C
-
This compound stock solution
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)
Protocol:
-
Cell Seeding: Seed 1,200 HUVECs or LECs per well in a fibronectin-coated 96-well plate[1].
-
Starvation: After 24 hours, replace the medium with a low-serum medium (e.g., 2% FBS) and incubate for an additional 24 hours[1].
-
Treatment: Treat the cells with the desired concentrations of this compound (typically ranging from 1 nM to 1 µM) in the presence of a pro-proliferative stimulus, such as 20 ng/mL VEGF-A or 500 ng/mL VEGF-C[1]. Include control wells with medium alone and stimulus alone. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%)[1].
-
Incubation: Incubate the plate for 72 hours[1].
-
Quantification: Measure cell proliferation using a suitable viability assay, such as a fluorescent quantification method with 5-methylumbelliferylheptanoate[1].
In Vitro Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs or LECs
-
Matrigel or Collagen Type I
-
Cell culture medium
-
VEGF-A
-
This compound stock solution
Protocol:
-
Coating: Coat the wells of a 96-well plate with Matrigel or Collagen Type I according to the manufacturer's instructions.
-
Cell Seeding: Seed a confluent monolayer of HUVECs or LECs onto the coated wells.
-
Treatment: Overlay the cells with collagen containing either medium alone (control), VEGF-A alone, or VEGF-A in combination with this compound (e.g., 10 nM or 1 µM)[3].
-
Incubation: Incubate the plate for a sufficient time to allow for tube formation (typically 6-24 hours).
-
Analysis: Visualize and quantify the tube-like structures using microscopy and appropriate image analysis software.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
NVP-BAW2881 solution preparation for experiments
Application Notes and Protocols for NVP-BAW2881
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of this compound, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in various experimental settings. The information is intended to guide researchers in accurately preparing solutions and applying this compound in cell-based assays and in vivo studies.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₅F₃N₄O₂ | [1] |
| Molecular Weight | 424.38 g/mol | [1][2] |
| CAS Number | 861875-60-7 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Primary Target | VEGFR2 | [1][2] |
| Pathway | Protein Tyrosine Kinase/RTK | [1] |
Inhibitory Activity
This compound is a highly selective inhibitor of the VEGFR family, demonstrating potent activity against VEGFR2. Its inhibitory concentrations (IC₅₀) against various kinases are detailed below.
| Target | IC₅₀ (nM) | Reference |
| VEGFR2 | 9 | [1][2] |
| VEGF-driven cellular receptor autophosphorylation in CHO cells | 4 | [1][2] |
| VEGF-A-induced phosphorylation of VEGFR-2 in HUVECs | 2.9 | [1][2] |
| VEGF-A-induced phosphorylation of VEGFR-2 in VEGFR-2-transfected CHO cells | 4.2 | [1][2] |
| VEGFR3 | 420 | [1] |
| RET | 410 | [1][3] |
| Tie2 | 650 | [1][3] |
| VEGFR1 | 820 | [1] |
This compound also inhibits other kinases such as c-RAF, B-RAF, and ABL at sub-micromolar concentrations[1].
Solution Preparation Protocols
Proper preparation of this compound solutions is critical for experimental success. The following protocols provide guidance for both in vitro and in vivo applications.
In Vitro Stock Solution Preparation
For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex or gently warm the solution to ensure complete dissolution. This compound is soluble in DMSO at ≥ 33 mg/mL (77.76 mM)[1][2]. It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility[2][4].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 year or at -80°C for up to 2 years[1][2].
Stock Solution Dilution Table (for 1 mg this compound):
| Desired Concentration | Volume of DMSO to Add |
| 1 mM | 2.3564 mL |
| 5 mM | 0.4713 mL |
| 10 mM | 0.2356 mL |
In Vivo Formulation Preparation
For animal studies, this compound can be formulated for oral or topical administration.
Oral Administration Formulation:
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].
-
Dissolve the this compound powder in the vehicle solution. Add each solvent one by one to ensure proper mixing[1].
-
The solubility in this vehicle is ≥ 2.5 mg/mL[1].
Topical Administration Formulation:
A 0.5% (w/v) solution can be prepared for topical application in animal models[3]. The specific vehicle for this formulation may vary depending on the experimental design.
Experimental Protocols
The following are detailed protocols for key experiments where this compound is commonly used.
Cell Proliferation Assay
This protocol describes how to assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).
Materials:
-
HUVECs or LECs
-
Fibronectin-coated 96-well plates
-
Cell culture medium (e.g., LEC medium with 2% fetal bovine serum)
-
VEGF-A or VEGF-C
-
This compound stock solution
-
Cell viability reagent (e.g., 5-methylumbelliferylheptanoate)
Protocol:
-
Cell Seeding: Seed 1,200 HUVECs or LECs per well in a fibronectin-coated 96-well plate[1].
-
Starvation: After 24 hours, replace the medium with a low-serum medium (e.g., 2% FBS) and incubate for an additional 24 hours[1].
-
Treatment: Treat the cells with the desired concentrations of this compound (typically ranging from 1 nM to 1 µM) in the presence of a pro-proliferative stimulus, such as 20 ng/mL VEGF-A or 500 ng/mL VEGF-C[1]. Include control wells with medium alone and stimulus alone. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%)[1].
-
Incubation: Incubate the plate for 72 hours[1].
-
Quantification: Measure cell proliferation using a suitable viability assay, such as a fluorescent quantification method with 5-methylumbelliferylheptanoate[1].
In Vitro Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs or LECs
-
Matrigel or Collagen Type I
-
Cell culture medium
-
VEGF-A
-
This compound stock solution
Protocol:
-
Coating: Coat the wells of a 96-well plate with Matrigel or Collagen Type I according to the manufacturer's instructions.
-
Cell Seeding: Seed a confluent monolayer of HUVECs or LECs onto the coated wells.
-
Treatment: Overlay the cells with collagen containing either medium alone (control), VEGF-A alone, or VEGF-A in combination with this compound (e.g., 10 nM or 1 µM)[3].
-
Incubation: Incubate the plate for a sufficient time to allow for tube formation (typically 6-24 hours).
-
Analysis: Visualize and quantify the tube-like structures using microscopy and appropriate image analysis software.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols: NVP-BAW2881 in in vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a critical role in the modulation of angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and inflammatory diseases.[1][2][3] this compound exerts its anti-angiogenic effects by targeting VEGFR-1, VEGFR-2, and VEGFR-3, thereby inhibiting the signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[1] These application notes provide detailed protocols for assessing the anti-angiogenic properties of this compound in various in vitro angiogenesis assays.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of VEGF receptor tyrosine kinases. By inhibiting the autophosphorylation of these receptors, it effectively blocks the downstream signaling cascades initiated by VEGF. The primary targets of this compound are VEGFR-1, VEGFR-2, and VEGFR-3. Inhibition of these receptors disrupts the key cellular processes required for angiogenesis.
The binding of VEGF to its receptors on endothelial cells normally triggers a cascade of intracellular events, including the activation of the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway. These pathways are crucial for promoting cell proliferation, survival, migration, and differentiation, all of which are essential for the formation of new blood vessels. This compound's inhibition of VEGFR phosphorylation effectively shuts down these pro-angiogenic signals.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on both kinase activity and key in vitro angiogenesis processes.
| Target Kinase | IC50 (nmol/L) |
| VEGFR-1 | Data not available |
| VEGFR-2 | 37 |
| VEGFR-3 | Data not available |
| Tie2 | 650 |
| RET | 410 |
| In vitro Angiogenesis Assay | Cell Type | Stimulant | Effective Inhibitory Concentration of this compound |
| Proliferation | HUVEC | VEGF-A | Inhibition observed at concentrations as low as 1 nmol/L |
| Migration | HUVEC | VEGF-A | Inhibition observed |
| Tube Formation | HUVEC & LEC | VEGF-A | Inhibition observed at 10 nmol/L and 1 µmol/L |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are based on established methods and can be adapted for the use of this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to VEGF-A stimulation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
96-well plates
-
MTT or other proliferation assay reagent
-
DMSO (vehicle control)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM and incubate overnight.
-
The following day, replace the medium with serum-starved medium (e.g., EGM with 0.5% FBS) and incubate for 4-6 hours.
-
Prepare a dilution series of this compound (e.g., 1 nM to 1 µM) in serum-starved medium. Also, prepare a vehicle control (DMSO).
-
Pre-treat the cells by adding the this compound dilutions or vehicle control to the respective wells and incubate for 1 hour.
-
Stimulate the cells by adding VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the negative control.
-
Incubate the plate for 48-72 hours.
-
Assess cell proliferation using an MTT assay or other preferred method according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition of proliferation for each concentration of this compound.
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant, such as VEGF-A.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM)
-
FBS
-
Recombinant Human VEGF-A
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) and allow it to dry.
-
Serum-starve HUVECs for 4-6 hours in EBM with 0.5% FBS.
-
In the lower chamber of the 24-well plate, add EBM containing VEGF-A (e.g., 50 ng/mL).
-
In the upper chamber (the Transwell insert), add serum-starved HUVECs (e.g., 5 x 10^4 cells) suspended in EBM containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol (B129727) and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of migration for each concentration of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.[4][5][6]
Materials:
-
HUVECs or LECs
-
EGM
-
Basement membrane extract (e.g., Matrigel)
-
Recombinant Human VEGF-A
-
This compound
-
96-well plates
-
Calcein AM (for fluorescent visualization)
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in serum-starved medium.
-
Prepare a cell suspension containing HUVECs (e.g., 1.5 x 10^4 cells/well), VEGF-A (e.g., 50 ng/mL), and different concentrations of this compound (e.g., 10 nM and 1 µM) or vehicle control.
-
Gently add the cell suspension to the solidified matrix in the 96-well plate.
-
Incubate the plate for 6-18 hours at 37°C.
-
Visualize the tube formation using a phase-contrast microscope. For quantification, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Calculate the percentage of inhibition of tube formation for each concentration of this compound.
Mandatory Visualization
Caption: this compound inhibits VEGF-induced signaling pathways.
Caption: Experimental workflow for the tube formation assay.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis Assays | Life Science Research | Merck [merckmillipore.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: NVP-BAW2881 in in vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, playing a critical role in the modulation of angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and inflammatory diseases.[1][2][3] this compound exerts its anti-angiogenic effects by targeting VEGFR-1, VEGFR-2, and VEGFR-3, thereby inhibiting the signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[1] These application notes provide detailed protocols for assessing the anti-angiogenic properties of this compound in various in vitro angiogenesis assays.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding site of VEGF receptor tyrosine kinases. By inhibiting the autophosphorylation of these receptors, it effectively blocks the downstream signaling cascades initiated by VEGF. The primary targets of this compound are VEGFR-1, VEGFR-2, and VEGFR-3. Inhibition of these receptors disrupts the key cellular processes required for angiogenesis.
The binding of VEGF to its receptors on endothelial cells normally triggers a cascade of intracellular events, including the activation of the Phospholipase Cγ (PLCγ)-Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)-Akt pathway. These pathways are crucial for promoting cell proliferation, survival, migration, and differentiation, all of which are essential for the formation of new blood vessels. This compound's inhibition of VEGFR phosphorylation effectively shuts down these pro-angiogenic signals.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound on both kinase activity and key in vitro angiogenesis processes.
| Target Kinase | IC50 (nmol/L) |
| VEGFR-1 | Data not available |
| VEGFR-2 | 37 |
| VEGFR-3 | Data not available |
| Tie2 | 650 |
| RET | 410 |
| In vitro Angiogenesis Assay | Cell Type | Stimulant | Effective Inhibitory Concentration of this compound |
| Proliferation | HUVEC | VEGF-A | Inhibition observed at concentrations as low as 1 nmol/L |
| Migration | HUVEC | VEGF-A | Inhibition observed |
| Tube Formation | HUVEC & LEC | VEGF-A | Inhibition observed at 10 nmol/L and 1 µmol/L |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols are based on established methods and can be adapted for the use of this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to VEGF-A stimulation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
96-well plates
-
MTT or other proliferation assay reagent
-
DMSO (vehicle control)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM and incubate overnight.
-
The following day, replace the medium with serum-starved medium (e.g., EGM with 0.5% FBS) and incubate for 4-6 hours.
-
Prepare a dilution series of this compound (e.g., 1 nM to 1 µM) in serum-starved medium. Also, prepare a vehicle control (DMSO).
-
Pre-treat the cells by adding the this compound dilutions or vehicle control to the respective wells and incubate for 1 hour.
-
Stimulate the cells by adding VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the negative control.
-
Incubate the plate for 48-72 hours.
-
Assess cell proliferation using an MTT assay or other preferred method according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition of proliferation for each concentration of this compound.
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant, such as VEGF-A.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM)
-
FBS
-
Recombinant Human VEGF-A
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) and allow it to dry.
-
Serum-starve HUVECs for 4-6 hours in EBM with 0.5% FBS.
-
In the lower chamber of the 24-well plate, add EBM containing VEGF-A (e.g., 50 ng/mL).
-
In the upper chamber (the Transwell insert), add serum-starved HUVECs (e.g., 5 x 10^4 cells) suspended in EBM containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the insert with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of migration for each concentration of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.[4][5][6]
Materials:
-
HUVECs or LECs
-
EGM
-
Basement membrane extract (e.g., Matrigel)
-
Recombinant Human VEGF-A
-
This compound
-
96-well plates
-
Calcein AM (for fluorescent visualization)
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in serum-starved medium.
-
Prepare a cell suspension containing HUVECs (e.g., 1.5 x 10^4 cells/well), VEGF-A (e.g., 50 ng/mL), and different concentrations of this compound (e.g., 10 nM and 1 µM) or vehicle control.
-
Gently add the cell suspension to the solidified matrix in the 96-well plate.
-
Incubate the plate for 6-18 hours at 37°C.
-
Visualize the tube formation using a phase-contrast microscope. For quantification, the cells can be labeled with Calcein AM and imaged using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
-
Calculate the percentage of inhibition of tube formation for each concentration of this compound.
Mandatory Visualization
Caption: this compound inhibits VEGF-induced signaling pathways.
Caption: Experimental workflow for the tube formation assay.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis Assays | Life Science Research | Merck [merckmillipore.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: NVP-BAW2881 in Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with a primary target of VEGFR-2.[1][2] Vascular remodeling, including angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), is a key feature of many chronic inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][3][4] Elevated levels of VEGF-A, a key driver of these processes, are found in inflamed skin, contributing to the disease pathology.[1] this compound has demonstrated significant efficacy in reducing inflammation in various preclinical models of skin inflammation by targeting this pathway.[1][3] These notes provide a comprehensive overview of the application of this compound in relevant skin inflammation models, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the signaling cascade initiated by the binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells. This inhibition blocks the downstream proliferation, migration, and tube formation of blood and lymphatic endothelial cells, thereby reducing vascular remodeling and leukocyte infiltration characteristic of inflammatory skin conditions.[1][3]
Data Presentation
In Vitro Activity of this compound
| Target/Assay | Cell Type | Species | IC50 (nmol/L) | Reference |
| Kinase Activity | ||||
| VEGFR-2 (KDR) | - | Human | 37 | [1] |
| VEGFR-1 | - | Human | 820 | [2] |
| VEGFR-3 | - | Human | 420 | [2] |
| Tie2 | - | Human | 650 | [1][2] |
| RET | - | Human | 410 | [1][2] |
| Cellular Assays | ||||
| VEGF-A induced proliferation | HUVECs | Human | - | [1][3] |
| VEGF-A induced migration | HUVECs | Human | - | [1][3] |
| VEGF-A induced tube formation | HUVECs | Human | - | [1][3] |
| VEGF-A induced proliferation | LECs | Human | - | [1][3] |
| VEGF-A induced migration | LECs | Human | - | [1][3] |
| VEGF-A induced tube formation | LECs | Human | - | [1][3] |
| VEGFR-2 phosphorylation | HUVECs | Human | 2.9 | [2] |
| VEGFR-2 phosphorylation | CHO (VEGFR-2 transfected) | Hamster | 4.2 | [2] |
HUVECs: Human Umbilical Vein Endothelial Cells; LECs: Lymphatic Endothelial Cells; CHO: Chinese Hamster Ovary cells.
In Vivo Efficacy of this compound in Skin Inflammation Models
| Model | Species | Administration | Key Findings | Reference |
| Chronic Inflammation | ||||
| K14-VEGF Transgenic Mouse Model of Psoriasis | Mouse | Oral (25 mg/kg, once daily) | Reduced ear thickness, ear weight, and lymph node weight.[2] Normalized epidermal architecture.[1][5] Reduced blood and lymphatic vessels, and leukocyte infiltration.[1][3] | [1][2][5] |
| K14-VEGF Transgenic Mouse Model of Psoriasis | Mouse | Topical (0.5%, twice daily) | Reduced ear thickness, ear weight, and lymph node weight.[2] Normalized epidermal architecture.[1] Reduced blood and lymphatic vessels, and leukocyte infiltration.[1][3] | [1][2] |
| Acute Inflammation | ||||
| VEGF-A-Induced Vascular Permeability (Miles Assay) | Mouse | Topical | Significantly inhibited extravasation of Evans Blue dye.[1] | [1] |
| VEGF-A-Induced Vascular Permeability (Miles Assay) | Pig | Topical | Significantly inhibited extravasation of dye.[1] | [1] |
| UVB-Induced Erythema | Pig | Topical | Significantly reduced signs of inflammation (blood flow and redness).[1][3] | [1][3] |
| Contact Hypersensitivity (Oxazolone-induced) | Pig | Topical | Reduced inflammatory response.[1][3] | [1][3] |
Experimental Protocols
In Vitro Endothelial Cell Assays
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) and human dermal Lymphatic Endothelial Cells (LECs) are cultured in appropriate endothelial cell growth medium supplemented with growth factors.
2. Proliferation Assay:
-
Seed cells in 96-well plates.
-
After cell attachment, starve cells in a low-serum medium.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate cells with VEGF-A.
-
Assess cell proliferation after a set incubation period (e.g., 72 hours) using a standard method like BrdU incorporation or a cell viability assay (e.g., MTS).
3. Migration Assay (Boyden Chamber):
-
Coat the underside of a porous membrane (e.g., 8 µm pores) with an extracellular matrix protein (e.g., fibronectin).
-
Place a chemoattractant (VEGF-A) in the lower chamber.
-
Add a suspension of pre-treated cells (with this compound or vehicle) to the upper chamber.
-
Incubate for several hours to allow cell migration through the membrane.
-
Fix, stain, and count the migrated cells on the underside of the membrane.
4. Tube Formation Assay:
-
Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed pre-treated cells (with this compound or vehicle) onto the matrix.
-
Incubate for several hours to allow the formation of capillary-like structures (tubes).
-
Visualize and quantify tube formation using microscopy and image analysis software.
In Vivo Skin Inflammation Models
1. K14-VEGF Transgenic Mouse Model of Psoriasis:
-
Animals: K14-VEGF transgenic mice, which overexpress VEGF-A in the epidermis and develop a psoriasis-like phenotype.
-
Induction of Inflammation (Optional, for contact hypersensitivity):
-
Sensitization: Apply a sensitizing agent (e.g., oxazolone) to the shaved abdomen.
-
Challenge: After a set period (e.g., 5 days), apply the same agent to the ear to elicit an inflammatory response.[2]
-
-
Treatment:
-
Endpoints:
2. VEGF-A-Induced Vascular Permeability (Miles Assay):
-
Animals: Mice or pigs.
-
Procedure:
-
Topically pre-treat a defined area of skin with this compound or vehicle.[1]
-
After a set period (e.g., 2 hours), intravenously inject a dye that binds to albumin (e.g., Evans Blue).[1]
-
Immediately after dye injection, intradermally inject VEGF-A into the pre-treated skin area.[1]
-
After a defined time, sacrifice the animal and excise the skin at the injection site.
-
-
Endpoint:
-
Extract the extravasated dye from the skin tissue using a suitable solvent.
-
Quantify the amount of dye spectrophotometrically to determine the level of vascular permeability.[1]
-
3. UVB-Induced Erythema in Pigs:
-
Animals: Domestic pigs, whose skin closely resembles human skin.[1]
-
Procedure:
-
Expose a defined area of the pig's skin to a controlled dose of UVB radiation.
-
Apply a topical formulation of this compound or vehicle to the irradiated area at specified time points (e.g., immediately after, and 3 and 6 hours post-irradiation).[1]
-
-
Endpoint:
-
Measure erythema (redness) and blood flow in the treated area at various time points post-irradiation using non-invasive methods (e.g., a chromameter and laser Doppler).
-
Conclusion
This compound is a valuable tool for investigating the role of VEGF-mediated angiogenesis and lymphangiogenesis in the pathophysiology of inflammatory skin diseases. The protocols and data presented here provide a framework for utilizing this compound in preclinical research to evaluate its therapeutic potential for conditions such as psoriasis and atopic dermatitis. Both oral and topical administration have shown efficacy in relevant animal models, highlighting its potential for different treatment modalities.[1]
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic anti-VEGF treatment strongly reduces skin inflammation in a mouse model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-BAW2881 in Skin Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BAW2881 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, with a primary target of VEGFR-2.[1][2] Vascular remodeling, including angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), is a key feature of many chronic inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][3][4] Elevated levels of VEGF-A, a key driver of these processes, are found in inflamed skin, contributing to the disease pathology.[1] this compound has demonstrated significant efficacy in reducing inflammation in various preclinical models of skin inflammation by targeting this pathway.[1][3] These notes provide a comprehensive overview of the application of this compound in relevant skin inflammation models, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the signaling cascade initiated by the binding of VEGF-A to its receptor, VEGFR-2, on endothelial cells. This inhibition blocks the downstream proliferation, migration, and tube formation of blood and lymphatic endothelial cells, thereby reducing vascular remodeling and leukocyte infiltration characteristic of inflammatory skin conditions.[1][3]
Data Presentation
In Vitro Activity of this compound
| Target/Assay | Cell Type | Species | IC50 (nmol/L) | Reference |
| Kinase Activity | ||||
| VEGFR-2 (KDR) | - | Human | 37 | [1] |
| VEGFR-1 | - | Human | 820 | [2] |
| VEGFR-3 | - | Human | 420 | [2] |
| Tie2 | - | Human | 650 | [1][2] |
| RET | - | Human | 410 | [1][2] |
| Cellular Assays | ||||
| VEGF-A induced proliferation | HUVECs | Human | - | [1][3] |
| VEGF-A induced migration | HUVECs | Human | - | [1][3] |
| VEGF-A induced tube formation | HUVECs | Human | - | [1][3] |
| VEGF-A induced proliferation | LECs | Human | - | [1][3] |
| VEGF-A induced migration | LECs | Human | - | [1][3] |
| VEGF-A induced tube formation | LECs | Human | - | [1][3] |
| VEGFR-2 phosphorylation | HUVECs | Human | 2.9 | [2] |
| VEGFR-2 phosphorylation | CHO (VEGFR-2 transfected) | Hamster | 4.2 | [2] |
HUVECs: Human Umbilical Vein Endothelial Cells; LECs: Lymphatic Endothelial Cells; CHO: Chinese Hamster Ovary cells.
In Vivo Efficacy of this compound in Skin Inflammation Models
| Model | Species | Administration | Key Findings | Reference |
| Chronic Inflammation | ||||
| K14-VEGF Transgenic Mouse Model of Psoriasis | Mouse | Oral (25 mg/kg, once daily) | Reduced ear thickness, ear weight, and lymph node weight.[2] Normalized epidermal architecture.[1][5] Reduced blood and lymphatic vessels, and leukocyte infiltration.[1][3] | [1][2][5] |
| K14-VEGF Transgenic Mouse Model of Psoriasis | Mouse | Topical (0.5%, twice daily) | Reduced ear thickness, ear weight, and lymph node weight.[2] Normalized epidermal architecture.[1] Reduced blood and lymphatic vessels, and leukocyte infiltration.[1][3] | [1][2] |
| Acute Inflammation | ||||
| VEGF-A-Induced Vascular Permeability (Miles Assay) | Mouse | Topical | Significantly inhibited extravasation of Evans Blue dye.[1] | [1] |
| VEGF-A-Induced Vascular Permeability (Miles Assay) | Pig | Topical | Significantly inhibited extravasation of dye.[1] | [1] |
| UVB-Induced Erythema | Pig | Topical | Significantly reduced signs of inflammation (blood flow and redness).[1][3] | [1][3] |
| Contact Hypersensitivity (Oxazolone-induced) | Pig | Topical | Reduced inflammatory response.[1][3] | [1][3] |
Experimental Protocols
In Vitro Endothelial Cell Assays
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) and human dermal Lymphatic Endothelial Cells (LECs) are cultured in appropriate endothelial cell growth medium supplemented with growth factors.
2. Proliferation Assay:
-
Seed cells in 96-well plates.
-
After cell attachment, starve cells in a low-serum medium.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate cells with VEGF-A.
-
Assess cell proliferation after a set incubation period (e.g., 72 hours) using a standard method like BrdU incorporation or a cell viability assay (e.g., MTS).
3. Migration Assay (Boyden Chamber):
-
Coat the underside of a porous membrane (e.g., 8 µm pores) with an extracellular matrix protein (e.g., fibronectin).
-
Place a chemoattractant (VEGF-A) in the lower chamber.
-
Add a suspension of pre-treated cells (with this compound or vehicle) to the upper chamber.
-
Incubate for several hours to allow cell migration through the membrane.
-
Fix, stain, and count the migrated cells on the underside of the membrane.
4. Tube Formation Assay:
-
Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Seed pre-treated cells (with this compound or vehicle) onto the matrix.
-
Incubate for several hours to allow the formation of capillary-like structures (tubes).
-
Visualize and quantify tube formation using microscopy and image analysis software.
In Vivo Skin Inflammation Models
1. K14-VEGF Transgenic Mouse Model of Psoriasis:
-
Animals: K14-VEGF transgenic mice, which overexpress VEGF-A in the epidermis and develop a psoriasis-like phenotype.
-
Induction of Inflammation (Optional, for contact hypersensitivity):
-
Sensitization: Apply a sensitizing agent (e.g., oxazolone) to the shaved abdomen.
-
Challenge: After a set period (e.g., 5 days), apply the same agent to the ear to elicit an inflammatory response.[2]
-
-
Treatment:
-
Endpoints:
2. VEGF-A-Induced Vascular Permeability (Miles Assay):
-
Animals: Mice or pigs.
-
Procedure:
-
Topically pre-treat a defined area of skin with this compound or vehicle.[1]
-
After a set period (e.g., 2 hours), intravenously inject a dye that binds to albumin (e.g., Evans Blue).[1]
-
Immediately after dye injection, intradermally inject VEGF-A into the pre-treated skin area.[1]
-
After a defined time, sacrifice the animal and excise the skin at the injection site.
-
-
Endpoint:
-
Extract the extravasated dye from the skin tissue using a suitable solvent.
-
Quantify the amount of dye spectrophotometrically to determine the level of vascular permeability.[1]
-
3. UVB-Induced Erythema in Pigs:
-
Animals: Domestic pigs, whose skin closely resembles human skin.[1]
-
Procedure:
-
Expose a defined area of the pig's skin to a controlled dose of UVB radiation.
-
Apply a topical formulation of this compound or vehicle to the irradiated area at specified time points (e.g., immediately after, and 3 and 6 hours post-irradiation).[1]
-
-
Endpoint:
-
Measure erythema (redness) and blood flow in the treated area at various time points post-irradiation using non-invasive methods (e.g., a chromameter and laser Doppler).
-
Conclusion
This compound is a valuable tool for investigating the role of VEGF-mediated angiogenesis and lymphangiogenesis in the pathophysiology of inflammatory skin diseases. The protocols and data presented here provide a framework for utilizing this compound in preclinical research to evaluate its therapeutic potential for conditions such as psoriasis and atopic dermatitis. Both oral and topical administration have shown efficacy in relevant animal models, highlighting its potential for different treatment modalities.[1]
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic anti-VEGF treatment strongly reduces skin inflammation in a mouse model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NVP-BAW2881 solubility issues and solutions
Welcome to the technical support center for NVP-BAW2881. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2] It functions by blocking the tyrosine kinase activity of VEGFR2, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3][4][5] While highly selective for VEGFR2, it also shows activity against other kinases such as VEGFR1, VEGFR3, and Tie2 at higher concentrations.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[6][7][8][9] For in vitro experiments, DMSO is the most commonly used solvent.[1][2][6] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are recommended.[1]
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[1][2] It can be stored at 4°C for shorter periods (up to 2 years).[1]
-
In Solvent: Stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8]
Troubleshooting Guide: Solubility Issues
Issue 1: this compound is not dissolving properly in DMSO.
-
Possible Cause 1: Low-quality or old DMSO.
-
Possible Cause 2: Insufficient solvent volume or concentration is too high.
-
Solution: Refer to the solubility data tables below. Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. If you are trying to prepare a very high concentration stock solution, you may be exceeding the solubility limit.
-
-
Possible Cause 3: Inadequate mixing.
-
Solution: Ensure thorough mixing by vortexing or sonicating the solution. Gentle warming (to no more than 37°C) can also aid in dissolution, but be cautious as excessive heat can degrade the compound.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution with aqueous media.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Solution: This is a common issue for hydrophobic compounds. To minimize precipitation:
-
Keep the final concentration of DMSO in your aqueous solution as low as possible (typically ≤0.1% is recommended for cell-based assays).[1]
-
Add the DMSO stock solution to the aqueous media dropwise while vortexing to ensure rapid and even distribution.
-
Consider using a surfactant like Tween-80 or a co-solvent like PEG300 in your final formulation, especially for in vivo applications.[1]
-
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Incomplete solubilization or precipitation of the compound.
-
Solution: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, try to redissolve the compound using the methods described above. It is crucial to ensure the compound is fully dissolved to achieve accurate and reproducible results.
-
Data Presentation: Solubility and Potency
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 33[1][2], 84[6][7] | ≥ 77.76[1][2], 197.93[6][7] | Use fresh, anhydrous DMSO for best results.[2][6] |
| Ethanol | 20[6][7][10], 18[8] | ~47.12[7][10], ~42.42[8] | |
| Water | Insoluble[6][7][8][9] | - |
Table 2: Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ (nM) |
| VEGFR2 | 9[1][2] |
| VEGFR1 | 820[1] |
| VEGFR3 | 420[1] |
| Tie2 | 650[1][3] |
| c-RAF | Sub-µM |
| B-RAF | Sub-µM |
| RET | 410[1][3] |
| ABL | Sub-µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol describes a formulation to achieve a concentration of ≥ 2.5 mg/mL.[1]
-
Initial Dissolution: Dissolve this compound in DMSO to make a 10% solution.
-
Addition of Co-solvents: Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Final Solution: The final solution should be clear and suitable for oral administration.
Visualizations
Caption: this compound inhibits VEGFR2 signaling pathways.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. adooq.com [adooq.com]
- 9. apexbt.com [apexbt.com]
- 10. abmole.com [abmole.com]
NVP-BAW2881 solubility issues and solutions
Welcome to the technical support center for NVP-BAW2881. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2] It functions by blocking the tyrosine kinase activity of VEGFR2, thereby inhibiting downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[3][4][5] While highly selective for VEGFR2, it also shows activity against other kinases such as VEGFR1, VEGFR3, and Tie2 at higher concentrations.[1][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, but it is insoluble in water.[6][7][8][9] For in vitro experiments, DMSO is the most commonly used solvent.[1][2][6] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are recommended.[1]
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[1][2] It can be stored at 4°C for shorter periods (up to 2 years).[1]
-
In Solvent: Stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[8]
Troubleshooting Guide: Solubility Issues
Issue 1: this compound is not dissolving properly in DMSO.
-
Possible Cause 1: Low-quality or old DMSO.
-
Possible Cause 2: Insufficient solvent volume or concentration is too high.
-
Solution: Refer to the solubility data tables below. Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. If you are trying to prepare a very high concentration stock solution, you may be exceeding the solubility limit.
-
-
Possible Cause 3: Inadequate mixing.
-
Solution: Ensure thorough mixing by vortexing or sonicating the solution. Gentle warming (to no more than 37°C) can also aid in dissolution, but be cautious as excessive heat can degrade the compound.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution with aqueous media.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Solution: This is a common issue for hydrophobic compounds. To minimize precipitation:
-
Keep the final concentration of DMSO in your aqueous solution as low as possible (typically ≤0.1% is recommended for cell-based assays).[1]
-
Add the DMSO stock solution to the aqueous media dropwise while vortexing to ensure rapid and even distribution.
-
Consider using a surfactant like Tween-80 or a co-solvent like PEG300 in your final formulation, especially for in vivo applications.[1]
-
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Incomplete solubilization or precipitation of the compound.
-
Solution: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If precipitation is observed, try to redissolve the compound using the methods described above. It is crucial to ensure the compound is fully dissolved to achieve accurate and reproducible results.
-
Data Presentation: Solubility and Potency
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 33[1][2], 84[6][7] | ≥ 77.76[1][2], 197.93[6][7] | Use fresh, anhydrous DMSO for best results.[2][6] |
| Ethanol | 20[6][7][10], 18[8] | ~47.12[7][10], ~42.42[8] | |
| Water | Insoluble[6][7][8][9] | - |
Table 2: Inhibitory Activity (IC₅₀) of this compound
| Target | IC₅₀ (nM) |
| VEGFR2 | 9[1][2] |
| VEGFR1 | 820[1] |
| VEGFR3 | 420[1] |
| Tie2 | 650[1][3] |
| c-RAF | Sub-µM |
| B-RAF | Sub-µM |
| RET | 410[1][3] |
| ABL | Sub-µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol describes a formulation to achieve a concentration of ≥ 2.5 mg/mL.[1]
-
Initial Dissolution: Dissolve this compound in DMSO to make a 10% solution.
-
Addition of Co-solvents: Sequentially add the following solvents, ensuring the solution is clear after each addition:
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Final Solution: The final solution should be clear and suitable for oral administration.
Visualizations
Caption: this compound inhibits VEGFR2 signaling pathways.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. adooq.com [adooq.com]
- 9. apexbt.com [apexbt.com]
- 10. abmole.com [abmole.com]
potential NVP-BAW2881 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NVP-BAW2881.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It primarily targets VEGFR-1, VEGFR-2 (also known as KDR), and VEGFR-3, thereby inhibiting downstream signaling pathways involved in angiogenesis and lymphangiogenesis.[1] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation.[1]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for the VEGFR family, it has been shown to have activity against other kinases at higher concentrations. Known off-targets include Tie2, RET, c-RAF, B-RAF, and ABL.[2] The IC50 values for these off-targets are generally in the sub-micromolar to micromolar range, whereas its IC50 for VEGFRs is in the low nanomolar range.[2] For a wide panel of other kinases, the IC50 values are reported to be greater than 10 µmol/L.[2]
Q3: I am observing unexpected toxicity or a phenotype inconsistent with VEGFR inhibition in my cell-based assays. Could this be due to off-target effects?
A3: Yes, unexpected cellular phenotypes can be indicative of off-target activity, especially when using higher concentrations of the inhibitor. Inhibition of off-targets such as Tie2 or RET could lead to unforeseen biological consequences in certain cell types. It is recommended to perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent and correlates with the IC50 values of known off-targets.
Q4: My in vivo study shows adverse effects not typically associated with VEGFR inhibition. What could be the cause?
A4: While specific safety pharmacology data for this compound is not publicly available, inhibitors of the VEGF signaling pathway are known to have potential cardiovascular effects, such as hypertension.[3][4] This is often due to the role of VEGF in maintaining normal endothelial function and vascular tone.[3] If you observe unexpected systemic effects in your animal models, it is crucial to monitor cardiovascular parameters and consider the possibility of off-target effects or on-target toxicities in non-tumoral tissues.
Troubleshooting Guides
In Vitro Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Death/Reduced Viability at Low Concentrations | Off-target toxicity through inhibition of essential kinases. | 1. Confirm On-Target Potency: Determine the IC50 for VEGFR2 phosphorylation in your cell line and compare it to the IC50 for cell viability. A large discrepancy suggests off-target toxicity. 2. Use a More Selective Inhibitor: Compare the phenotype with a structurally different and more selective VEGFR inhibitor. 3. Lower the Concentration: Use the lowest effective concentration that inhibits VEGFR signaling to minimize off-target effects. |
| Paradoxical Activation of a Signaling Pathway | Feedback loops or off-target effects on upstream regulators. | 1. Time-Course Analysis: Analyze the phosphorylation status of key pathway components at different time points after treatment. 2. Inhibit Upstream Components: Use other inhibitors to dissect the pathway and identify the point of paradoxical activation. |
| Inconsistent Results Between Different Endothelial Cell Types | Differential expression of on-target and off-target kinases. | 1. Characterize Your Cell Line: Perform qPCR or Western blotting to confirm the expression levels of VEGFRs and known off-targets (e.g., Tie2, RET) in your specific endothelial cell lines. 2. Normalize to On-Target Inhibition: Ensure that the degree of VEGFR phosphorylation inhibition is comparable across different cell lines when interpreting phenotypic differences. |
In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hypertension or other Cardiovascular Effects | On-target effect of VEGFR inhibition in healthy vasculature. | 1. Monitor Blood Pressure: Regularly monitor the blood pressure of treated animals. 2. Dose Adjustment: If hypertension is observed, consider reducing the dose of this compound. 3. Consult Literature: Review literature on the management of hypertension induced by VEGFR inhibitors.[3][4] |
| Skin Rashes or Hand-Foot Syndrome | On-target or off-target effects on skin keratinocytes and vasculature. | 1. Dermatological Evaluation: Visually inspect the skin of treated animals regularly. 2. Topical Treatments: Consider supportive care with topical emollients if skin irritation occurs. |
| Lack of Efficacy in a Tumor Model | Acquired resistance or presence of alternative pro-angiogenic pathways. | 1. Analyze Tumor Tissue: Assess the phosphorylation status of VEGFR2 in the tumor to confirm target engagement. 2. Investigate Escape Pathways: Explore the upregulation of other pro-angiogenic factors (e.g., FGF, PDGF) in the tumor microenvironment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Assay Type |
| On-Target | ||
| VEGFR-1 | 820 | Biochemical |
| VEGFR-2 (KDR) | 9 | Biochemical |
| VEGFR-2 (KDR) | 37 | Biochemical |
| VEGFR-3 (Flt-4) | 420 | Biochemical |
| VEGFR-2 (Cellular) | 2.9 - 4.2 | Cellular Autophosphorylation |
| Off-Target | ||
| Tie2 | 650 | Biochemical |
| RET | 410 | Biochemical |
| c-RAF | sub-µM | Biochemical |
| B-RAF | sub-µM | Biochemical |
| ABL | sub-µM | Biochemical |
Data compiled from multiple sources.[2][5]
Experimental Protocols
Cellular VEGFR2 Autophosphorylation Assay
This protocol is designed to assess the inhibitory activity of this compound on VEGF-A-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO
-
PBS (ice-cold)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed HUVECs in 6-well plates and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a medium containing 0.5% FBS.
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with different concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes at 37°C.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with anti-phospho-VEGFR2 antibody.
-
Strip the membrane and re-probe with anti-total-VEGFR2 and anti-GAPDH antibodies for loading control.
-
Quantify the band intensities to determine the IC50 of this compound.
In Vivo Psoriasis-like Skin Inflammation Model
This protocol describes the use of K14/VEGF-A transgenic mice to evaluate the anti-inflammatory effects of this compound.
Animals:
-
K14/VEGF-A transgenic mice (8-week-old females)
Materials:
-
This compound
-
Vehicle for oral and topical administration
-
Oxazolone
Procedure:
-
Induce a contact hypersensitivity response in the ear skin of the mice.
-
On day 0, sensitize the mice by topical application of oxazolone.
-
On day 5, challenge the right ear with topical application of oxazolone.
-
Starting on day 7, administer this compound either orally (e.g., 25 mg/kg, once daily) or topically (e.g., 0.5%, twice daily) for 14 days. A control group should receive the vehicle alone.
-
Measure the ear thickness every other day using calipers.
-
On day 21, sacrifice the mice and determine the weight of the ears and the draining retro-auricular lymph nodes.
-
Perform histological analysis of the ear tissue to assess leukocyte infiltration, blood and lymphatic vessel density, and epidermal architecture.[5]
Mandatory Visualization
Caption: this compound inhibits VEGFR2 signaling.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Mitigating Strategies for Endothelial Cell Dysfunction and Hypertension in Response to VEGF Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
potential NVP-BAW2881 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NVP-BAW2881.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. It primarily targets VEGFR-1, VEGFR-2 (also known as KDR), and VEGFR-3, thereby inhibiting downstream signaling pathways involved in angiogenesis and lymphangiogenesis.[1] This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation.[1]
Q2: What are the known off-targets of this compound?
A2: While this compound is highly selective for the VEGFR family, it has been shown to have activity against other kinases at higher concentrations. Known off-targets include Tie2, RET, c-RAF, B-RAF, and ABL.[2] The IC50 values for these off-targets are generally in the sub-micromolar to micromolar range, whereas its IC50 for VEGFRs is in the low nanomolar range.[2] For a wide panel of other kinases, the IC50 values are reported to be greater than 10 µmol/L.[2]
Q3: I am observing unexpected toxicity or a phenotype inconsistent with VEGFR inhibition in my cell-based assays. Could this be due to off-target effects?
A3: Yes, unexpected cellular phenotypes can be indicative of off-target activity, especially when using higher concentrations of the inhibitor. Inhibition of off-targets such as Tie2 or RET could lead to unforeseen biological consequences in certain cell types. It is recommended to perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent and correlates with the IC50 values of known off-targets.
Q4: My in vivo study shows adverse effects not typically associated with VEGFR inhibition. What could be the cause?
A4: While specific safety pharmacology data for this compound is not publicly available, inhibitors of the VEGF signaling pathway are known to have potential cardiovascular effects, such as hypertension.[3][4] This is often due to the role of VEGF in maintaining normal endothelial function and vascular tone.[3] If you observe unexpected systemic effects in your animal models, it is crucial to monitor cardiovascular parameters and consider the possibility of off-target effects or on-target toxicities in non-tumoral tissues.
Troubleshooting Guides
In Vitro Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Death/Reduced Viability at Low Concentrations | Off-target toxicity through inhibition of essential kinases. | 1. Confirm On-Target Potency: Determine the IC50 for VEGFR2 phosphorylation in your cell line and compare it to the IC50 for cell viability. A large discrepancy suggests off-target toxicity. 2. Use a More Selective Inhibitor: Compare the phenotype with a structurally different and more selective VEGFR inhibitor. 3. Lower the Concentration: Use the lowest effective concentration that inhibits VEGFR signaling to minimize off-target effects. |
| Paradoxical Activation of a Signaling Pathway | Feedback loops or off-target effects on upstream regulators. | 1. Time-Course Analysis: Analyze the phosphorylation status of key pathway components at different time points after treatment. 2. Inhibit Upstream Components: Use other inhibitors to dissect the pathway and identify the point of paradoxical activation. |
| Inconsistent Results Between Different Endothelial Cell Types | Differential expression of on-target and off-target kinases. | 1. Characterize Your Cell Line: Perform qPCR or Western blotting to confirm the expression levels of VEGFRs and known off-targets (e.g., Tie2, RET) in your specific endothelial cell lines. 2. Normalize to On-Target Inhibition: Ensure that the degree of VEGFR phosphorylation inhibition is comparable across different cell lines when interpreting phenotypic differences. |
In Vivo Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hypertension or other Cardiovascular Effects | On-target effect of VEGFR inhibition in healthy vasculature. | 1. Monitor Blood Pressure: Regularly monitor the blood pressure of treated animals. 2. Dose Adjustment: If hypertension is observed, consider reducing the dose of this compound. 3. Consult Literature: Review literature on the management of hypertension induced by VEGFR inhibitors.[3][4] |
| Skin Rashes or Hand-Foot Syndrome | On-target or off-target effects on skin keratinocytes and vasculature. | 1. Dermatological Evaluation: Visually inspect the skin of treated animals regularly. 2. Topical Treatments: Consider supportive care with topical emollients if skin irritation occurs. |
| Lack of Efficacy in a Tumor Model | Acquired resistance or presence of alternative pro-angiogenic pathways. | 1. Analyze Tumor Tissue: Assess the phosphorylation status of VEGFR2 in the tumor to confirm target engagement. 2. Investigate Escape Pathways: Explore the upregulation of other pro-angiogenic factors (e.g., FGF, PDGF) in the tumor microenvironment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nmol/L) | Assay Type |
| On-Target | ||
| VEGFR-1 | 820 | Biochemical |
| VEGFR-2 (KDR) | 9 | Biochemical |
| VEGFR-2 (KDR) | 37 | Biochemical |
| VEGFR-3 (Flt-4) | 420 | Biochemical |
| VEGFR-2 (Cellular) | 2.9 - 4.2 | Cellular Autophosphorylation |
| Off-Target | ||
| Tie2 | 650 | Biochemical |
| RET | 410 | Biochemical |
| c-RAF | sub-µM | Biochemical |
| B-RAF | sub-µM | Biochemical |
| ABL | sub-µM | Biochemical |
Data compiled from multiple sources.[2][5]
Experimental Protocols
Cellular VEGFR2 Autophosphorylation Assay
This protocol is designed to assess the inhibitory activity of this compound on VEGF-A-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A
-
This compound
-
DMSO
-
PBS (ice-cold)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed HUVECs in 6-well plates and culture until they reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a medium containing 0.5% FBS.
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with different concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes at 37°C.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with anti-phospho-VEGFR2 antibody.
-
Strip the membrane and re-probe with anti-total-VEGFR2 and anti-GAPDH antibodies for loading control.
-
Quantify the band intensities to determine the IC50 of this compound.
In Vivo Psoriasis-like Skin Inflammation Model
This protocol describes the use of K14/VEGF-A transgenic mice to evaluate the anti-inflammatory effects of this compound.
Animals:
-
K14/VEGF-A transgenic mice (8-week-old females)
Materials:
-
This compound
-
Vehicle for oral and topical administration
-
Oxazolone
Procedure:
-
Induce a contact hypersensitivity response in the ear skin of the mice.
-
On day 0, sensitize the mice by topical application of oxazolone.
-
On day 5, challenge the right ear with topical application of oxazolone.
-
Starting on day 7, administer this compound either orally (e.g., 25 mg/kg, once daily) or topically (e.g., 0.5%, twice daily) for 14 days. A control group should receive the vehicle alone.
-
Measure the ear thickness every other day using calipers.
-
On day 21, sacrifice the mice and determine the weight of the ears and the draining retro-auricular lymph nodes.
-
Perform histological analysis of the ear tissue to assess leukocyte infiltration, blood and lymphatic vessel density, and epidermal architecture.[5]
Mandatory Visualization
Caption: this compound inhibits VEGFR2 signaling.
Caption: Experimental workflow for this compound evaluation.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying Mitigating Strategies for Endothelial Cell Dysfunction and Hypertension in Response to VEGF Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing NVP-BAW2881 Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the working concentration of NVP-BAW2881 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] It primarily targets VEGFR-2, but also shows activity against VEGFR-1 and VEGFR-3, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, migration, and survival.[2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: Based on published data, effective concentrations of this compound can range from the low nanomolar to the micromolar scale, depending on the cell type and assay. For initial experiments, a concentration range of 1 nM to 1 µM is recommended. For instance, inhibition of VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) has been observed at concentrations as low as 1 nmol/L.[2] For tube formation assays, concentrations of 10 nmol/L and 1 µmol/L have been shown to be effective.[2]
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Dilution Method: When diluting the DMSO stock, add it to a small volume of pre-warmed (37°C) medium first, mix thoroughly, and then add this to the final volume. Avoid adding the concentrated stock directly to a large volume of cold medium.[3]
-
Sonication: Briefly sonicating the stock solution before dilution can sometimes aid in dissolution.[4]
-
Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration before starting your experiments.
Q5: How can I assess for potential off-target effects of this compound?
A5: While this compound is a selective VEGFR inhibitor, off-target effects are a possibility, especially at higher concentrations.[5][6][7] To investigate this:
-
Dose-Response Curve: A clear dose-dependent effect that correlates with the known IC50 for VEGFR inhibition suggests on-target activity. Off-target effects may appear as a separate curve at higher concentrations.
-
Secondary Inhibitor: Use a structurally different VEGFR inhibitor to see if it phenocopies the effects of this compound.
-
Rescue Experiment: If possible, transfect cells with a mutant version of VEGFR that is resistant to this compound. If the inhibitor's effect is reversed, it strongly suggests an on-target mechanism.
-
Kinome Profiling: For a comprehensive analysis, consider a kinome-wide profiling assay to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-2) | 37 nM (human) | Biochemical Assay | [2] |
| IC50 (VEGFR-1) | Not specified | Biochemical Assay | [2] |
| IC50 (VEGFR-3) | Not specified | Biochemical Assay | [2] |
| IC50 (Tie2) | 650 nM | Biochemical Assay | [2] |
| IC50 (RET) | 410 nM | Biochemical Assay | [2] |
| Effective Concentration (Inhibition of HUVEC Proliferation) | 1 nM | HUVECs | [2] |
| Effective Concentration (Inhibition of Tube Formation) | 10 nM - 1 µM | HUVECs and LECs | [2] |
| Effective Concentration (Inhibition of HUVEC & LEC Migration) | 10 nM - 1 µM | HUVECs and LECs | [2] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of VEGF and its inhibition by this compound.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NVP-BAW2881 Working Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the working concentration of NVP-BAW2881 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1] It primarily targets VEGFR-2, but also shows activity against VEGFR-1 and VEGFR-3, thereby inhibiting downstream signaling pathways involved in angiogenesis, cell proliferation, migration, and survival.[2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: Based on published data, effective concentrations of this compound can range from the low nanomolar to the micromolar scale, depending on the cell type and assay. For initial experiments, a concentration range of 1 nM to 1 µM is recommended. For instance, inhibition of VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) has been observed at concentrations as low as 1 nmol/L.[2] For tube formation assays, concentrations of 10 nmol/L and 1 µmol/L have been shown to be effective.[2]
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?
A4: Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Dilution Method: When diluting the DMSO stock, add it to a small volume of pre-warmed (37°C) medium first, mix thoroughly, and then add this to the final volume. Avoid adding the concentrated stock directly to a large volume of cold medium.[3]
-
Sonication: Briefly sonicating the stock solution before dilution can sometimes aid in dissolution.[4]
-
Solubility Test: Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration before starting your experiments.
Q5: How can I assess for potential off-target effects of this compound?
A5: While this compound is a selective VEGFR inhibitor, off-target effects are a possibility, especially at higher concentrations.[5][6][7] To investigate this:
-
Dose-Response Curve: A clear dose-dependent effect that correlates with the known IC50 for VEGFR inhibition suggests on-target activity. Off-target effects may appear as a separate curve at higher concentrations.
-
Secondary Inhibitor: Use a structurally different VEGFR inhibitor to see if it phenocopies the effects of this compound.
-
Rescue Experiment: If possible, transfect cells with a mutant version of VEGFR that is resistant to this compound. If the inhibitor's effect is reversed, it strongly suggests an on-target mechanism.
-
Kinome Profiling: For a comprehensive analysis, consider a kinome-wide profiling assay to identify other kinases that may be inhibited by this compound at the concentrations used in your experiments.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (VEGFR-2) | 37 nM (human) | Biochemical Assay | [2] |
| IC50 (VEGFR-1) | Not specified | Biochemical Assay | [2] |
| IC50 (VEGFR-3) | Not specified | Biochemical Assay | [2] |
| IC50 (Tie2) | 650 nM | Biochemical Assay | [2] |
| IC50 (RET) | 410 nM | Biochemical Assay | [2] |
| Effective Concentration (Inhibition of HUVEC Proliferation) | 1 nM | HUVECs | [2] |
| Effective Concentration (Inhibition of Tube Formation) | 10 nM - 1 µM | HUVECs and LECs | [2] |
| Effective Concentration (Inhibition of HUVEC & LEC Migration) | 10 nM - 1 µM | HUVECs and LECs | [2] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of VEGF and its inhibition by this compound.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BAW2881 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of NVP-BAW2881 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis.[1][2] It also shows inhibitory activity against other kinases such as VEGFR1, VEGFR3, and Tie2 at higher concentrations.[1] The primary mechanism of action is the inhibition of VEGF-induced autophosphorylation of VEGFR2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[1][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][5] It is highly soluble in DMSO, with concentrations of ≥ 33 mg/mL (77.76 mM) being achievable.[1][2] For cellular assays, the final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q3: What is the recommended storage condition for this compound?
This compound powder is stable for up to 3 years when stored at -20°C. In solvent, it is recommended to store stock solutions at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][2]
Q4: At what concentration range is this compound typically effective in cell-based assays?
This compound has been shown to be effective in the low nanomolar to micromolar range in various cell-based assays. For example, it inhibits VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations as low as 1 nM.[3] The optimal concentration will depend on the specific cell type and experimental conditions.
Troubleshooting Guide: this compound Stability in Cell Culture Media
A common challenge encountered when working with small molecule inhibitors is their stability in the complex aqueous environment of cell culture media. Instability can lead to a loss of potency and variability in experimental results.
Issue: Reduced or inconsistent inhibitory activity of this compound in my cell culture experiments.
This issue could be related to the degradation of this compound in your cell culture medium over the course of the experiment. The following steps can help you troubleshoot and determine the stability of the compound under your specific experimental conditions.
Step 1: Assess the Potential for Degradation
Cell culture media are complex mixtures containing components that can potentially degrade small molecules. Factors to consider include:
-
pH of the media: The stability of a compound can be pH-dependent.
-
Media components: Certain components in the media, such as serum proteins or reducing agents, can interact with and degrade the compound.[6]
-
Incubation time and temperature: Longer incubation times and higher temperatures can accelerate degradation.
-
Exposure to light: Some compounds are light-sensitive and can degrade upon exposure to light.
Step 2: Experimental Workflow to Determine Stability
To empirically determine the stability of this compound in your specific cell culture medium, you can perform a time-course experiment and analyze the concentration of the active compound over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for assessing this compound stability in cell culture media.
Experimental Protocol: Stability Assessment of this compound
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike this compound into your complete cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
Immediately process the T=0 sample. This will serve as your baseline concentration.
-
Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each subsequent time point, remove the corresponding tube and process the sample for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Data Interpretation and Mitigation Strategies
| Stability Profile | Interpretation | Recommended Actions |
| >90% of compound remaining at 72h | Compound is stable under your experimental conditions. | No change in protocol needed. |
| 50-90% of compound remaining at 72h | Moderate degradation is occurring. | Consider refreshing the media with freshly diluted this compound every 24-48 hours for long-term experiments. |
| <50% of compound remaining at 24h | Significant degradation is occurring. | For short-term experiments (<8 hours), proceed with caution. For long-term experiments, refreshing the media every 12-24 hours is recommended. Consider using a higher initial concentration if the degradation rate is well-characterized. |
Signaling Pathway
This compound primarily targets the VEGFR2 signaling pathway, which is crucial for angiogenesis.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
NVP-BAW2881 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of NVP-BAW2881 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis.[1][2] It also shows inhibitory activity against other kinases such as VEGFR1, VEGFR3, and Tie2 at higher concentrations.[1] The primary mechanism of action is the inhibition of VEGF-induced autophosphorylation of VEGFR2, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[1][3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][5] It is highly soluble in DMSO, with concentrations of ≥ 33 mg/mL (77.76 mM) being achievable.[1][2] For cellular assays, the final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q3: What is the recommended storage condition for this compound?
This compound powder is stable for up to 3 years when stored at -20°C. In solvent, it is recommended to store stock solutions at -80°C for up to 2 years, or at -20°C for up to 1 year.[1][2]
Q4: At what concentration range is this compound typically effective in cell-based assays?
This compound has been shown to be effective in the low nanomolar to micromolar range in various cell-based assays. For example, it inhibits VEGF-A-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations as low as 1 nM.[3] The optimal concentration will depend on the specific cell type and experimental conditions.
Troubleshooting Guide: this compound Stability in Cell Culture Media
A common challenge encountered when working with small molecule inhibitors is their stability in the complex aqueous environment of cell culture media. Instability can lead to a loss of potency and variability in experimental results.
Issue: Reduced or inconsistent inhibitory activity of this compound in my cell culture experiments.
This issue could be related to the degradation of this compound in your cell culture medium over the course of the experiment. The following steps can help you troubleshoot and determine the stability of the compound under your specific experimental conditions.
Step 1: Assess the Potential for Degradation
Cell culture media are complex mixtures containing components that can potentially degrade small molecules. Factors to consider include:
-
pH of the media: The stability of a compound can be pH-dependent.
-
Media components: Certain components in the media, such as serum proteins or reducing agents, can interact with and degrade the compound.[6]
-
Incubation time and temperature: Longer incubation times and higher temperatures can accelerate degradation.
-
Exposure to light: Some compounds are light-sensitive and can degrade upon exposure to light.
Step 2: Experimental Workflow to Determine Stability
To empirically determine the stability of this compound in your specific cell culture medium, you can perform a time-course experiment and analyze the concentration of the active compound over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for assessing this compound stability in cell culture media.
Experimental Protocol: Stability Assessment of this compound
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Methodology:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Spike this compound into your complete cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
Immediately process the T=0 sample. This will serve as your baseline concentration.
-
Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each subsequent time point, remove the corresponding tube and process the sample for analysis.
-
Analyze the samples by HPLC or LC-MS to determine the concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Data Interpretation and Mitigation Strategies
| Stability Profile | Interpretation | Recommended Actions |
| >90% of compound remaining at 72h | Compound is stable under your experimental conditions. | No change in protocol needed. |
| 50-90% of compound remaining at 72h | Moderate degradation is occurring. | Consider refreshing the media with freshly diluted this compound every 24-48 hours for long-term experiments. |
| <50% of compound remaining at 24h | Significant degradation is occurring. | For short-term experiments (<8 hours), proceed with caution. For long-term experiments, refreshing the media every 12-24 hours is recommended. Consider using a higher initial concentration if the degradation rate is well-characterized. |
Signaling Pathway
This compound primarily targets the VEGFR2 signaling pathway, which is crucial for angiogenesis.
Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: NVP-BAW2881 and Endothelial Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of NVP-BAW2881 on endothelial cells, with a specific focus on assessing cytotoxicity.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental evaluation of this compound's impact on endothelial cell viability.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assay results (e.g., MTT, WST-1). | Inconsistent cell seeding density, uneven compound distribution, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. When treating, mix gently by trituration. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| No significant decrease in cell viability, even at high concentrations of this compound. | This compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic at the tested concentrations. The assay endpoint may be too early to detect cytotoxicity. The chosen assay may not be sensitive enough. | Confirm inhibition of proliferation using a cell counting method or a proliferation-specific assay (e.g., EdU incorporation). Extend the incubation time with this compound (e.g., 48-72 hours). Use a more direct measure of cell death, such as a Lactate Dehydrogenase (LDH) release assay for necrosis or an Annexin V/Propidium Iodide assay for apoptosis. |
| Discrepancy between different cytotoxicity assays. | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The timing of measurement is critical as different cell death pathways have distinct kinetics. | Use a multi-parametric approach. For example, combine a metabolic assay (MTT, WST-1) with an assay that measures membrane integrity (LDH, Trypan Blue) and an apoptosis assay (Caspase-3/7 activity, Annexin V). Perform a time-course experiment to capture the dynamics of the cellular response. |
| Unexpected increase in cell viability at low this compound concentrations. | This could be a result of hormesis, or it may be an artifact of the assay. For example, some compounds can interfere with the tetrazolium salts used in MTT/WST-1 assays. | Verify the finding with an alternative viability assay that has a different detection principle (e.g., a Calcein AM assay). Examine the cells microscopically for any morphological changes. |
| Difficulty in interpreting apoptosis assay results. | The timing of the assay may miss the peak of apoptosis. The concentration of this compound may be too high, leading to rapid necrosis instead of apoptosis. | Conduct a time-course and dose-response experiment to identify the optimal conditions for detecting apoptosis. Analyze both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on endothelial cells?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It targets VEGFR-1, VEGFR-2, and VEGFR-3, thereby blocking the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.[1]
Q2: Does this compound induce direct cytotoxicity in endothelial cells?
A2: The primary reported effect of this compound on endothelial cells is the inhibition of proliferation and angiogenesis-related functions like tube formation.[1][2][3] While inhibition of survival signaling through VEGFR blockade can lead to apoptosis, direct, acute cytotoxicity is not the commonly reported primary effect. Researchers should experimentally determine the cytotoxic potential at their concentrations of interest. Other VEGFR inhibitors have been shown to induce endothelial cell apoptosis.
Q3: What concentrations of this compound are typically used in in vitro endothelial cell experiments?
A3: In vitro studies have used this compound at concentrations ranging from the low nanomolar (1 nM) to the micromolar (1 µM) range to inhibit VEGF-A-induced proliferation and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) and Lymphatic Endothelial Cells (LECs).[1]
Q4: Which assays are recommended to specifically measure this compound-induced cytotoxicity?
A4: To specifically assess cytotoxicity, it is recommended to use a combination of assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3/7) to specifically detect apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A5: A cytostatic effect (inhibition of proliferation) can be determined by cell counting over time (e.g., using a hemocytometer or an automated cell counter) or by assays that measure DNA synthesis (e.g., EdU or BrdU incorporation). A cytotoxic effect (cell death) should be confirmed using one of the specific cytotoxicity assays mentioned in Q4. If the total cell number remains static in the presence of this compound compared to a growing untreated control, but there is no significant increase in markers of cell death, the effect is likely cytostatic.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against various VEGFR tyrosine kinases.
| Target Kinase | Cell Line/System | IC₅₀ (nM) |
| Human VEGFR-2 (KDR) | Biochemical Assay | 37 |
| VEGFR-2 Autophosphorylation | HUVECs | 2.9 |
| VEGFR-2 Autophosphorylation | VEGFR-2 transfected CHO cells | 4.2 |
| VEGFR-1 | Biochemical Assay | 820 |
| VEGFR-3 | Biochemical Assay | 420 |
| Tie2 | Biochemical Assay | 650 |
| RET | Biochemical Assay | 410 |
Data compiled from publicly available research.[1]
Experimental Protocols
Protocol: LDH Cytotoxicity Assay
This protocol provides a general guideline for assessing cytotoxicity by measuring LDH release from endothelial cells treated with this compound.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect a supernatant aliquot from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which generally normalizes the sample absorbance to the vehicle control and the maximum LDH release control.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the steps for detecting apoptosis in endothelial cells treated with this compound using flow cytometry.
-
Cell Seeding and Treatment: Seed endothelial cells in a 6-well plate and treat with this compound and controls as described for the LDH assay.
-
Cell Harvesting: After the incubation period, collect the culture medium (which contains detached cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
Cell Pelleting and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
References
- 1. Cytotoxicity of VEGF121/rGel on vascular endothelial cells resulting in inhibition of angiogenesis is mediated via VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of VEGF(121)/rGel on vascular endothelial cells resulting in inhibition of angiogenesis is mediated via VEGFR-2 [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NVP-BAW2881 and Endothelial Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of NVP-BAW2881 on endothelial cells, with a specific focus on assessing cytotoxicity.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental evaluation of this compound's impact on endothelial cell viability.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assay results (e.g., MTT, WST-1). | Inconsistent cell seeding density, uneven compound distribution, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. When treating, mix gently by trituration. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| No significant decrease in cell viability, even at high concentrations of this compound. | This compound may be primarily cytostatic (inhibiting proliferation) rather than cytotoxic at the tested concentrations. The assay endpoint may be too early to detect cytotoxicity. The chosen assay may not be sensitive enough. | Confirm inhibition of proliferation using a cell counting method or a proliferation-specific assay (e.g., EdU incorporation). Extend the incubation time with this compound (e.g., 48-72 hours). Use a more direct measure of cell death, such as a Lactate Dehydrogenase (LDH) release assay for necrosis or an Annexin V/Propidium Iodide assay for apoptosis. |
| Discrepancy between different cytotoxicity assays. | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The timing of measurement is critical as different cell death pathways have distinct kinetics. | Use a multi-parametric approach. For example, combine a metabolic assay (MTT, WST-1) with an assay that measures membrane integrity (LDH, Trypan Blue) and an apoptosis assay (Caspase-3/7 activity, Annexin V). Perform a time-course experiment to capture the dynamics of the cellular response. |
| Unexpected increase in cell viability at low this compound concentrations. | This could be a result of hormesis, or it may be an artifact of the assay. For example, some compounds can interfere with the tetrazolium salts used in MTT/WST-1 assays. | Verify the finding with an alternative viability assay that has a different detection principle (e.g., a Calcein AM assay). Examine the cells microscopically for any morphological changes. |
| Difficulty in interpreting apoptosis assay results. | The timing of the assay may miss the peak of apoptosis. The concentration of this compound may be too high, leading to rapid necrosis instead of apoptosis. | Conduct a time-course and dose-response experiment to identify the optimal conditions for detecting apoptosis. Analyze both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on endothelial cells?
A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[1][2][3] It targets VEGFR-1, VEGFR-2, and VEGFR-3, thereby blocking the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.[1]
Q2: Does this compound induce direct cytotoxicity in endothelial cells?
A2: The primary reported effect of this compound on endothelial cells is the inhibition of proliferation and angiogenesis-related functions like tube formation.[1][2][3] While inhibition of survival signaling through VEGFR blockade can lead to apoptosis, direct, acute cytotoxicity is not the commonly reported primary effect. Researchers should experimentally determine the cytotoxic potential at their concentrations of interest. Other VEGFR inhibitors have been shown to induce endothelial cell apoptosis.
Q3: What concentrations of this compound are typically used in in vitro endothelial cell experiments?
A3: In vitro studies have used this compound at concentrations ranging from the low nanomolar (1 nM) to the micromolar (1 µM) range to inhibit VEGF-A-induced proliferation and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) and Lymphatic Endothelial Cells (LECs).[1]
Q4: Which assays are recommended to specifically measure this compound-induced cytotoxicity?
A4: To specifically assess cytotoxicity, it is recommended to use a combination of assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with damaged plasma membranes, indicating necrosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., Caspase-3/7) to specifically detect apoptosis.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
A5: A cytostatic effect (inhibition of proliferation) can be determined by cell counting over time (e.g., using a hemocytometer or an automated cell counter) or by assays that measure DNA synthesis (e.g., EdU or BrdU incorporation). A cytotoxic effect (cell death) should be confirmed using one of the specific cytotoxicity assays mentioned in Q4. If the total cell number remains static in the presence of this compound compared to a growing untreated control, but there is no significant increase in markers of cell death, the effect is likely cytostatic.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against various VEGFR tyrosine kinases.
| Target Kinase | Cell Line/System | IC₅₀ (nM) |
| Human VEGFR-2 (KDR) | Biochemical Assay | 37 |
| VEGFR-2 Autophosphorylation | HUVECs | 2.9 |
| VEGFR-2 Autophosphorylation | VEGFR-2 transfected CHO cells | 4.2 |
| VEGFR-1 | Biochemical Assay | 820 |
| VEGFR-3 | Biochemical Assay | 420 |
| Tie2 | Biochemical Assay | 650 |
| RET | Biochemical Assay | 410 |
Data compiled from publicly available research.[1]
Experimental Protocols
Protocol: LDH Cytotoxicity Assay
This protocol provides a general guideline for assessing cytotoxicity by measuring LDH release from endothelial cells treated with this compound.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include wells with vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect a supernatant aliquot from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which generally normalizes the sample absorbance to the vehicle control and the maximum LDH release control.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol outlines the steps for detecting apoptosis in endothelial cells treated with this compound using flow cytometry.
-
Cell Seeding and Treatment: Seed endothelial cells in a 6-well plate and treat with this compound and controls as described for the LDH assay.
-
Cell Harvesting: After the incubation period, collect the culture medium (which contains detached cells). Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the collected medium.
-
Cell Pelleting and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Visualizations
References
- 1. Cytotoxicity of VEGF121/rGel on vascular endothelial cells resulting in inhibition of angiogenesis is mediated via VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of VEGF(121)/rGel on vascular endothelial cells resulting in inhibition of angiogenesis is mediated via VEGFR-2 [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with NVP-BAW2881
Welcome to the technical support center for NVP-BAW2881. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered when working with this potent VEGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs). It exhibits strong inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3, thereby blocking downstream signaling pathways involved in angiogenesis and lymphangiogenesis.[1] By inhibiting these receptors, this compound can suppress endothelial cell proliferation, migration, and tube formation.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for VEGFRs, it has been shown to have some activity against other kinases at higher concentrations. These include Tie2, RET, c-RAF, B-RAF, and ABL.[2] It is crucial to consider these off-target activities when designing experiments and interpreting results, as they may contribute to unexpected cellular phenotypes.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for short periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Unexpected Results
Issue 1: Weaker than expected inhibition of cell proliferation or angiogenesis.
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting:
-
Verify the final concentration of this compound in your assay.
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Ensure proper dissolution of the compound in the solvent.
-
Possible Cause 2: Cell type is not sensitive to VEGFR inhibition.
-
Troubleshooting:
-
Confirm that your cell line expresses VEGFRs at a functional level. This can be assessed by Western blot or flow cytometry.
-
Consider that the proliferation of your cell line may be driven by signaling pathways independent of VEGFR.
-
Possible Cause 3: Acquired resistance to this compound.
-
Troubleshooting:
-
If working with a cell line that has been continuously exposed to the inhibitor, consider the possibility of acquired resistance.
-
Analyze the expression levels of VEGFRs in the resistant cells compared to the parental line. Downregulation of the target receptor is a known mechanism of resistance to VEGFR inhibitors.[3]
-
Investigate the activation of alternative pro-angiogenic signaling pathways.
-
Issue 2: Unexpected increase in cell proliferation or survival at certain concentrations (Paradoxical Effect).
Possible Cause: Off-target activation of pro-proliferative pathways.
-
Troubleshooting:
-
While not specifically documented for this compound, some kinase inhibitors can paradoxically activate other signaling pathways.[4]
-
At lower concentrations, incomplete inhibition of the target might lead to feedback loops that activate alternative survival pathways.
-
Perform a detailed analysis of downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) at various concentrations of this compound using Western blotting to identify any paradoxical activation.
-
Issue 3: Discrepancy between in vitro and in vivo results.
Possible Cause 1: Pharmacokinetic and pharmacodynamic (PK/PD) properties.
-
Troubleshooting:
-
Consider the bioavailability, metabolism, and clearance of this compound in your in vivo model. The effective concentration at the tumor site may be lower than in your in vitro experiments.
-
Optimize the dosing regimen (dose and frequency) based on PK/PD studies if available.
-
Possible Cause 2: Contribution of the tumor microenvironment.
-
Troubleshooting:
-
The in vivo tumor microenvironment is complex and can provide pro-angiogenic signals that are not present in vitro.
-
Investigate the expression of other angiogenic factors in your in vivo model that may compensate for VEGFR inhibition.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| VEGFR-1 | 820 |
| VEGFR-2 | 9 |
| VEGFR-3 | 420 |
| Tie2 | 650 |
| RET | 410 |
| c-RAF | >1000 |
| B-RAF | >1000 |
| ABL | >1000 |
Data compiled from publicly available sources.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for VEGFR-2 Phosphorylation
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight. Treat the cells with this compound at various concentrations for a specified time, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., Tyr1175) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like GAPDH or β-actin.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a specific substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Kinase Reaction Initiation: Add recombinant VEGFR-2 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).[5]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Acquired drug resistance to vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical MAPK-activation in response to treatment with tyrosine kinase inhibitors in CML: flow cytometry loses track - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
interpreting unexpected results with NVP-BAW2881
Welcome to the technical support center for NVP-BAW2881. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental results and troubleshooting common issues encountered when working with this potent VEGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs). It exhibits strong inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3, thereby blocking downstream signaling pathways involved in angiogenesis and lymphangiogenesis.[1] By inhibiting these receptors, this compound can suppress endothelial cell proliferation, migration, and tube formation.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for VEGFRs, it has been shown to have some activity against other kinases at higher concentrations. These include Tie2, RET, c-RAF, B-RAF, and ABL.[2] It is crucial to consider these off-target activities when designing experiments and interpreting results, as they may contribute to unexpected cellular phenotypes.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for short periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Unexpected Results
Issue 1: Weaker than expected inhibition of cell proliferation or angiogenesis.
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting:
-
Verify the final concentration of this compound in your assay.
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
Ensure proper dissolution of the compound in the solvent.
-
Possible Cause 2: Cell type is not sensitive to VEGFR inhibition.
-
Troubleshooting:
-
Confirm that your cell line expresses VEGFRs at a functional level. This can be assessed by Western blot or flow cytometry.
-
Consider that the proliferation of your cell line may be driven by signaling pathways independent of VEGFR.
-
Possible Cause 3: Acquired resistance to this compound.
-
Troubleshooting:
-
If working with a cell line that has been continuously exposed to the inhibitor, consider the possibility of acquired resistance.
-
Analyze the expression levels of VEGFRs in the resistant cells compared to the parental line. Downregulation of the target receptor is a known mechanism of resistance to VEGFR inhibitors.[3]
-
Investigate the activation of alternative pro-angiogenic signaling pathways.
-
Issue 2: Unexpected increase in cell proliferation or survival at certain concentrations (Paradoxical Effect).
Possible Cause: Off-target activation of pro-proliferative pathways.
-
Troubleshooting:
-
While not specifically documented for this compound, some kinase inhibitors can paradoxically activate other signaling pathways.[4]
-
At lower concentrations, incomplete inhibition of the target might lead to feedback loops that activate alternative survival pathways.
-
Perform a detailed analysis of downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) at various concentrations of this compound using Western blotting to identify any paradoxical activation.
-
Issue 3: Discrepancy between in vitro and in vivo results.
Possible Cause 1: Pharmacokinetic and pharmacodynamic (PK/PD) properties.
-
Troubleshooting:
-
Consider the bioavailability, metabolism, and clearance of this compound in your in vivo model. The effective concentration at the tumor site may be lower than in your in vitro experiments.
-
Optimize the dosing regimen (dose and frequency) based on PK/PD studies if available.
-
Possible Cause 2: Contribution of the tumor microenvironment.
-
Troubleshooting:
-
The in vivo tumor microenvironment is complex and can provide pro-angiogenic signals that are not present in vitro.
-
Investigate the expression of other angiogenic factors in your in vivo model that may compensate for VEGFR inhibition.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| VEGFR-1 | 820 |
| VEGFR-2 | 9 |
| VEGFR-3 | 420 |
| Tie2 | 650 |
| RET | 410 |
| c-RAF | >1000 |
| B-RAF | >1000 |
| ABL | >1000 |
Data compiled from publicly available sources.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for VEGFR-2 Phosphorylation
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight. Treat the cells with this compound at various concentrations for a specified time, followed by stimulation with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., Tyr1175) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like GAPDH or β-actin.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, a specific substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1), and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Kinase Reaction Initiation: Add recombinant VEGFR-2 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).[5]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Potential mechanisms of acquired resistance to this compound.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Acquired drug resistance to vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical MAPK-activation in response to treatment with tyrosine kinase inhibitors in CML: flow cytometry loses track - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
minimizing NVP-BAW2881 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of NVP-BAW2881, with a specific focus on preventing precipitation in stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon initial dissolution in DMSO | - Concentration exceeds solubility limit- DMSO contains moisture- Inadequate mixing | - Ensure the concentration does not exceed 33 mg/mL in DMSO.- Use anhydrous, high-purity DMSO.- Vortex the solution for several minutes.- Gently warm the solution to 37°C in a water bath.[1][2]- Use an ultrasonic bath to aid dissolution.[1][2] |
| Precipitation in DMSO stock solution during storage | - Improper storage temperature- Moisture absorption | - Store aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).- Ensure vials are tightly sealed to prevent moisture contamination.[3] |
| Precipitation when diluting DMSO stock in aqueous media | - Compound is less soluble in aqueous solutions- Final DMSO concentration is too low | - Perform serial dilutions in DMSO first before adding to the aqueous medium.- Add the DMSO stock solution directly to the aqueous medium while gently vortexing.[4]- Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, typically 0.1% to 0.5%, but should be optimized for your specific cell line or assay. |
| Cloudiness or precipitation in cell culture media | - Poor aqueous solubility of the compound | - After diluting the DMSO stock in media, vortex or sonicate the solution briefly.[2]- Ensure the final concentration of this compound in the media does not exceed its aqueous solubility limit. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at concentrations up to at least 33 mg/mL (77.76 mM).
2. How should I store the solid this compound powder?
The solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
3. What is the best way to store this compound stock solutions?
For long-term storage, it is recommended to prepare aliquots of the stock solution in tightly sealed vials and store them at -80°C for up to two years. For shorter-term storage, aliquots can be kept at -20°C for up to one year. It is advisable to avoid repeated freeze-thaw cycles.[1]
4. Can I store this compound stock solutions at 4°C?
Long-term storage of this compound in a solvent at 4°C is not recommended as it may lead to degradation and precipitation.
5. What should I do if I observe precipitation in my stock solution upon thawing?
If you observe precipitation after thawing a frozen stock aliquot, gently warm the vial to 37°C in a water bath and vortex or sonicate until the precipitate redissolves.[1][2] Before use, visually inspect the solution to ensure it is clear.
6. How many freeze-thaw cycles can a stock solution of this compound tolerate?
While some small molecules in DMSO are stable for several freeze-thaw cycles, it is best practice to aliquot stock solutions to minimize the number of cycles.[1][5] For optimal results, use a fresh aliquot for each experiment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 424.38 g/mol | |
| Molecular Formula | C₂₂H₁₅F₃N₄O₂ | |
| Solubility in DMSO | ≥ 33 mg/mL (77.76 mM) | |
| IC₅₀ for VEGFR2 | 9 nM | |
| IC₅₀ for VEGFR1 | 820 nM | |
| IC₅₀ for VEGFR3 | 420 nM | |
| IC₅₀ for Tie2 | 650 nM |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a stable 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to reach room temperature before opening to minimize moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.24 mg of this compound powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex for 2-3 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm that no particulates are present. If the solution is not clear, repeat the vortexing and sonication steps. Gentle warming to 37°C can also be applied if necessary.[2]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed, sterile vials.
-
For long-term storage, store the aliquots at -80°C. For short-term use, store at -20°C.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the VEGFR2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing NVP-BAW2881 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of NVP-BAW2881, with a specific focus on preventing precipitation in stock solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon initial dissolution in DMSO | - Concentration exceeds solubility limit- DMSO contains moisture- Inadequate mixing | - Ensure the concentration does not exceed 33 mg/mL in DMSO.- Use anhydrous, high-purity DMSO.- Vortex the solution for several minutes.- Gently warm the solution to 37°C in a water bath.[1][2]- Use an ultrasonic bath to aid dissolution.[1][2] |
| Precipitation in DMSO stock solution during storage | - Improper storage temperature- Moisture absorption | - Store aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).- Ensure vials are tightly sealed to prevent moisture contamination.[3] |
| Precipitation when diluting DMSO stock in aqueous media | - Compound is less soluble in aqueous solutions- Final DMSO concentration is too low | - Perform serial dilutions in DMSO first before adding to the aqueous medium.- Add the DMSO stock solution directly to the aqueous medium while gently vortexing.[4]- Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, typically 0.1% to 0.5%, but should be optimized for your specific cell line or assay. |
| Cloudiness or precipitation in cell culture media | - Poor aqueous solubility of the compound | - After diluting the DMSO stock in media, vortex or sonicate the solution briefly.[2]- Ensure the final concentration of this compound in the media does not exceed its aqueous solubility limit. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to at least 33 mg/mL (77.76 mM).
2. How should I store the solid this compound powder?
The solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
3. What is the best way to store this compound stock solutions?
For long-term storage, it is recommended to prepare aliquots of the stock solution in tightly sealed vials and store them at -80°C for up to two years. For shorter-term storage, aliquots can be kept at -20°C for up to one year. It is advisable to avoid repeated freeze-thaw cycles.[1]
4. Can I store this compound stock solutions at 4°C?
Long-term storage of this compound in a solvent at 4°C is not recommended as it may lead to degradation and precipitation.
5. What should I do if I observe precipitation in my stock solution upon thawing?
If you observe precipitation after thawing a frozen stock aliquot, gently warm the vial to 37°C in a water bath and vortex or sonicate until the precipitate redissolves.[1][2] Before use, visually inspect the solution to ensure it is clear.
6. How many freeze-thaw cycles can a stock solution of this compound tolerate?
While some small molecules in DMSO are stable for several freeze-thaw cycles, it is best practice to aliquot stock solutions to minimize the number of cycles.[1][5] For optimal results, use a fresh aliquot for each experiment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 424.38 g/mol | |
| Molecular Formula | C₂₂H₁₅F₃N₄O₂ | |
| Solubility in DMSO | ≥ 33 mg/mL (77.76 mM) | |
| IC₅₀ for VEGFR2 | 9 nM | |
| IC₅₀ for VEGFR1 | 820 nM | |
| IC₅₀ for VEGFR3 | 420 nM | |
| IC₅₀ for Tie2 | 650 nM |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a stable 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to reach room temperature before opening to minimize moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.24 mg of this compound powder into the tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Tightly cap the tube and vortex for 2-3 minutes.
-
Place the tube in an ultrasonic water bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm that no particulates are present. If the solution is not clear, repeat the vortexing and sonication steps. Gentle warming to 37°C can also be applied if necessary.[2]
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed, sterile vials.
-
For long-term storage, store the aliquots at -80°C. For short-term use, store at -20°C.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound inhibits the VEGFR2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of NVP-BAW2881 and Sorafenib in VEGFR Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors NVP-BAW2881 and sorafenib (B1663141). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF signaling pathway is a hallmark of cancer, contributing to tumor growth, vascularization, and metastasis. Consequently, VEGFR inhibitors have become a cornerstone of anti-cancer therapy. This guide focuses on a direct comparison of two such inhibitors: this compound, a novel and potent VEGFR tyrosine kinase inhibitor, and sorafenib, an established multi-kinase inhibitor used in the treatment of various cancers.
Kinase Inhibition Profile: A Quantitative Comparison
This compound and sorafenib exhibit distinct kinase inhibition profiles. While both target VEGFRs, their potency and selectivity differ significantly. The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of kinases, providing a quantitative basis for comparison.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 (Flt-1) | 1.0 - 4.3 | 26[1] |
| VEGFR2 (KDR/Flk-1) | 9[2], 37[3] | 90[1] |
| VEGFR3 (Flt-4) | 1.0 - 4.3 | 20[1] |
| PDGFRβ | 45 - 72 | 57[1] |
| c-Kit | 45 - 72 | 68[1] |
| RET | 45 - 72 | 43[1] |
| Tie2 | 650[3] | Not reported |
| Raf-1 | >10,000[3] | 6 |
| B-Raf | >10,000[3] | 22 |
| B-Raf (V600E) | Not reported | 38 |
| Flt-3 | Not reported | 58[1], 59 |
Summary of Findings:
-
VEGFR Potency: this compound demonstrates significantly higher potency against VEGFR1 and VEGFR2 compared to sorafenib, with IC50 values in the low nanomolar range.[2][3] Sorafenib is also a potent inhibitor of VEGFRs, particularly VEGFR3.[1]
-
Kinase Selectivity: this compound is a more selective VEGFR inhibitor, with off-target effects primarily observed at higher concentrations against kinases such as Tie2 and RET.[3] In contrast, sorafenib is a multi-kinase inhibitor, potently targeting the Raf serine/threonine kinases (Raf-1, B-Raf) in addition to a broader range of receptor tyrosine kinases including PDGFRβ, c-Kit, and Flt-3.[1][4][5]
Signaling Pathway Inhibition
Both this compound and sorafenib exert their anti-angiogenic effects by inhibiting the VEGFR signaling cascade. The diagram below illustrates this pathway and the points of intervention for each compound.
References
A Head-to-Head Comparison of NVP-BAW2881 and Sorafenib in VEGFR Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors NVP-BAW2881 and sorafenib. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are pivotal regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF signaling pathway is a hallmark of cancer, contributing to tumor growth, vascularization, and metastasis. Consequently, VEGFR inhibitors have become a cornerstone of anti-cancer therapy. This guide focuses on a direct comparison of two such inhibitors: this compound, a novel and potent VEGFR tyrosine kinase inhibitor, and sorafenib, an established multi-kinase inhibitor used in the treatment of various cancers.
Kinase Inhibition Profile: A Quantitative Comparison
This compound and sorafenib exhibit distinct kinase inhibition profiles. While both target VEGFRs, their potency and selectivity differ significantly. The following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of kinases, providing a quantitative basis for comparison.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR1 (Flt-1) | 1.0 - 4.3 | 26[1] |
| VEGFR2 (KDR/Flk-1) | 9[2], 37[3] | 90[1] |
| VEGFR3 (Flt-4) | 1.0 - 4.3 | 20[1] |
| PDGFRβ | 45 - 72 | 57[1] |
| c-Kit | 45 - 72 | 68[1] |
| RET | 45 - 72 | 43[1] |
| Tie2 | 650[3] | Not reported |
| Raf-1 | >10,000[3] | 6 |
| B-Raf | >10,000[3] | 22 |
| B-Raf (V600E) | Not reported | 38 |
| Flt-3 | Not reported | 58[1], 59 |
Summary of Findings:
-
VEGFR Potency: this compound demonstrates significantly higher potency against VEGFR1 and VEGFR2 compared to sorafenib, with IC50 values in the low nanomolar range.[2][3] Sorafenib is also a potent inhibitor of VEGFRs, particularly VEGFR3.[1]
-
Kinase Selectivity: this compound is a more selective VEGFR inhibitor, with off-target effects primarily observed at higher concentrations against kinases such as Tie2 and RET.[3] In contrast, sorafenib is a multi-kinase inhibitor, potently targeting the Raf serine/threonine kinases (Raf-1, B-Raf) in addition to a broader range of receptor tyrosine kinases including PDGFRβ, c-Kit, and Flt-3.[1][4][5]
Signaling Pathway Inhibition
Both this compound and sorafenib exert their anti-angiogenic effects by inhibiting the VEGFR signaling cascade. The diagram below illustrates this pathway and the points of intervention for each compound.
References
A Comparative Analysis of NVP-BAW2881 and Axitinib in Anti-Angiogenic Efficacy
In the landscape of targeted cancer therapies, inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway play a pivotal role in halting tumor angiogenesis. This guide provides a detailed comparison of two such inhibitors: NVP-BAW2881, a potent and selective VEGFR inhibitor, and Axitinib (B1684631), a clinically approved second-generation tyrosine kinase inhibitor (TKI). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy based on available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and Axitinib.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | This compound (nM) | Axitinib (nM) |
| VEGFR1 | 820[1] | 0.1[2][3] |
| VEGFR2 | 9[1] | 0.2[2][3] |
| VEGFR3 | 420[1] | 0.1-0.3[2][4] |
| PDGFRβ | - | 1.6[3] |
| c-Kit | - | 1.7[2] |
| Tie2 | 650[1] | - |
| RET | 410[1] | - |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | This compound IC50 | Axitinib IC50 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | - | Inhibits VEGF-A-induced phosphorylation of VEGFR-2 with an IC50 of 2.9 nM[1] | 573 nM (non-VEGF stimulated)[2] |
| A-498 | Renal Cell Carcinoma | - | 13.6 µM (96h)[5] |
| Caki-2 | Renal Cell Carcinoma | - | 36 µM (96h)[5] |
| IGR-N91 | Neuroblastoma | - | >10,000 nM[2] |
| IGR-NB8 | Neuroblastoma | - | 849 nM[2] |
| SH-SY5Y | Neuroblastoma | - | 274 nM[2] |
| GB1B | Glioblastoma | - | 3.58 µM (72h), 2.21 µM (7 days)[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Drug | Cancer Model | Dosing | Key Findings |
| This compound | Psoriasis-like skin inflammation (transgenic mouse model) | 25 mg/kg/day (oral) or 0.5% (topical) for 14 days | Reduced number of blood and lymphatic vessels and infiltrating leukocytes.[7] |
| Axitinib | Neuroblastoma (IGR-N91 xenograft) | 30 mg/kg BID for 2 weeks | Significant tumor growth delay (median time to reach 5x initial volume of 11.4 days vs. control).[8] |
| Breast Cancer (BT474 xenograft) | 10, 30, or 100 mg/kg daily (oral) | Significantly inhibits growth and disrupts tumor microvasculature.[2] | |
| Breast Cancer (MCF-7/ADR xenograft) | 30, 60, 120 mg/kg | Dose-dependent tumor growth inhibition (TGI of 31.7%, 43.6%, and 55.0% respectively).[9] | |
| Lung Cancer (A549 xenograft) | 25 mg/kg/day | Showed anti-tumor effect and enhanced the effects of radiation.[10] | |
| Renal Cell Carcinoma (SN12C xenograft) | 30 mg/kg p.o. | Delayed tumor growth and decreased mean vessel density.[2] |
Signaling Pathway Diagrams
The following diagrams illustrate the VEGFR signaling pathway targeted by both this compound and Axitinib, and a general experimental workflow for evaluating such inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NVP-BAW2881 and Axitinib in Anti-Angiogenic Efficacy
In the landscape of targeted cancer therapies, inhibitors of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway play a pivotal role in halting tumor angiogenesis. This guide provides a detailed comparison of two such inhibitors: NVP-BAW2881, a potent and selective VEGFR inhibitor, and Axitinib, a clinically approved second-generation tyrosine kinase inhibitor (TKI). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy based on available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and Axitinib.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | This compound (nM) | Axitinib (nM) |
| VEGFR1 | 820[1] | 0.1[2][3] |
| VEGFR2 | 9[1] | 0.2[2][3] |
| VEGFR3 | 420[1] | 0.1-0.3[2][4] |
| PDGFRβ | - | 1.6[3] |
| c-Kit | - | 1.7[2] |
| Tie2 | 650[1] | - |
| RET | 410[1] | - |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | This compound IC50 | Axitinib IC50 |
| HUVEC (Human Umbilical Vein Endothelial Cells) | - | Inhibits VEGF-A-induced phosphorylation of VEGFR-2 with an IC50 of 2.9 nM[1] | 573 nM (non-VEGF stimulated)[2] |
| A-498 | Renal Cell Carcinoma | - | 13.6 µM (96h)[5] |
| Caki-2 | Renal Cell Carcinoma | - | 36 µM (96h)[5] |
| IGR-N91 | Neuroblastoma | - | >10,000 nM[2] |
| IGR-NB8 | Neuroblastoma | - | 849 nM[2] |
| SH-SY5Y | Neuroblastoma | - | 274 nM[2] |
| GB1B | Glioblastoma | - | 3.58 µM (72h), 2.21 µM (7 days)[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Drug | Cancer Model | Dosing | Key Findings |
| This compound | Psoriasis-like skin inflammation (transgenic mouse model) | 25 mg/kg/day (oral) or 0.5% (topical) for 14 days | Reduced number of blood and lymphatic vessels and infiltrating leukocytes.[7] |
| Axitinib | Neuroblastoma (IGR-N91 xenograft) | 30 mg/kg BID for 2 weeks | Significant tumor growth delay (median time to reach 5x initial volume of 11.4 days vs. control).[8] |
| Breast Cancer (BT474 xenograft) | 10, 30, or 100 mg/kg daily (oral) | Significantly inhibits growth and disrupts tumor microvasculature.[2] | |
| Breast Cancer (MCF-7/ADR xenograft) | 30, 60, 120 mg/kg | Dose-dependent tumor growth inhibition (TGI of 31.7%, 43.6%, and 55.0% respectively).[9] | |
| Lung Cancer (A549 xenograft) | 25 mg/kg/day | Showed anti-tumor effect and enhanced the effects of radiation.[10] | |
| Renal Cell Carcinoma (SN12C xenograft) | 30 mg/kg p.o. | Delayed tumor growth and decreased mean vessel density.[2] |
Signaling Pathway Diagrams
The following diagrams illustrate the VEGFR signaling pathway targeted by both this compound and Axitinib, and a general experimental workflow for evaluating such inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors - PMC [pmc.ncbi.nlm.nih.gov]
NVP-BAW2881: A Comparative Guide to Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular endothelial growth factor receptor (VEGFR) inhibitor NVP-BAW2881 with other established multi-kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. The information is intended for researchers and professionals in drug development to facilitate informed decisions in experimental design and therapeutic strategy.
Executive Summary
This compound is a potent inhibitor of VEGFR tyrosine kinases, demonstrating significant efficacy in preclinical models of skin inflammation and angiogenesis.[1] This guide presents a comparative analysis of its kinase selectivity and cellular activity against three widely used, FDA-approved tyrosine kinase inhibitors. While direct head-to-head clinical data is unavailable, this comparison of their biochemical profiles offers valuable insights into their potential therapeutic applications and off-target effects.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the inhibitory activity (IC50 in nM) of this compound and its comparators against their primary VEGFR targets and a selection of other relevant kinases.
| Target Kinase | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR1 (Flt-1) | 820[2] | 80 | 26 | 0.1[3] |
| VEGFR2 (KDR/Flk-1) | 9[2] | 80[4] | 90 | 0.2[3] |
| VEGFR3 (Flt-4) | 420[2] | - | 20 | 0.1-0.3[3] |
| PDGFRβ | >10,000 | 2[4] | 57 | 1.6[3] |
| c-KIT | >10,000 | - | 68 | 1.7[3] |
| Tie2 | 650[2] | - | - | - |
| RET | 410[2] | - | 43 | - |
| B-RAF | Sub-μM[2] | - | 22 | - |
| c-RAF | Sub-μM[2] | - | 6 | - |
| ABL | Sub-μM[2] | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes. Please refer to the cited literature for detailed experimental conditions.
Cellular Activity
The following table outlines the cellular potency of this compound and its comparators in inhibiting VEGFR phosphorylation and endothelial cell proliferation.
| Assay | This compound | Sunitinib | Sorafenib | Axitinib |
| VEGFR2 Phosphorylation (IC50, nM) | 2.9 (HUVECs)[2], 4.2 (VEGFR-2 transfected CHO)[2] | 10 (VEGF-dependent VEGFR2 phosphorylation in NIH-3T3 cells)[4] | 30 (VEGFR2 phosphorylation in NIH 3T3 cells) | - |
| Endothelial Cell Proliferation (IC50, nM) | Potent inhibition at 1 nM (VEGF-A-induced HUVEC proliferation) | 40 (VEGF-induced HUVEC proliferation) | - | 573 (non-VEGF stimulated HUVEC)[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-BAW2881: A Comparative Guide to Efficacy and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vascular endothelial growth factor receptor (VEGFR) inhibitor NVP-BAW2881 with other established multi-kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. The information is intended for researchers and professionals in drug development to facilitate informed decisions in experimental design and therapeutic strategy.
Executive Summary
This compound is a potent inhibitor of VEGFR tyrosine kinases, demonstrating significant efficacy in preclinical models of skin inflammation and angiogenesis.[1] This guide presents a comparative analysis of its kinase selectivity and cellular activity against three widely used, FDA-approved tyrosine kinase inhibitors. While direct head-to-head clinical data is unavailable, this comparison of their biochemical profiles offers valuable insights into their potential therapeutic applications and off-target effects.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the inhibitory activity (IC50 in nM) of this compound and its comparators against their primary VEGFR targets and a selection of other relevant kinases.
| Target Kinase | This compound (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR1 (Flt-1) | 820[2] | 80 | 26 | 0.1[3] |
| VEGFR2 (KDR/Flk-1) | 9[2] | 80[4] | 90 | 0.2[3] |
| VEGFR3 (Flt-4) | 420[2] | - | 20 | 0.1-0.3[3] |
| PDGFRβ | >10,000 | 2[4] | 57 | 1.6[3] |
| c-KIT | >10,000 | - | 68 | 1.7[3] |
| Tie2 | 650[2] | - | - | - |
| RET | 410[2] | - | 43 | - |
| B-RAF | Sub-μM[2] | - | 22 | - |
| c-RAF | Sub-μM[2] | - | 6 | - |
| ABL | Sub-μM[2] | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes. Please refer to the cited literature for detailed experimental conditions.
Cellular Activity
The following table outlines the cellular potency of this compound and its comparators in inhibiting VEGFR phosphorylation and endothelial cell proliferation.
| Assay | This compound | Sunitinib | Sorafenib | Axitinib |
| VEGFR2 Phosphorylation (IC50, nM) | 2.9 (HUVECs)[2], 4.2 (VEGFR-2 transfected CHO)[2] | 10 (VEGF-dependent VEGFR2 phosphorylation in NIH-3T3 cells)[4] | 30 (VEGFR2 phosphorylation in NIH 3T3 cells) | - |
| Endothelial Cell Proliferation (IC50, nM) | Potent inhibition at 1 nM (VEGF-A-induced HUVEC proliferation) | 40 (VEGF-induced HUVEC proliferation) | - | 573 (non-VEGF stimulated HUVEC)[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating NVP-BAW2881 Results: A Comparative Guide to Sunitinib
For researchers investigating the Vascular Endothelial Growth Factor (VEGF) signaling pathway, NVP-BAW2881 has emerged as a potent and selective inhibitor. To ensure the robustness and validity of experimental findings obtained with this compound, it is crucial to corroborate the results with a second, well-characterized inhibitor targeting the same pathway. This guide provides a direct comparison of this compound with Sunitinib, a widely used multi-targeted receptor tyrosine kinase inhibitor, offering the necessary data and protocols to facilitate rigorous experimental validation.
Data Presentation: Inhibitor Profile Comparison
The following table summarizes the in vitro inhibitory activities of this compound and Sunitinib against a panel of relevant protein kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of their potency and selectivity.
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR1 | 820[1] | Data Not Available |
| VEGFR2 | 9[1], 37[2] | 80[3][4], 139[5] |
| VEGFR3 | 420[1] | Data Not Available |
| PDGFRβ | 47 | 2[3][4] |
| c-Kit | 74 | Data Not Available |
| Tie2 | 650[1][2] | Data Not Available |
| RET | 410[1][2] | Data Not Available |
Note: IC50 values can vary between different experimental setups and assay conditions.
Experimental Protocols
To ensure reproducibility and consistency, detailed methodologies for key validation experiments are provided below.
1. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Principle: The kinase reaction involves the transfer of a phosphate (B84403) group from ATP to a substrate. The amount of remaining ATP after the reaction is inversely proportional to the kinase activity. Luminescent-based assays, such as the Kinase-Glo™ MAX assay, are commonly used to quantify ATP levels.
-
Materials:
-
Recombinant human VEGFR2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor)
-
This compound and Sunitinib
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Kinase-Glo™ MAX reagent
-
96-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and Sunitinib in kinase buffer.
-
Add 5 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with vehicle (DMSO) as a positive control for kinase activity and wells without enzyme as a negative control.
-
Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR2), and the peptide substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted VEGFR2 enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Equilibrate the Kinase-Glo™ MAX reagent to room temperature.
-
Add 50 µL of the Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Cellular VEGFR2 Phosphorylation Assay
This cell-based assay assesses the ability of an inhibitor to block the autophosphorylation of VEGFR2 within a cellular context.
-
Principle: Upon stimulation with its ligand (VEGF-A), VEGFR2 undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling. An effective inhibitor will reduce the level of phosphorylated VEGFR2.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A
-
This compound and Sunitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2
-
Western blotting reagents and equipment or ELISA-based detection system.
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or Sunitinib for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total VEGFR2 using Western blotting or a specific ELISA kit.[6]
-
-
Data Analysis: Quantify the band intensities (for Western blot) or the signal (for ELISA) for phospho-VEGFR2 and normalize to the total VEGFR2 levels. Plot the normalized phospho-VEGFR2 levels against the inhibitor concentration to determine the cellular IC50.
3. Endothelial Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of endothelial cells, a key process in angiogenesis.
-
Principle: VEGF-A stimulates the proliferation of endothelial cells. An inhibitor of the VEGFR2 pathway will block this mitogenic effect.
-
Materials:
-
HUVECs
-
Endothelial cell basal medium with low serum (e.g., 2% FBS)
-
VEGF-A
-
This compound and Sunitinib
-
Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescent viability dye)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Replace the medium with low-serum medium and incubate for 24 hours to synchronize the cells.
-
Add fresh low-serum medium containing VEGF-A (e.g., 20 ng/mL) and serial dilutions of this compound or Sunitinib. Include controls with no VEGF-A and with VEGF-A but no inhibitor.
-
Incubate the plate for 72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the VEGF-A stimulated control. Determine the IC50 value from the dose-response curve.
4. Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of the inhibitors on the directional movement of endothelial cells in response to a chemoattractant.
-
Principle: VEGF-A acts as a chemoattractant for endothelial cells, inducing their migration. This process is essential for the formation of new blood vessels. Inhibitors of VEGFR2 signaling are expected to block this migratory response.
-
Materials:
-
HUVECs
-
Transwell inserts (e.g., with 8 µm pore size) for 24-well plates
-
Endothelial cell basal medium with low serum
-
VEGF-A
-
This compound and Sunitinib
-
Fixation and staining reagents (e.g., methanol (B129727) and Crystal Violet)
-
-
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing VEGF-A (e.g., 20 ng/mL) to the lower chamber.
-
Resuspend serum-starved HUVECs in low-serum medium containing various concentrations of this compound or Sunitinib.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours to allow cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Calculate the percent inhibition of migration for each inhibitor concentration compared to the VEGF-A control. Determine the IC50 from the resulting dose-response curve.
Mandatory Visualizations
VEGF Signaling Pathway and Inhibitor Action
The following diagram illustrates the simplified VEGF signaling cascade and the points of intervention for this compound and Sunitinib.
Caption: VEGF signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
This diagram outlines a logical workflow for the comparative validation of this compound and Sunitinib.
Caption: Workflow for comparing VEGFR inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Validating NVP-BAW2881 Results: A Comparative Guide to Sunitinib
For researchers investigating the Vascular Endothelial Growth Factor (VEGF) signaling pathway, NVP-BAW2881 has emerged as a potent and selective inhibitor. To ensure the robustness and validity of experimental findings obtained with this compound, it is crucial to corroborate the results with a second, well-characterized inhibitor targeting the same pathway. This guide provides a direct comparison of this compound with Sunitinib, a widely used multi-targeted receptor tyrosine kinase inhibitor, offering the necessary data and protocols to facilitate rigorous experimental validation.
Data Presentation: Inhibitor Profile Comparison
The following table summarizes the in vitro inhibitory activities of this compound and Sunitinib against a panel of relevant protein kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), allows for a direct comparison of their potency and selectivity.
| Target Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR1 | 820[1] | Data Not Available |
| VEGFR2 | 9[1], 37[2] | 80[3][4], 139[5] |
| VEGFR3 | 420[1] | Data Not Available |
| PDGFRβ | 47 | 2[3][4] |
| c-Kit | 74 | Data Not Available |
| Tie2 | 650[1][2] | Data Not Available |
| RET | 410[1][2] | Data Not Available |
Note: IC50 values can vary between different experimental setups and assay conditions.
Experimental Protocols
To ensure reproducibility and consistency, detailed methodologies for key validation experiments are provided below.
1. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Principle: The kinase reaction involves the transfer of a phosphate group from ATP to a substrate. The amount of remaining ATP after the reaction is inversely proportional to the kinase activity. Luminescent-based assays, such as the Kinase-Glo™ MAX assay, are commonly used to quantify ATP levels.
-
Materials:
-
Recombinant human VEGFR2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor)
-
This compound and Sunitinib
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Kinase-Glo™ MAX reagent
-
96-well white microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and Sunitinib in kinase buffer.
-
Add 5 µL of each inhibitor dilution to the wells of a 96-well plate. Include wells with vehicle (DMSO) as a positive control for kinase activity and wells without enzyme as a negative control.
-
Prepare a master mix containing kinase buffer, ATP (at a concentration near the Km for VEGFR2), and the peptide substrate.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of diluted VEGFR2 enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Equilibrate the Kinase-Glo™ MAX reagent to room temperature.
-
Add 50 µL of the Kinase-Glo™ MAX reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Cellular VEGFR2 Phosphorylation Assay
This cell-based assay assesses the ability of an inhibitor to block the autophosphorylation of VEGFR2 within a cellular context.
-
Principle: Upon stimulation with its ligand (VEGF-A), VEGFR2 undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling. An effective inhibitor will reduce the level of phosphorylated VEGFR2.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
VEGF-A
-
This compound and Sunitinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2
-
Western blotting reagents and equipment or ELISA-based detection system.
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or Sunitinib for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated and total VEGFR2 using Western blotting or a specific ELISA kit.[6]
-
-
Data Analysis: Quantify the band intensities (for Western blot) or the signal (for ELISA) for phospho-VEGFR2 and normalize to the total VEGFR2 levels. Plot the normalized phospho-VEGFR2 levels against the inhibitor concentration to determine the cellular IC50.
3. Endothelial Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of endothelial cells, a key process in angiogenesis.
-
Principle: VEGF-A stimulates the proliferation of endothelial cells. An inhibitor of the VEGFR2 pathway will block this mitogenic effect.
-
Materials:
-
HUVECs
-
Endothelial cell basal medium with low serum (e.g., 2% FBS)
-
VEGF-A
-
This compound and Sunitinib
-
Cell proliferation reagent (e.g., MTT, WST-1, or a fluorescent viability dye)
-
96-well cell culture plates
-
-
Procedure:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Replace the medium with low-serum medium and incubate for 24 hours to synchronize the cells.
-
Add fresh low-serum medium containing VEGF-A (e.g., 20 ng/mL) and serial dilutions of this compound or Sunitinib. Include controls with no VEGF-A and with VEGF-A but no inhibitor.
-
Incubate the plate for 72 hours.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the VEGF-A stimulated control. Determine the IC50 value from the dose-response curve.
4. Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of the inhibitors on the directional movement of endothelial cells in response to a chemoattractant.
-
Principle: VEGF-A acts as a chemoattractant for endothelial cells, inducing their migration. This process is essential for the formation of new blood vessels. Inhibitors of VEGFR2 signaling are expected to block this migratory response.
-
Materials:
-
HUVECs
-
Transwell inserts (e.g., with 8 µm pore size) for 24-well plates
-
Endothelial cell basal medium with low serum
-
VEGF-A
-
This compound and Sunitinib
-
Fixation and staining reagents (e.g., methanol and Crystal Violet)
-
-
Procedure:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing VEGF-A (e.g., 20 ng/mL) to the lower chamber.
-
Resuspend serum-starved HUVECs in low-serum medium containing various concentrations of this compound or Sunitinib.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 4-6 hours to allow cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data Analysis: Calculate the percent inhibition of migration for each inhibitor concentration compared to the VEGF-A control. Determine the IC50 from the resulting dose-response curve.
Mandatory Visualizations
VEGF Signaling Pathway and Inhibitor Action
The following diagram illustrates the simplified VEGF signaling cascade and the points of intervention for this compound and Sunitinib.
Caption: VEGF signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
This diagram outlines a logical workflow for the comparative validation of this compound and Sunitinib.
Caption: Workflow for comparing VEGFR inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Effects of NVP-BAW2881 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of NVP-BAW2881 in various cell lines, offering an objective comparison with alternative Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The information is curated to support researchers in drug development and cellular biology in making informed decisions.
Executive Summary
This compound is a potent inhibitor of the VEGFR tyrosine kinase family, demonstrating significant effects on endothelial cell functions crucial for angiogenesis. This guide compares its activity with other established VEGFR inhibitors—Sunitinib, Sorafenib, and Pazopanib—across different cell lines. While direct comparative data for this compound in cancer cell lines is limited in publicly available literature, this guide compiles existing data to provide a valuable reference.
Mechanism of Action and Kinase Inhibition Profile
This compound primarily targets the VEGFR tyrosine kinase family, with a particularly high affinity for VEGFR-2. Its inhibitory action on these receptors disrupts the downstream signaling pathways that are critical for endothelial cell proliferation, migration, and survival, thereby impeding the process of angiogenesis.
Below is a diagram illustrating the simplified VEGFR signaling pathway and the point of inhibition by this compound and its alternatives.
Caption: Simplified VEGFR signaling pathway and inhibition.
Table 1: Kinase Inhibition Profile of this compound and Alternatives
| Kinase Target | This compound IC₅₀ (nM) | Sunitinib Kᵢ (nM) | Sorafenib Kᵢ (nM) | Pazopanib Kᵢ (nM) |
| VEGFR-1 | 820[1] | 2 | 90 | 10 |
| VEGFR-2 | 9[1] | 9 | 20 | 30 |
| VEGFR-3 | 420[1] | 4 | 20 | 47 |
| PDGFR-α | - | 4 | 50 | 71 |
| PDGFR-β | - | 2 | 50 | 84 |
| c-Kit | - | 4 | 50 | 74 |
| Tie2 | 650[1] | - | - | - |
| RET | - | - | - | - |
| c-RAF | Sub-µM[1] | - | 6 | - |
| B-RAF | Sub-µM[1] | - | 22 | - |
Note: IC₅₀ and Kᵢ values are indicative of potency; lower values indicate higher potency. Data is compiled from various sources and experimental conditions may differ.
Effects on Endothelial Cell Lines
This compound has been demonstrated to effectively inhibit key angiogenic processes in endothelial cells. The following table summarizes its effects in Human Umbilical Vein Endothelial Cells (HUVECs) and Lymphatic Endothelial Cells (LECs) and compares them with the known effects of alternative drugs.
Table 2: Effects of VEGFR Inhibitors on Endothelial Cell Functions
| Cell Line | Assay | This compound Effect | Sunitinib Effect | Sorafenib Effect | Pazopanib Effect |
| HUVEC | Proliferation | Potent inhibition of VEGF-A-induced proliferation.[2] | Inhibition of proliferation.[3] | Inhibition of proliferation.[3] | Inhibition of VEGF-induced proliferation.[4] |
| Migration | Inhibition of migration.[2] | Inhibition of migration. | Inhibition of migration. | Inhibition of VEGF-induced migration.[4] | |
| Tube Formation | Inhibition of VEGF-A-induced tube formation.[2] | Inhibition of tube formation. | Inhibition of tube formation. | Inhibition of tube formation.[4] | |
| LEC | Proliferation | Effectively blocked VEGF-C-induced proliferation.[2] | Not explicitly found | Not explicitly found | Not explicitly found |
| Tube Formation | Inhibition of VEGF-A-induced tube formation.[2] | Not explicitly found | Not explicitly found | Not explicitly found |
Effects on Cancer Cell Lines
While this compound is primarily characterized by its anti-angiogenic effects on endothelial cells, its direct impact on cancer cell proliferation is less documented in publicly available research. The following table provides available IC₅₀ values for Sunitinib, Sorafenib, and Pazopanib in a selection of common cancer cell lines. This data can serve as a benchmark for future studies on this compound.
Table 3: IC₅₀ Values of Alternative VEGFR Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sunitinib IC₅₀ (µM) | Sorafenib IC₅₀ (µM) | Pazopanib IC₅₀ (µM) |
| A549 | Lung Carcinoma | >50 | >50 | >50 |
| U-87 MG | Glioblastoma | ~5-10 | ~5-10 | - |
| MCF-7 | Breast Adenocarcinoma | >50 | >50 | >50 |
| HepG2 | Hepatocellular Carcinoma | >50 | >50 | >50 |
| 786-O | Renal Cell Carcinoma | - | - | ~20-40 |
| Caki-2 | Renal Cell Carcinoma | - | - | >40 |
Note: IC₅₀ values can vary significantly based on experimental conditions such as incubation time and assay type.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned in this guide.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow of a typical MTT cell proliferation assay.
Protocol Steps:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, Sunitinib, Sorafenib, Pazopanib) or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Wound Healing (Scratch) Migration Assay
This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.
Caption: Workflow of a wound healing (scratch) migration assay.
Protocol Steps:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at the initial time point (0 hours) and at subsequent time points (e.g., every 6 or 12 hours) using a microscope.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to assess the rate of cell migration.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Caption: Workflow of a tube formation assay.
Protocol Steps:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the test compound or vehicle control.
-
Seed the cells onto the polymerized Matrigel.
-
Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using angiogenesis analysis software.
Conclusion
This compound is a potent inhibitor of VEGFR, demonstrating significant anti-angiogenic effects in endothelial cell models. While its direct comparative efficacy against other VEGFR inhibitors in a broad range of cancer cell lines requires further investigation, the compiled data in this guide provides a solid foundation for researchers. The provided experimental protocols offer a standardized approach for future comparative studies, which will be crucial for fully elucidating the therapeutic potential of this compound in oncology and other angiogenesis-dependent diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib but not VEGF blockade inhibits cancer stem cell endothelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
A Comparative Guide to the Effects of NVP-BAW2881 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of NVP-BAW2881 in various cell lines, offering an objective comparison with alternative Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The information is curated to support researchers in drug development and cellular biology in making informed decisions.
Executive Summary
This compound is a potent inhibitor of the VEGFR tyrosine kinase family, demonstrating significant effects on endothelial cell functions crucial for angiogenesis. This guide compares its activity with other established VEGFR inhibitors—Sunitinib, Sorafenib, and Pazopanib—across different cell lines. While direct comparative data for this compound in cancer cell lines is limited in publicly available literature, this guide compiles existing data to provide a valuable reference.
Mechanism of Action and Kinase Inhibition Profile
This compound primarily targets the VEGFR tyrosine kinase family, with a particularly high affinity for VEGFR-2. Its inhibitory action on these receptors disrupts the downstream signaling pathways that are critical for endothelial cell proliferation, migration, and survival, thereby impeding the process of angiogenesis.
Below is a diagram illustrating the simplified VEGFR signaling pathway and the point of inhibition by this compound and its alternatives.
Caption: Simplified VEGFR signaling pathway and inhibition.
Table 1: Kinase Inhibition Profile of this compound and Alternatives
| Kinase Target | This compound IC₅₀ (nM) | Sunitinib Kᵢ (nM) | Sorafenib Kᵢ (nM) | Pazopanib Kᵢ (nM) |
| VEGFR-1 | 820[1] | 2 | 90 | 10 |
| VEGFR-2 | 9[1] | 9 | 20 | 30 |
| VEGFR-3 | 420[1] | 4 | 20 | 47 |
| PDGFR-α | - | 4 | 50 | 71 |
| PDGFR-β | - | 2 | 50 | 84 |
| c-Kit | - | 4 | 50 | 74 |
| Tie2 | 650[1] | - | - | - |
| RET | - | - | - | - |
| c-RAF | Sub-µM[1] | - | 6 | - |
| B-RAF | Sub-µM[1] | - | 22 | - |
Note: IC₅₀ and Kᵢ values are indicative of potency; lower values indicate higher potency. Data is compiled from various sources and experimental conditions may differ.
Effects on Endothelial Cell Lines
This compound has been demonstrated to effectively inhibit key angiogenic processes in endothelial cells. The following table summarizes its effects in Human Umbilical Vein Endothelial Cells (HUVECs) and Lymphatic Endothelial Cells (LECs) and compares them with the known effects of alternative drugs.
Table 2: Effects of VEGFR Inhibitors on Endothelial Cell Functions
| Cell Line | Assay | This compound Effect | Sunitinib Effect | Sorafenib Effect | Pazopanib Effect |
| HUVEC | Proliferation | Potent inhibition of VEGF-A-induced proliferation.[2] | Inhibition of proliferation.[3] | Inhibition of proliferation.[3] | Inhibition of VEGF-induced proliferation.[4] |
| Migration | Inhibition of migration.[2] | Inhibition of migration. | Inhibition of migration. | Inhibition of VEGF-induced migration.[4] | |
| Tube Formation | Inhibition of VEGF-A-induced tube formation.[2] | Inhibition of tube formation. | Inhibition of tube formation. | Inhibition of tube formation.[4] | |
| LEC | Proliferation | Effectively blocked VEGF-C-induced proliferation.[2] | Not explicitly found | Not explicitly found | Not explicitly found |
| Tube Formation | Inhibition of VEGF-A-induced tube formation.[2] | Not explicitly found | Not explicitly found | Not explicitly found |
Effects on Cancer Cell Lines
While this compound is primarily characterized by its anti-angiogenic effects on endothelial cells, its direct impact on cancer cell proliferation is less documented in publicly available research. The following table provides available IC₅₀ values for Sunitinib, Sorafenib, and Pazopanib in a selection of common cancer cell lines. This data can serve as a benchmark for future studies on this compound.
Table 3: IC₅₀ Values of Alternative VEGFR Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sunitinib IC₅₀ (µM) | Sorafenib IC₅₀ (µM) | Pazopanib IC₅₀ (µM) |
| A549 | Lung Carcinoma | >50 | >50 | >50 |
| U-87 MG | Glioblastoma | ~5-10 | ~5-10 | - |
| MCF-7 | Breast Adenocarcinoma | >50 | >50 | >50 |
| HepG2 | Hepatocellular Carcinoma | >50 | >50 | >50 |
| 786-O | Renal Cell Carcinoma | - | - | ~20-40 |
| Caki-2 | Renal Cell Carcinoma | - | - | >40 |
Note: IC₅₀ values can vary significantly based on experimental conditions such as incubation time and assay type.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned in this guide.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow of a typical MTT cell proliferation assay.
Protocol Steps:
-
Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound, Sunitinib, Sorafenib, Pazopanib) or vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Wound Healing (Scratch) Migration Assay
This assay is used to study cell migration in vitro. It mimics cell migration during wound healing in vivo.
Caption: Workflow of a wound healing (scratch) migration assay.
Protocol Steps:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound or vehicle control.
-
Capture images of the scratch at the initial time point (0 hours) and at subsequent time points (e.g., every 6 or 12 hours) using a microscope.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to assess the rate of cell migration.
Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Caption: Workflow of a tube formation assay.
Protocol Steps:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the test compound or vehicle control.
-
Seed the cells onto the polymerized Matrigel.
-
Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using angiogenesis analysis software.
Conclusion
This compound is a potent inhibitor of VEGFR, demonstrating significant anti-angiogenic effects in endothelial cell models. While its direct comparative efficacy against other VEGFR inhibitors in a broad range of cancer cell lines requires further investigation, the compiled data in this guide provides a solid foundation for researchers. The provided experimental protocols offer a standardized approach for future comparative studies, which will be crucial for fully elucidating the therapeutic potential of this compound in oncology and other angiogenesis-dependent diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib but not VEGF blockade inhibits cancer stem cell endothelial differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
NVP-BAW2881: A Comparative Analysis of a Potent VEGFR2 Inhibitor
In the landscape of anti-angiogenic cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) stands out as a pivotal target. Its inhibition can effectively stifle tumor growth by cutting off its blood supply. This guide provides a detailed comparison of NVP-BAW2881, a potent and selective VEGFR2 inhibitor, with other prominent inhibitors targeting the same pathway. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for therapeutic and research applications.
Performance Comparison of VEGFR2 Inhibitors
This compound distinguishes itself through its high potency against VEGFR2, with IC50 values in the low nanomolar range.[1][2] The following table summarizes the inhibitory activity (IC50) of this compound and other well-established VEGFR2 inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Compound | VEGFR2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| This compound | 9 [1] | VEGFR1 (820), VEGFR3 (420), Tie2 (650), RET (410), c-RAF, B-RAF, ABL (sub-μM)[1] |
| Sorafenib | 90[3] | B-Raf (22), c-Raf (6), VEGFR3 (20), PDGFRβ (57), c-KIT (68), Flt-3 (59)[3] |
| Sunitinib | 80 | PDGFRβ (60), c-KIT (100), FLT3 (100), VEGFR1, VEGFR3 |
| Pazopanib | 30[4] | VEGFR1 (10), VEGFR3 (47), PDGFRα (84), c-Kit (74), FGFR1 (140)[4] |
| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-KIT (1.7) |
| Lenvatinib | 4.6 | FGFR1-4 (46-100), VEGFR1 (22), VEGFR3 (5.2), PDGFRα (51), c-KIT (71), RET (69) |
| Rivoceranib (Apatinib) | 1[4] | c-Kit (429), Ret (13), c-Src (530)[4] |
Experimental Protocols
To ensure a clear understanding of the data presented, this section outlines the methodologies for key experiments used to characterize VEGFR2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR2.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the VEGFR2 kinase. The amount of remaining ATP or the amount of phosphorylated substrate is then quantified, typically using a luminescence- or fluorescence-based method. A lower signal (in the case of ATP measurement) or a higher signal (in the case of phosphorylation measurement) indicates greater kinase inhibition.
Protocol:
-
Reagents: Recombinant human VEGFR2 kinase, biotinylated substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
A solution of the test compound (e.g., this compound) is serially diluted to various concentrations.
-
The VEGFR2 enzyme and the substrate peptide are incubated with the test compound in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 1 hour).
-
The detection reagent is added to measure the remaining ATP or the phosphorylated substrate.
-
The signal is read using a luminometer or fluorometer.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular VEGFR2 Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block VEGFR2 activation within a cellular context.
Principle: Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates on specific tyrosine residues. This assay measures the level of phosphorylated VEGFR2 in cells treated with an inhibitor.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, are cultured to confluence in appropriate media.
-
Procedure:
-
Cells are serum-starved for a period to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the test inhibitor.
-
VEGF is added to stimulate VEGFR2 autophosphorylation.
-
After a short incubation period, the cells are lysed to extract proteins.
-
-
Detection: The level of phosphorylated VEGFR2 is determined using methods such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for phospho-VEGFR2.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A capture antibody binds total VEGFR2, and a detection antibody specific for the phosphorylated form is used for quantification.
-
-
Data Analysis: The IC50 value is determined by quantifying the reduction in VEGFR2 phosphorylation at different inhibitor concentrations.
VEGFR2 Signaling Pathway
The following diagram illustrates the central role of VEGFR2 in angiogenesis and the points of intervention for inhibitors like this compound.
Caption: VEGFR2 signaling pathway and the mechanism of action of inhibitors.
Experimental Workflow for Inhibitor Characterization
The process of evaluating a novel VEGFR2 inhibitor typically follows a structured workflow, from initial biochemical assays to cellular and in vivo models.
Caption: A typical workflow for the preclinical evaluation of VEGFR2 inhibitors.
References
NVP-BAW2881: A Comparative Analysis of a Potent VEGFR2 Inhibitor
In the landscape of anti-angiogenic cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) stands out as a pivotal target. Its inhibition can effectively stifle tumor growth by cutting off its blood supply. This guide provides a detailed comparison of NVP-BAW2881, a potent and selective VEGFR2 inhibitor, with other prominent inhibitors targeting the same pathway. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of these compounds for therapeutic and research applications.
Performance Comparison of VEGFR2 Inhibitors
This compound distinguishes itself through its high potency against VEGFR2, with IC50 values in the low nanomolar range.[1][2] The following table summarizes the inhibitory activity (IC50) of this compound and other well-established VEGFR2 inhibitors. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Compound | VEGFR2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| This compound | 9 [1] | VEGFR1 (820), VEGFR3 (420), Tie2 (650), RET (410), c-RAF, B-RAF, ABL (sub-μM)[1] |
| Sorafenib | 90[3] | B-Raf (22), c-Raf (6), VEGFR3 (20), PDGFRβ (57), c-KIT (68), Flt-3 (59)[3] |
| Sunitinib | 80 | PDGFRβ (60), c-KIT (100), FLT3 (100), VEGFR1, VEGFR3 |
| Pazopanib | 30[4] | VEGFR1 (10), VEGFR3 (47), PDGFRα (84), c-Kit (74), FGFR1 (140)[4] |
| Axitinib | 0.2 | VEGFR1 (0.1), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-KIT (1.7) |
| Lenvatinib | 4.6 | FGFR1-4 (46-100), VEGFR1 (22), VEGFR3 (5.2), PDGFRα (51), c-KIT (71), RET (69) |
| Rivoceranib (Apatinib) | 1[4] | c-Kit (429), Ret (13), c-Src (530)[4] |
Experimental Protocols
To ensure a clear understanding of the data presented, this section outlines the methodologies for key experiments used to characterize VEGFR2 inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified VEGFR2.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the VEGFR2 kinase. The amount of remaining ATP or the amount of phosphorylated substrate is then quantified, typically using a luminescence- or fluorescence-based method. A lower signal (in the case of ATP measurement) or a higher signal (in the case of phosphorylation measurement) indicates greater kinase inhibition.
Protocol:
-
Reagents: Recombinant human VEGFR2 kinase, biotinylated substrate peptide, ATP, kinase buffer, and a detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
A solution of the test compound (e.g., this compound) is serially diluted to various concentrations.
-
The VEGFR2 enzyme and the substrate peptide are incubated with the test compound in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 1 hour).
-
The detection reagent is added to measure the remaining ATP or the phosphorylated substrate.
-
The signal is read using a luminometer or fluorometer.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular VEGFR2 Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block VEGFR2 activation within a cellular context.
Principle: Upon binding of its ligand, VEGF, VEGFR2 dimerizes and autophosphorylates on specific tyrosine residues. This assay measures the level of phosphorylated VEGFR2 in cells treated with an inhibitor.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR2, are cultured to confluence in appropriate media.
-
Procedure:
-
Cells are serum-starved for a period to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the test inhibitor.
-
VEGF is added to stimulate VEGFR2 autophosphorylation.
-
After a short incubation period, the cells are lysed to extract proteins.
-
-
Detection: The level of phosphorylated VEGFR2 is determined using methods such as:
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for phospho-VEGFR2.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A capture antibody binds total VEGFR2, and a detection antibody specific for the phosphorylated form is used for quantification.
-
-
Data Analysis: The IC50 value is determined by quantifying the reduction in VEGFR2 phosphorylation at different inhibitor concentrations.
VEGFR2 Signaling Pathway
The following diagram illustrates the central role of VEGFR2 in angiogenesis and the points of intervention for inhibitors like this compound.
Caption: VEGFR2 signaling pathway and the mechanism of action of inhibitors.
Experimental Workflow for Inhibitor Characterization
The process of evaluating a novel VEGFR2 inhibitor typically follows a structured workflow, from initial biochemical assays to cellular and in vivo models.
Caption: A typical workflow for the preclinical evaluation of VEGFR2 inhibitors.
References
Head-to-Head Comparison: NVP-BAW2881 and Bevacizumab in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of NVP-BAW2881 and bevacizumab, two potent inhibitors of angiogenesis. While direct head-to-head clinical trials are not available, this document synthesizes existing preclinical and clinical data to offer an objective evaluation of their respective mechanisms, efficacy, and experimental backing.
Executive Summary
This compound and bevacizumab both target the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of angiogenesis in cancer and other diseases. However, they do so through distinct mechanisms. Bevacizumab is a monoclonal antibody that extracellularly sequesters VEGF-A, preventing its interaction with its receptors.[1][2] In contrast, this compound is a small molecule tyrosine kinase inhibitor that acts intracellularly, blocking the catalytic activity of VEGF receptors (VEGFRs). This fundamental difference in their mode of action leads to variations in their target specificity and potential therapeutic applications.
| Feature | This compound | Bevacizumab |
| Drug Class | Small Molecule Tyrosine Kinase Inhibitor | Recombinant Humanized Monoclonal Antibody |
| Primary Target | Intracellular VEGFR-1, -2, and -3 tyrosine kinases | Extracellular VEGF-A ligand |
| Other Targets | PDGFRβ, c-Kit, RET, Tie2 | None |
| Administration | Oral, Topical (in preclinical studies) | Intravenous infusion |
| Clinical Status | Preclinical | FDA Approved for various cancers |
Mechanism of Action
This compound: Intracellular VEGFR Blockade
This compound functions as a potent inhibitor of the VEGFR tyrosine kinase family. By binding to the ATP-binding site of the intracellular kinase domain of VEGFR-1, -2, and -3, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways. This blockade effectively halts the endothelial cell proliferation, migration, and tube formation induced by VEGF.
Bevacizumab: Extracellular VEGF-A Sequestration
Bevacizumab is a humanized monoclonal antibody that specifically binds to all isoforms of circulating VEGF-A.[1][2] This binding prevents VEGF-A from interacting with its cell surface receptors, VEGFR-1 and VEGFR-2, on endothelial cells.[3] By neutralizing the ligand, bevacizumab effectively inhibits the activation of the entire VEGF signaling cascade, leading to a reduction in angiogenesis.
Preclinical and Clinical Efficacy
This compound: Preclinical Data
This compound has demonstrated potent anti-angiogenic and anti-inflammatory effects in a variety of preclinical models. To date, it has not been tested in humans.
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| VEGFR2 | 9 |
| VEGFR1 | 820 |
| VEGFR3 | 420 |
| Tie2 | 650 |
| RET | 410 |
| Data from MedChemExpress and Halin et al., 2008.[4][5] |
In Vitro Cellular Assays
-
Endothelial Cell Proliferation: this compound potently inhibited VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations as low as 1 nmol/L.[4]
-
Endothelial Cell Migration and Tube Formation: The compound effectively blocked VEGF-A-induced migration and tube formation of both HUVECs and lymphatic endothelial cells (LECs).[4]
-
VEGFR-2 Phosphorylation: this compound inhibited VEGF-A-induced phosphorylation of VEGFR-2 in HUVECs and VEGFR-2-transfected cells with IC50 values of 2.9 nM and 4.2 nM, respectively.[5]
In Vivo Animal Models
-
In a transgenic mouse model of psoriasis, both oral and topical administration of this compound reduced the number of blood and lymphatic vessels, decreased leukocyte infiltration, and normalized the epidermal architecture.[4]
-
Topical application of this compound significantly inhibited VEGF-A-induced vascular permeability in the skin of pigs and mice and reduced inflammation in models of UVB-induced erythema and contact hypersensitivity.[4]
Bevacizumab: Clinical Efficacy
Bevacizumab, in combination with chemotherapy, has demonstrated significant improvements in overall survival (OS) and progression-free survival (PFS) in multiple clinical trials across various cancer types.
Metastatic Colorectal Cancer (mCRC)
| Trial / Analysis | Treatment Arm | Median OS (months) | Median PFS (months) |
| Study 2107 (First-line) | Bevacizumab + IFL | 20.3 | 10.6 |
| Placebo + IFL | 15.6 | 6.2 | |
| Pooled Analysis (7 RCTs) | Bevacizumab + Chemo | 18.7 | - |
| Chemo +/- Placebo | 16.1 | - | |
| Data from Hurwitz et al., 2004 and Loupakis et al., 2013.[6][7] |
Non-Small Cell Lung Cancer (NSCLC) - Non-Squamous
| Trial | Treatment Arm | Median OS (months) | Median PFS (months) |
| Study E4599 (First-line) | Bevacizumab + PC | 12.3 | 6.2 |
| PC alone | 10.3 | 4.5 | |
| Data from Sandler et al., 2006.[8] | |||
| (IFL = Irinotecan, 5-Fluorouracil, Leucovorin; PC = Paclitaxel, Carboplatin) |
Experimental Protocols
This compound: In Vitro Endothelial Cell Proliferation Assay
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or lymphatic endothelial cells (LECs) (1200 cells/well) are seeded into fibronectin-coated 96-well plates.[5]
-
Starvation: After 24 hours, the culture medium is replaced with medium containing 2% fetal bovine serum, and the cells are incubated for an additional 24 hours.[5]
-
Treatment: Cells are then incubated with medium alone (control), 20 ng/mL VEGF-A, or a combination of 20 ng/mL VEGF-A and varying concentrations of this compound (1 nM to 1 µM) for 72 hours.[5]
-
Quantification: Cell viability and proliferation are quantified using a fluorescent assay with 5-methylumbelliferylheptanoate.[5]
Bevacizumab: In Vitro Tube Formation Assay
-
Plate Coating: A 48-well plate is pre-coated with 150 µL of Matrigel.[2]
-
Cell Treatment: HUVECs are treated with various concentrations of bevacizumab for 24 hours under hypoxic conditions.[2]
-
Cell Seeding: Treated HUVECs are seeded onto the Matrigel-coated plate at a density of 4 x 10^4 cells/well.[2]
-
Incubation and Imaging: After 5 hours of incubation, images of the enclosed tube-like structures are captured using an inverted phase-contrast microscope.[2]
Conclusion
This compound and bevacizumab represent two distinct and effective strategies for inhibiting the VEGF signaling pathway. Bevacizumab, a clinically validated monoclonal antibody, has a well-established role in the treatment of various cancers. Its extracellular mechanism of action is highly specific for VEGF-A. This compound, a preclinical small molecule inhibitor, offers the potential for broader activity by targeting multiple VEGFRs and other tyrosine kinases intracellularly. The preclinical data for this compound are promising, particularly its efficacy via both oral and topical routes of administration in inflammatory models. Further research, including head-to-head preclinical studies and eventual clinical trials for this compound, will be crucial to fully elucidate the comparative therapeutic potential of these two anti-angiogenic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevacizumab: an angiogenesis inhibitor for the treatment of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization (PHAIDRA - o:2579) [phaidra.vetmeduni.ac.at]
- 7. aacrjournals.org [aacrjournals.org]
- 8. avastin.com [avastin.com]
Head-to-Head Comparison: NVP-BAW2881 and Bevacizumab in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of NVP-BAW2881 and bevacizumab, two potent inhibitors of angiogenesis. While direct head-to-head clinical trials are not available, this document synthesizes existing preclinical and clinical data to offer an objective evaluation of their respective mechanisms, efficacy, and experimental backing.
Executive Summary
This compound and bevacizumab both target the vascular endothelial growth factor (VEGF) signaling pathway, a critical driver of angiogenesis in cancer and other diseases. However, they do so through distinct mechanisms. Bevacizumab is a monoclonal antibody that extracellularly sequesters VEGF-A, preventing its interaction with its receptors.[1][2] In contrast, this compound is a small molecule tyrosine kinase inhibitor that acts intracellularly, blocking the catalytic activity of VEGF receptors (VEGFRs). This fundamental difference in their mode of action leads to variations in their target specificity and potential therapeutic applications.
| Feature | This compound | Bevacizumab |
| Drug Class | Small Molecule Tyrosine Kinase Inhibitor | Recombinant Humanized Monoclonal Antibody |
| Primary Target | Intracellular VEGFR-1, -2, and -3 tyrosine kinases | Extracellular VEGF-A ligand |
| Other Targets | PDGFRβ, c-Kit, RET, Tie2 | None |
| Administration | Oral, Topical (in preclinical studies) | Intravenous infusion |
| Clinical Status | Preclinical | FDA Approved for various cancers |
Mechanism of Action
This compound: Intracellular VEGFR Blockade
This compound functions as a potent inhibitor of the VEGFR tyrosine kinase family. By binding to the ATP-binding site of the intracellular kinase domain of VEGFR-1, -2, and -3, it prevents the autophosphorylation and subsequent activation of downstream signaling pathways. This blockade effectively halts the endothelial cell proliferation, migration, and tube formation induced by VEGF.
Bevacizumab: Extracellular VEGF-A Sequestration
Bevacizumab is a humanized monoclonal antibody that specifically binds to all isoforms of circulating VEGF-A.[1][2] This binding prevents VEGF-A from interacting with its cell surface receptors, VEGFR-1 and VEGFR-2, on endothelial cells.[3] By neutralizing the ligand, bevacizumab effectively inhibits the activation of the entire VEGF signaling cascade, leading to a reduction in angiogenesis.
Preclinical and Clinical Efficacy
This compound: Preclinical Data
This compound has demonstrated potent anti-angiogenic and anti-inflammatory effects in a variety of preclinical models. To date, it has not been tested in humans.
In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| VEGFR2 | 9 |
| VEGFR1 | 820 |
| VEGFR3 | 420 |
| Tie2 | 650 |
| RET | 410 |
| Data from MedChemExpress and Halin et al., 2008.[4][5] |
In Vitro Cellular Assays
-
Endothelial Cell Proliferation: this compound potently inhibited VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations as low as 1 nmol/L.[4]
-
Endothelial Cell Migration and Tube Formation: The compound effectively blocked VEGF-A-induced migration and tube formation of both HUVECs and lymphatic endothelial cells (LECs).[4]
-
VEGFR-2 Phosphorylation: this compound inhibited VEGF-A-induced phosphorylation of VEGFR-2 in HUVECs and VEGFR-2-transfected cells with IC50 values of 2.9 nM and 4.2 nM, respectively.[5]
In Vivo Animal Models
-
In a transgenic mouse model of psoriasis, both oral and topical administration of this compound reduced the number of blood and lymphatic vessels, decreased leukocyte infiltration, and normalized the epidermal architecture.[4]
-
Topical application of this compound significantly inhibited VEGF-A-induced vascular permeability in the skin of pigs and mice and reduced inflammation in models of UVB-induced erythema and contact hypersensitivity.[4]
Bevacizumab: Clinical Efficacy
Bevacizumab, in combination with chemotherapy, has demonstrated significant improvements in overall survival (OS) and progression-free survival (PFS) in multiple clinical trials across various cancer types.
Metastatic Colorectal Cancer (mCRC)
| Trial / Analysis | Treatment Arm | Median OS (months) | Median PFS (months) |
| Study 2107 (First-line) | Bevacizumab + IFL | 20.3 | 10.6 |
| Placebo + IFL | 15.6 | 6.2 | |
| Pooled Analysis (7 RCTs) | Bevacizumab + Chemo | 18.7 | - |
| Chemo +/- Placebo | 16.1 | - | |
| Data from Hurwitz et al., 2004 and Loupakis et al., 2013.[6][7] |
Non-Small Cell Lung Cancer (NSCLC) - Non-Squamous
| Trial | Treatment Arm | Median OS (months) | Median PFS (months) |
| Study E4599 (First-line) | Bevacizumab + PC | 12.3 | 6.2 |
| PC alone | 10.3 | 4.5 | |
| Data from Sandler et al., 2006.[8] | |||
| (IFL = Irinotecan, 5-Fluorouracil, Leucovorin; PC = Paclitaxel, Carboplatin) |
Experimental Protocols
This compound: In Vitro Endothelial Cell Proliferation Assay
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) or lymphatic endothelial cells (LECs) (1200 cells/well) are seeded into fibronectin-coated 96-well plates.[5]
-
Starvation: After 24 hours, the culture medium is replaced with medium containing 2% fetal bovine serum, and the cells are incubated for an additional 24 hours.[5]
-
Treatment: Cells are then incubated with medium alone (control), 20 ng/mL VEGF-A, or a combination of 20 ng/mL VEGF-A and varying concentrations of this compound (1 nM to 1 µM) for 72 hours.[5]
-
Quantification: Cell viability and proliferation are quantified using a fluorescent assay with 5-methylumbelliferylheptanoate.[5]
Bevacizumab: In Vitro Tube Formation Assay
-
Plate Coating: A 48-well plate is pre-coated with 150 µL of Matrigel.[2]
-
Cell Treatment: HUVECs are treated with various concentrations of bevacizumab for 24 hours under hypoxic conditions.[2]
-
Cell Seeding: Treated HUVECs are seeded onto the Matrigel-coated plate at a density of 4 x 10^4 cells/well.[2]
-
Incubation and Imaging: After 5 hours of incubation, images of the enclosed tube-like structures are captured using an inverted phase-contrast microscope.[2]
Conclusion
This compound and bevacizumab represent two distinct and effective strategies for inhibiting the VEGF signaling pathway. Bevacizumab, a clinically validated monoclonal antibody, has a well-established role in the treatment of various cancers. Its extracellular mechanism of action is highly specific for VEGF-A. This compound, a preclinical small molecule inhibitor, offers the potential for broader activity by targeting multiple VEGFRs and other tyrosine kinases intracellularly. The preclinical data for this compound are promising, particularly its efficacy via both oral and topical routes of administration in inflammatory models. Further research, including head-to-head preclinical studies and eventual clinical trials for this compound, will be crucial to fully elucidate the comparative therapeutic potential of these two anti-angiogenic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bevacizumab: an angiogenesis inhibitor for the treatment of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization (PHAIDRA - o:2579) [phaidra.vetmeduni.ac.at]
- 7. aacrjournals.org [aacrjournals.org]
- 8. avastin.com [avastin.com]
On-Target Effects of NVP-BAW2881: A Comparative Guide to siRNA-Mediated Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, NVP-BAW2881, with the effects of small interfering RNA (siRNA)-mediated knockdown of VEGFRs. This information is critical for researchers seeking to validate the specificity of this compound and understand its mechanism of action in angiogenesis-related research.
Executive Summary
This compound is a potent inhibitor of the VEGFR tyrosine kinase family, playing a significant role in blocking angiogenesis by inhibiting endothelial cell proliferation, migration, and tube formation.[1] To confirm that the observed effects of this compound are indeed due to its intended action on VEGFRs, a common and robust validation method is the use of siRNA to specifically silence the expression of the target receptors. This guide presents a comparative overview of the functional consequences of both approaches, supported by experimental data and detailed protocols.
Comparative Analysis of On-Target Effects
The following tables summarize the quantitative effects of this compound and VEGFR siRNA on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs). It is important to note that the data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Inhibition of HUVEC Proliferation
| Treatment | Target(s) | Concentration/Dose | Inhibition of Proliferation (%) | Source(s) |
| This compound | VEGFR-1, -2, -3 | 10 nM | Approximately 50% | Estimated from graphical data |
| VEGFR1 siRNA | VEGFR1 mRNA | Not Specified | 27.68% (mRNA level) | [2] |
| VEGFR2 siRNA | VEGFR2 mRNA | Not Specified | Significant reduction | [3] |
| VEGFR3 siRNA | VEGFR3 mRNA | Not Specified | Significant decrease | [4][5] |
Table 2: Inhibition of HUVEC Migration
| Treatment | Target(s) | Concentration/Dose | Inhibition of Migration (%) | Source(s) |
| This compound | VEGFR-1, -2, -3 | 10 nM | Approximately 60% | Estimated from graphical data |
| VEGFR1 siRNA | VEGFR1 mRNA | Not Specified | Significant reduction | [2] |
| VEGFR2 siRNA | VEGFR2 mRNA | Not Specified | Significant decrease | [6] |
| VEGFR3 siRNA | VEGFR3 mRNA | Not Specified | Significant reduction | [5] |
Table 3: Inhibition of HUVEC Tube Formation
| Treatment | Target(s) | Concentration/Dose | Inhibition of Tube Formation (Parameter) | Source(s) |
| This compound | VEGFR-1, -2, -3 | 10 nM | Significant reduction in tube length and branch points | [1] |
| VEGFR1 siRNA | VEGFR1 mRNA | Not Specified | Not Specified | |
| VEGFR2 siRNA | VEGFR2 mRNA | Not Specified | Discernible impairment of tube formation | [7] |
| VEGFR3 siRNA | VEGFR3 mRNA | Not Specified | Reduced tube length and area | [4][5] |
Signaling Pathways
The following diagrams illustrate the VEGF signaling pathway and the points of intervention for this compound and VEGFR siRNA.
Experimental Protocols
General siRNA Transfection Protocol for HUVECs
This protocol provides a general guideline for the transfection of siRNA into HUVECs to knockdown VEGFR expression. Optimization of siRNA concentration and incubation times is recommended for specific experimental conditions.
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX transfection reagent
-
VEGFR-specific siRNA and negative control siRNA
-
Gelatin-coated culture flasks/plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed HUVECs in gelatin-coated plates at a density that will result in 30-50% confluency at the time of transfection. Use EGM-2 medium without antibiotics.
-
siRNA-Lipofectamine® RNAiMAX Complex Formation:
-
For each well, dilute the desired amount of siRNA (e.g., 10 nM final concentration) in Opti-MEM® I medium.
-
In a separate tube, dilute the appropriate volume of Lipofectamine® RNAiMAX in Opti-MEM® I medium.
-
Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the medium from the HUVEC culture and replace it with fresh, antibiotic-free EGM-2.
-
Add the siRNA-Lipofectamine® RNAiMAX complexes to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency of the target VEGFR at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blot) levels.[2][3]
Cell Proliferation Assay (MTT Assay)
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound or VEGFR siRNA transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or use VEGFR siRNA transfected cells. Include appropriate controls (e.g., vehicle control, negative control siRNA).
-
Incubate for the desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Cell Migration Assay (Wound Healing Assay)
Materials:
-
Confluent monolayer of HUVECs in a 6-well plate
-
Pipette tip or cell scraper
-
EGM-2 medium with reduced serum
-
This compound or VEGFR siRNA transfected cells
Procedure:
-
Create a "scratch" or "wound" in the confluent HUVEC monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing the desired concentration of this compound or use VEGFR siRNA transfected cells.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to quantify cell migration.
In Vitro Tube Formation Assay
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
EGM-2 medium
-
This compound or VEGFR siRNA transfected cells
-
96-well plates
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs treated with this compound or VEGFR siRNA transfected HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-12 hours.
-
Observe the formation of capillary-like structures (tubes) using a microscope.
-
Quantify tube formation by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops.
Experimental Workflow
The following diagram outlines the general workflow for comparing the on-target effects of this compound with VEGFR siRNA.
Conclusion
This guide demonstrates that both the small molecule inhibitor this compound and siRNA targeting VEGFRs effectively inhibit key processes in angiogenesis. The concordance of results between these two distinct methods provides strong evidence for the on-target specificity of this compound. For researchers utilizing this compound, employing VEGFR siRNA as a validation tool is a robust strategy to confirm that the observed biological effects are a direct consequence of VEGFR inhibition. The detailed protocols and comparative data herein serve as a valuable resource for designing and interpreting such validation studies.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The siRNA-Mediated Down-Regulation of Vascular Endothelial Growth Factor Receptor1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AGS Cancer Cell Proliferation following siRNA-Mediated Downregulation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lymphangiogenesis of Endothelial Progenitor Cells with VEGFR-3 siRNA Delivered with PEI-alginate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mirtron MicroRNA-1236 Inhibits VEGFR-3 Signaling during Inflammatory Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of inhibition and siRNA knockdown of collagen-binding integrins on human umbilical vein endothelial cell migration and tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
On-Target Effects of NVP-BAW2881: A Comparative Guide to siRNA-Mediated Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, NVP-BAW2881, with the effects of small interfering RNA (siRNA)-mediated knockdown of VEGFRs. This information is critical for researchers seeking to validate the specificity of this compound and understand its mechanism of action in angiogenesis-related research.
Executive Summary
This compound is a potent inhibitor of the VEGFR tyrosine kinase family, playing a significant role in blocking angiogenesis by inhibiting endothelial cell proliferation, migration, and tube formation.[1] To confirm that the observed effects of this compound are indeed due to its intended action on VEGFRs, a common and robust validation method is the use of siRNA to specifically silence the expression of the target receptors. This guide presents a comparative overview of the functional consequences of both approaches, supported by experimental data and detailed protocols.
Comparative Analysis of On-Target Effects
The following tables summarize the quantitative effects of this compound and VEGFR siRNA on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs). It is important to note that the data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Inhibition of HUVEC Proliferation
| Treatment | Target(s) | Concentration/Dose | Inhibition of Proliferation (%) | Source(s) |
| This compound | VEGFR-1, -2, -3 | 10 nM | Approximately 50% | Estimated from graphical data |
| VEGFR1 siRNA | VEGFR1 mRNA | Not Specified | 27.68% (mRNA level) | [2] |
| VEGFR2 siRNA | VEGFR2 mRNA | Not Specified | Significant reduction | [3] |
| VEGFR3 siRNA | VEGFR3 mRNA | Not Specified | Significant decrease | [4][5] |
Table 2: Inhibition of HUVEC Migration
| Treatment | Target(s) | Concentration/Dose | Inhibition of Migration (%) | Source(s) |
| This compound | VEGFR-1, -2, -3 | 10 nM | Approximately 60% | Estimated from graphical data |
| VEGFR1 siRNA | VEGFR1 mRNA | Not Specified | Significant reduction | [2] |
| VEGFR2 siRNA | VEGFR2 mRNA | Not Specified | Significant decrease | [6] |
| VEGFR3 siRNA | VEGFR3 mRNA | Not Specified | Significant reduction | [5] |
Table 3: Inhibition of HUVEC Tube Formation
| Treatment | Target(s) | Concentration/Dose | Inhibition of Tube Formation (Parameter) | Source(s) |
| This compound | VEGFR-1, -2, -3 | 10 nM | Significant reduction in tube length and branch points | [1] |
| VEGFR1 siRNA | VEGFR1 mRNA | Not Specified | Not Specified | |
| VEGFR2 siRNA | VEGFR2 mRNA | Not Specified | Discernible impairment of tube formation | [7] |
| VEGFR3 siRNA | VEGFR3 mRNA | Not Specified | Reduced tube length and area | [4][5] |
Signaling Pathways
The following diagrams illustrate the VEGF signaling pathway and the points of intervention for this compound and VEGFR siRNA.
Experimental Protocols
General siRNA Transfection Protocol for HUVECs
This protocol provides a general guideline for the transfection of siRNA into HUVECs to knockdown VEGFR expression. Optimization of siRNA concentration and incubation times is recommended for specific experimental conditions.
Materials:
-
HUVECs
-
Endothelial Growth Medium (EGM-2)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX transfection reagent
-
VEGFR-specific siRNA and negative control siRNA
-
Gelatin-coated culture flasks/plates
Procedure:
-
Cell Seeding: One day prior to transfection, seed HUVECs in gelatin-coated plates at a density that will result in 30-50% confluency at the time of transfection. Use EGM-2 medium without antibiotics.
-
siRNA-Lipofectamine® RNAiMAX Complex Formation:
-
For each well, dilute the desired amount of siRNA (e.g., 10 nM final concentration) in Opti-MEM® I medium.
-
In a separate tube, dilute the appropriate volume of Lipofectamine® RNAiMAX in Opti-MEM® I medium.
-
Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Aspirate the medium from the HUVEC culture and replace it with fresh, antibiotic-free EGM-2.
-
Add the siRNA-Lipofectamine® RNAiMAX complexes to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: After incubation, assess the knockdown efficiency of the target VEGFR at both the mRNA (e.g., via qRT-PCR) and protein (e.g., via Western blot) levels.[2][3]
Cell Proliferation Assay (MTT Assay)
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound or VEGFR siRNA transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or use VEGFR siRNA transfected cells. Include appropriate controls (e.g., vehicle control, negative control siRNA).
-
Incubate for the desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.
Cell Migration Assay (Wound Healing Assay)
Materials:
-
Confluent monolayer of HUVECs in a 6-well plate
-
Pipette tip or cell scraper
-
EGM-2 medium with reduced serum
-
This compound or VEGFR siRNA transfected cells
Procedure:
-
Create a "scratch" or "wound" in the confluent HUVEC monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing the desired concentration of this compound or use VEGFR siRNA transfected cells.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time to quantify cell migration.
In Vitro Tube Formation Assay
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
EGM-2 medium
-
This compound or VEGFR siRNA transfected cells
-
96-well plates
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs treated with this compound or VEGFR siRNA transfected HUVECs onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-12 hours.
-
Observe the formation of capillary-like structures (tubes) using a microscope.
-
Quantify tube formation by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops.
Experimental Workflow
The following diagram outlines the general workflow for comparing the on-target effects of this compound with VEGFR siRNA.
Conclusion
This guide demonstrates that both the small molecule inhibitor this compound and siRNA targeting VEGFRs effectively inhibit key processes in angiogenesis. The concordance of results between these two distinct methods provides strong evidence for the on-target specificity of this compound. For researchers utilizing this compound, employing VEGFR siRNA as a validation tool is a robust strategy to confirm that the observed biological effects are a direct consequence of VEGFR inhibition. The detailed protocols and comparative data herein serve as a valuable resource for designing and interpreting such validation studies.
References
- 1. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The siRNA-Mediated Down-Regulation of Vascular Endothelial Growth Factor Receptor1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of AGS Cancer Cell Proliferation following siRNA-Mediated Downregulation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lymphangiogenesis of Endothelial Progenitor Cells with VEGFR-3 siRNA Delivered with PEI-alginate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mirtron MicroRNA-1236 Inhibits VEGFR-3 Signaling during Inflammatory Lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of inhibition and siRNA knockdown of collagen-binding integrins on human umbilical vein endothelial cell migration and tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Safety Operating Guide
Navigating the Safe Disposal of NVP-BAW2881: A Procedural Guide for Laboratory Personnel
For researchers and drug development professionals, the responsible disposal of potent, research-grade compounds like NVP-BAW2881 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this potent and selective VEGFR2 inhibitor.
Given its nature as a biologically active small molecule, this compound should be treated as a hazardous chemical waste. Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Compound Information
For easy reference, the following table summarizes essential information about this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BAW2881 |
| Molecular Formula | C₂₂H₁₅F₃N₄O₂ |
| Molecular Weight | 424.38 g/mol |
| Primary Research Area | Angiogenesis, specifically as a VEGFR2 inhibitor |
| Physical Form | Typically a solid powder |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
-
Segregate Waste Streams : Do not mix this compound waste with other waste types unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous trash, sharps, and biological waste.
Waste Collection and Container Management
-
Solid Waste : Collect unused or expired this compound powder in its original container or a compatible, well-sealed secondary container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste : Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible container. The container must be securely capped and labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").
-
Contaminated Labware :
-
Disposables : Disposable labware (e.g., pipette tips, microfuge tubes) heavily contaminated with this compound should be collected as solid hazardous waste.
-
Reusable Glassware : For reusable glassware, a triple-rinse procedure is recommended. The first two rinses with a suitable solvent (e.g., ethanol (B145695) or acetone) should be collected as hazardous liquid waste. The third rinse can be with water, which should also be collected as hazardous waste.
-
Labeling and Storage
-
Proper Labeling : All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the accumulation start date, and the responsible researcher's name and contact information.
-
Secure Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that the storage area is away from drains and incompatible chemicals.
Disposal and Removal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of hazardous chemical waste down the drain or in the regular trash.
-
Documentation : Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.
Experimental Protocols Referenced
While no specific disposal experiments for this compound are available, the handling of this compound in research settings provides context for its potency and the need for careful waste management. For instance, in vitro studies often involve dissolving this compound in DMSO to create stock solutions, which are then used to treat cell cultures. The resulting media and contaminated labware from such experiments must be handled as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Navigating the Safe Disposal of NVP-BAW2881: A Procedural Guide for Laboratory Personnel
For researchers and drug development professionals, the responsible disposal of potent, research-grade compounds like NVP-BAW2881 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of hazardous chemical waste provide a clear framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this potent and selective VEGFR2 inhibitor.
Given its nature as a biologically active small molecule, this compound should be treated as a hazardous chemical waste. Improper disposal can pose risks to human health and the environment. Therefore, adherence to institutional and regulatory guidelines is paramount.
Summary of Key Compound Information
For easy reference, the following table summarizes essential information about this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BAW2881 |
| Molecular Formula | C₂₂H₁₅F₃N₄O₂ |
| Molecular Weight | 424.38 g/mol |
| Primary Research Area | Angiogenesis, specifically as a VEGFR2 inhibitor |
| Physical Form | Typically a solid powder |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of potent research compounds and hazardous laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
-
Segregate Waste Streams : Do not mix this compound waste with other waste types unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous trash, sharps, and biological waste.
Waste Collection and Container Management
-
Solid Waste : Collect unused or expired this compound powder in its original container or a compatible, well-sealed secondary container. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste : Collect solutions containing this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible container. The container must be securely capped and labeled as "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").
-
Contaminated Labware :
-
Disposables : Disposable labware (e.g., pipette tips, microfuge tubes) heavily contaminated with this compound should be collected as solid hazardous waste.
-
Reusable Glassware : For reusable glassware, a triple-rinse procedure is recommended. The first two rinses with a suitable solvent (e.g., ethanol or acetone) should be collected as hazardous liquid waste. The third rinse can be with water, which should also be collected as hazardous waste.
-
Labeling and Storage
-
Proper Labeling : All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the accumulation start date, and the responsible researcher's name and contact information.
-
Secure Storage : Store waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that the storage area is away from drains and incompatible chemicals.
Disposal and Removal
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not attempt to dispose of hazardous chemical waste down the drain or in the regular trash.
-
Documentation : Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.
Experimental Protocols Referenced
While no specific disposal experiments for this compound are available, the handling of this compound in research settings provides context for its potency and the need for careful waste management. For instance, in vitro studies often involve dissolving this compound in DMSO to create stock solutions, which are then used to treat cell cultures. The resulting media and contaminated labware from such experiments must be handled as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
